molecular formula C40H42O14 B15596485 Bis-5,5-Nortrachelogenin

Bis-5,5-Nortrachelogenin

Cat. No.: B15596485
M. Wt: 746.8 g/mol
InChI Key: UFFFFORCHIKZSY-KCEYFWSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-5,5-Nortrachelogenin is a useful research compound. Its molecular formula is C40H42O14 and its molecular weight is 746.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H42O14

Molecular Weight

746.8 g/mol

IUPAC Name

(3S,4R)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C40H42O14/c1-49-31-13-21(5-7-29(31)41)17-39(47)25(19-53-37(39)45)9-23-11-27(35(43)33(15-23)51-3)28-12-24(16-34(52-4)36(28)44)10-26-20-54-38(46)40(26,48)18-22-6-8-30(42)32(14-22)50-2/h5-8,11-16,25-26,41-44,47-48H,9-10,17-20H2,1-4H3/t25-,26-,39+,40+/m1/s1

InChI Key

UFFFFORCHIKZSY-KCEYFWSYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bis-5,5-Nortrachelogenin: Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-5,5-Nortrachelogenin, a complex lignan (B3055560) dimer, has been identified from the roots of Wikstroemia indica. This technical guide provides a comprehensive overview of its natural source, detailed experimental protocols for its isolation and characterization, and insights into its biological activities. The information presented is collated from scientific literature to support further research and development efforts targeting this promising natural product.

Introduction

This compound (C₄₀H₄₂O₁₄, CAS No: 870480-56-1) is a naturally occurring lignan dimer.[1][2][3] Lignans, a class of polyphenolic compounds derived from the dimerization of phenylpropanoid units, are widely recognized for their diverse pharmacological activities. This compound, isolated from the roots of the medicinal plant Wikstroemia indica, has demonstrated noteworthy biological effects, particularly the inhibition of nitric oxide (NO) production.[4] This guide serves as a technical resource for researchers interested in the isolation, characterization, and further investigation of this compound.

Natural Source

The primary and thus far only reported natural source of this compound is the root of Wikstroemia indica (L.) C.A. Mey., a plant belonging to the Thymelaeaceae family.[4] Wikstroemia indica has a history of use in traditional medicine for treating various ailments, which has prompted scientific investigation into its rich phytochemical composition.

Experimental Protocols

The isolation and purification of this compound from Wikstroemia indica roots is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a composite representation based on established methods for lignan isolation from this plant species.

Plant Material Preparation
  • Collection and Authentication: The roots of Wikstroemia indica are collected and authenticated by a qualified botanist to ensure the correct plant species.

  • Drying and Pulverization: The collected roots are air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. The dried roots are then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

The powdered root material of Wikstroemia indica is subjected to exhaustive extraction to obtain the crude extract containing this compound.

  • Solvent Extraction: The powdered roots are repeatedly extracted with 95% ethanol (B145695) (EtOH) under reflux.

  • Concentration: The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a dark brown crude extract.

Fractionation

The crude extract is partitioned with solvents of varying polarity to separate compounds based on their solubility.

  • Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol. This process yields fractions with differing chemical profiles. This compound is typically found in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, enriched with lignans, is subjected to a series of chromatographic steps to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column.

  • Elution: The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves petroleum ether and ethyl acetate, for instance, from 100:0 to 0:100.

  • Fraction Collection and Monitoring: Fractions are collected systematically and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Further Purification: Fractions containing this compound are pooled and may require further purification using repeated column chromatography or other techniques like preparative TLC to obtain the pure compound.

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR): To elucidate the detailed chemical structure and stereochemistry of the molecule.

Quantitative Data

CompoundNatural SourcePlant PartExtraction MethodReported Biological ActivityIC₅₀ Value
This compound Wikstroemia indicaRootEthanolic extraction followed by ethyl acetate partitioning and column chromatographyInhibition of nitric oxide (NO) production in LPS and IFN-γ activated RAW 264.7 macrophages48.6 µM

Biological Activity and Signaling Pathway

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) activated murine macrophage-like RAW 264.7 cells.[4] NO is a key signaling molecule in inflammatory processes, and its overproduction is associated with various inflammatory diseases. The inhibition of NO production suggests potential anti-inflammatory properties for this compound.

While the precise signaling pathway for this compound's NO inhibitory activity has not been fully elucidated, it is likely to involve the modulation of pathways that regulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. These pathways often include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are major regulators of inflammatory responses.

Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Wikstroemia indica Roots drying Air Drying & Grinding plant_material->drying extraction Ethanol Extraction (reflux) drying->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction column_chromatography Silica Gel Column Chromatography (Petroleum Ether-EtOAc gradient) etOAc_fraction->column_chromatography fractions Collected Fractions (TLC monitored) column_chromatography->fractions purification Further Purification fractions->purification pure_compound Pure this compound purification->pure_compound elucidation Structural Elucidation (MS, IR, NMR) pure_compound->elucidation

Caption: General workflow for the isolation of this compound.

Postulated Signaling Pathway for NO Inhibition

signaling_pathway cluster_nucleus Nucleus LPS LPS / IFN-γ Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Downstream signaling NFkB_activation NF-κB Activation IKK->NFkB_activation Nucleus Nucleus NFkB_activation->Nucleus iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Catalysis Bis55 This compound Bis55->NFkB_activation Inhibition

Caption: Postulated mechanism of NO inhibition by this compound.

Conclusion

This compound represents a structurally interesting lignan dimer with demonstrated biological activity. This technical guide provides a foundational understanding of its natural source and a detailed framework for its isolation and characterization. Further research is warranted to fully elucidate its pharmacological potential and mechanism of action, which could pave the way for its development as a novel therapeutic agent.

References

The Discovery and Characterization of Bis-5,5-Nortrachelogenin in Wikstroemia indica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of Bis-5,5-Nortrachelogenin, a lignan (B3055560) dimer identified in the medicinal plant Wikstroemia indica. This document details the experimental protocols utilized in its study, presents available quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Wikstroemia indica (L.) C. A. Mey, a plant from the Thymelaeaceae family, has a long-standing history in traditional medicine for treating a variety of ailments.[1][2] Phytochemical investigations into this plant have revealed a rich diversity of bioactive compounds, including flavonoids, coumarins, and notably, lignans (B1203133).[1][2] In 2005, a study focusing on the anti-inflammatory constituents of W. indica led to the discovery of two new lignan dimers, one of which was identified as this compound.[3] This compound has demonstrated significant inhibitory effects on nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent.[3]

Quantitative Data

The primary quantitative data available for this compound pertains to its biological activity. Specific details regarding its isolation yield and comprehensive spectroscopic data are not extensively reported in the available literature.

ParameterValueCell LineAssay ConditionReference
IC₅₀ (Nitric Oxide Inhibition) 48.6 μMRAW 264.7 (murine macrophage-like)Lipopolysaccharide (LPS) and Interferon-γ (IFN-γ) induced[3]

Experimental Protocols

The following experimental protocols are a composite representation based on the methodologies described for the isolation and characterization of lignans from Wikstroemia indica.[3]

Plant Material and Extraction
  • Plant Material: The roots of Wikstroemia indica were collected and authenticated.

  • Preparation: The plant material was air-dried and pulverized into a coarse powder.

  • Extraction: The powdered roots were extracted with a suitable solvent, such as methanol (B129727) or ethyl acetate (B1210297), at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The isolation of this compound from the crude extract typically involves a series of chromatographic techniques.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is often rich in lignans, is subjected to column chromatography on silica (B1680970) gel.

  • Elution: The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, to separate the compounds.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Final Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative TLC or repeated column chromatography, to obtain the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to establish the connectivity and stereochemistry of the molecule.

Nitric Oxide Inhibition Assay

The anti-inflammatory activity of this compound was assessed by measuring its ability to inhibit NO production in macrophage cells.

  • Cell Culture: RAW 264.7 macrophage-like cells were cultured in a suitable medium.

  • Cell Treatment: The cells were pre-treated with various concentrations of this compound for a specific period.

  • Induction of Inflammation: The cells were then stimulated with LPS and IFN-γ to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Measurement of Nitric Oxide: The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant was measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition was calculated, and the IC₅₀ value was determined.

Visualizations

Experimental Workflow

experimental_workflow plant Wikstroemia indica Roots powder Pulverization plant->powder extraction Solvent Extraction (e.g., Ethyl Acetate) powder->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition et_fraction Ethyl Acetate Fraction partition->et_fraction column_chrom Silica Gel Column Chromatography et_fraction->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc purification Further Purification tlc->purification pure_compound Pure this compound purification->pure_compound

Caption: Isolation workflow for this compound.

Signaling Pathway

signaling_pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS / IFN-γ TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB nucleus Nucleus NFkB->nucleus iNOS_gene iNOS Gene Transcription nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO B55N This compound B55N->NO Inhibits Production

Caption: Inhibition of NO production signaling pathway.

References

An In-depth Technical Guide to Bis-5,5-Nortrachelogenin: Chemical Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-5,5-Nortrachelogenin, a dimeric lignan (B3055560) isolated from the medicinal plant Wikstroemia indica, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, key quantitative biological data, and detailed experimental protocols. Notably, this compound demonstrates potent inhibitory effects on nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent. This document also elucidates the likely mechanism of action by examining the well-characterized signaling pathways of its monomeric precursor, Nortrachelogenin, which is known to modulate the Akt and growth factor signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this promising natural product.

Chemical Structure

This compound is a homodimer of the lignan Nortrachelogenin. The name and molecular formula (C₄₀H₄₂O₁₄) indicate that two Nortrachelogenin units (C₂₀H₂₂O₇) are joined by a C-C bond with the loss of two hydrogen atoms. The "Bis-5,5-" prefix specifies that the linkage occurs at the 5-position of the aromatic rings of each Nortrachelogenin monomer.

Nortrachelogenin (Monomer):

  • Systematic Name: (3S,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

  • Molecular Formula: C₂₀H₂₂O₇

  • Molecular Weight: 374.4 g/mol

This compound (Dimer):

  • CAS Number: 870480-56-1

  • Molecular Formula: C₄₀H₄₂O₁₄

  • Molecular Weight: 746.76 g/mol

The proposed chemical structure of this compound is presented below:

Chemical Structure of this compound

Caption: Proposed chemical structure of this compound, illustrating the C-C linkage between the 5-positions of the two Nortrachelogenin monomers.

Quantitative Biological Data

To date, the primary reported biological activity of this compound is its potent inhibition of nitric oxide (NO) production. The available quantitative data is summarized in the table below.

Biological ActivityTest SystemParameterValueReference
Nitric Oxide Production InhibitionLipopolysaccharide (LPS) and Interferon-γ (IFN-γ) activated RAW 264.7 murine macrophage-like cellsIC₅₀48.6 µM[1]

Experimental Protocols

Isolation of this compound from Wikstroemia indica

This protocol is adapted from established methods for the isolation of lignans (B1203133) from Wikstroemia indica.

  • Plant Material Preparation: Air-dry the roots of Wikstroemia indica in a shaded, well-ventilated area. Once fully dried, pulverize the roots into a coarse powder.

  • Extraction: Macerate the powdered root material with methanol (B129727) at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction is typically enriched with lignans.

  • Chromatographic Separation:

    • Subject the dried ethyl acetate fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of this compound (Proposed)
  • Starting Material: Obtain or synthesize Nortrachelogenin.

  • Oxidative Coupling Reaction:

    • Dissolve Nortrachelogenin in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

    • Add an oxidizing agent such as ferric chloride (FeCl₃) or a laccase enzyme preparation.

    • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to isolate this compound.

In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol details the procedure for assessing the inhibitory effect of this compound on NO production in RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in serum-free DMEM.

    • Remove the old medium from the cells and replace it with the medium containing the test compound.

    • Incubate for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (10 ng/mL) to each well (except for the negative control) to induce NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS/IFN-γ-stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathways and Mechanism of Action

While the direct signaling pathways modulated by this compound are still under investigation, valuable insights can be drawn from studies on its monomer, Nortrachelogenin. Nortrachelogenin has been shown to exert anticancer effects by inhibiting the Akt signaling pathway and growth factor signaling.[5][6][7] This inhibition sensitizes cancer cells to TRAIL-induced apoptosis. Given the structural similarity, it is plausible that this compound shares this mechanism of action.

The inhibitory effect of this compound on nitric oxide production also points to its role in modulating inflammatory signaling pathways. The induction of inducible nitric oxide synthase (iNOS) by LPS and IFN-γ involves the activation of transcription factors such as NF-κB.

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways affected by this compound, based on the known activities of Nortrachelogenin and the general inflammatory response.

G cluster_0 Proposed Inhibition of Growth Factor and Akt Signaling by Nortrachelogenin Growth Factor Growth Factor GFR Growth Factor Receptor (GFR) Growth Factor->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Nortrachelogenin Nortrachelogenin Nortrachelogenin->GFR Inhibits Nortrachelogenin->Akt Inhibits G cluster_1 Proposed Inhibition of Nitric Oxide Production by this compound LPS_IFNg LPS / IFN-γ TLR4 Toll-like Receptor 4 (TLR4) LPS_IFNg->TLR4 NFkB NF-κB TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Bis_5_5_NTG This compound Bis_5_5_NTG->iNOS_Protein Inhibits

References

Unveiling the Biological Activity of Bis-5,5-Nortrachelogenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-5,5-nortrachelogenin, a lignan (B3055560) dimer isolated from the roots of Wikstroemia indica, has demonstrated noteworthy anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of this natural product. It is designed to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data, and insights into its potential mechanism of action. While data specific to this compound is currently limited to its inhibitory effect on nitric oxide production, this guide also explores the broader context of the biological activities of its monomeric counterpart, nortrachelogenin, to provide a more complete understanding of this class of compounds.

Introduction

Lignans (B1203133) are a large class of polyphenolic compounds derived from the dimerization of substituted cinnamyl alcohols. They are widely distributed in the plant kingdom and exhibit a diverse range of biological activities, including anti-cancer, antioxidant, and anti-inflammatory effects. This compound is a recently identified lignan dimer with a unique chemical structure. This guide focuses on its scientifically validated biological activity and provides the necessary technical details to facilitate further research and development.

Quantitative Biological Activity Data

The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO) in a cellular model of inflammation. Nitric oxide is a key signaling molecule in the inflammatory cascade, and its overproduction is associated with various inflammatory diseases. The quantitative data for this activity is summarized in the table below.

Compound Biological Activity Assay System IC₅₀ (µM) Reference
This compoundInhibition of Nitric Oxide (NO) ProductionLPS and IFN-γ stimulated RAW 264.7 macrophages48.6[1]

Note: The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the nitric oxide production in the specified assay.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and extension of scientific findings. The following protocol outlines the key steps for assessing the nitric oxide inhibitory activity of this compound.

Assay for Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is based on the methodology commonly employed for measuring nitric oxide production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated macrophage cell lines.

3.1.1. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Recombinant mouse Interferon-gamma (IFN-γ)

  • This compound (test compound)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader

3.1.2. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells into 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Prepare various concentrations of this compound in DMEM.

  • Remove the culture medium from the wells and replace it with fresh medium containing the desired concentrations of the test compound.

  • Simultaneously, stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce nitric oxide production. Include a vehicle control (cells treated with LPS and IFN-γ but without the test compound) and a negative control (untreated cells).

  • Incubate the plates for 24 hours.

3.1.3. Measurement of Nitrite Concentration (Griess Assay):

  • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage inhibition of nitric oxide production for each concentration of this compound compared to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

Signaling Pathways and Visualizations

Experimental Workflow for Nitric Oxide Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for assessing the nitric oxide inhibitory activity of this compound.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis start Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate start->seed adhere Overnight Adhesion seed->adhere add_compound Add Compound to Cells adhere->add_compound prepare_compound Prepare this compound Dilutions prepare_compound->add_compound stimulate Stimulate with LPS & IFN-γ add_compound->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_griess_A Add Griess Reagent A collect_supernatant->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B read_absorbance Measure Absorbance at 540nm add_griess_B->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50

Experimental workflow for the nitric oxide inhibition assay.
Signaling Pathway of LPS/IFN-γ-Induced Nitric Oxide Production and Potential Inhibition by Lignans

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) synergistically activate macrophages to produce high levels of nitric oxide through the induction of inducible nitric oxide synthase (iNOS). This process involves complex signaling cascades, primarily the NF-κB and MAPK pathways. While the precise molecular target of this compound has not been elucidated, studies on related lignans suggest that they may interfere with these pathways to suppress iNOS expression.

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR JAK JAK IFNgR->JAK IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus STAT1 STAT1 JAK->STAT1 STAT1->Nucleus NFkB_n NF-κB iNOS_gene iNOS Gene NFkB_n->iNOS_gene activates STAT1_n STAT1 STAT1_n->iNOS_gene activates iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO synthesizes Lignans This compound (Proposed Action) Lignans->IKK inhibits (proposed) Lignans->MAPK inhibits (proposed) Lignans->NFkB_n inhibits nuclear translocation (proposed)

LPS/IFN-γ signaling pathway for NO production and potential inhibition sites for lignans.

Discussion and Future Perspectives

The current body of evidence establishes this compound as a promising anti-inflammatory agent, with a demonstrated ability to inhibit nitric oxide production in activated macrophages. However, the available data is limited, and further research is warranted to fully characterize its biological activity profile and therapeutic potential.

Future research directions should include:

  • Elucidation of the precise molecular mechanism: Investigating the direct molecular targets of this compound within the NF-κB and MAPK signaling pathways will provide a deeper understanding of its mode of action.

  • Broader biological screening: Evaluating the activity of this compound in other models of inflammation and in different disease contexts, such as cancer and neurodegenerative disorders, could reveal additional therapeutic applications.

  • In vivo efficacy and safety studies: Preclinical studies in animal models are essential to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound could lead to the identification of more potent and selective anti-inflammatory agents.

Conclusion

This compound is a novel lignan dimer with documented anti-inflammatory activity through the inhibition of nitric oxide production. This technical guide has provided the available quantitative data, a detailed experimental protocol for its primary biological assay, and a visual representation of the relevant signaling pathway and experimental workflow. While further research is needed to fully unlock its therapeutic potential, this document serves as a valuable resource for scientists and researchers dedicated to the discovery and development of new anti-inflammatory drugs.

References

An In-depth Technical Guide on the Core Mechanism of Action Theories of Bis-5,5-Nortrachelogenin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the mechanism of action for Bis-5,5-Nortrachelogenin (CAS: 870480-56-1) is exceedingly limited. This compound is a lignan (B3055560) dimer isolated from the roots of Wikstroemia indica.[1] Its molecular formula (C₄₀H₄₂O₁₄) and name suggest it is a dimer of the more extensively studied lignan, Nortrachelogenin (C₂₀H₂₂O₇). Due to the scarcity of specific data on the dimer, this guide will present the known biological activity of this compound and subsequently provide a detailed analysis of the mechanistic theories of its monomer, Nortrachelogenin, as a scientifically-grounded proxy. Hypotheses regarding the dimer's function are largely inferred from the activities of the monomer. Further empirical research on this compound is imperative for validation.

This compound: Confirmed Biological Activity

The primary and sole reported biological activity of this compound is its anti-inflammatory potential, demonstrated by the inhibition of nitric oxide (NO) production.

Inhibition of Nitric Oxide Production

Research has shown that this compound inhibits the production of nitric oxide in a murine macrophage-like cell line (RAW 264.7) that was activated by lipopolysaccharide (LPS) and recombinant mouse interferon-gamma (IFN-γ).[1] This inhibitory effect points to a potential role in modulating inflammatory responses, as NO is a key mediator in inflammation.

Quantitative Data

The following table summarizes the key quantitative finding for this compound.

CompoundCell LineStimulantsBioactivityIC₅₀ ValueReference
This compoundRAW 264.7LPS & IFN-γNitric Oxide Inhibition48.6 µM[1]

Nortrachelogenin: Mechanistic Insights into the Monomer

Nortrachelogenin has been identified as a pharmacologically active lignan with a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its mechanisms provide a foundational hypothesis for the potential actions of its dimeric form.

Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory properties of lignans (B1203133) like Nortrachelogenin are often linked to their ability to suppress key inflammatory mediators and signaling pathways.

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS): The inhibition of NO production strongly suggests an effect on the iNOS enzyme. In inflammatory conditions, iNOS is expressed in response to stimuli like LPS and IFN-γ, leading to high levels of NO production. Nortrachelogenin likely downregulates the expression or activity of iNOS.

  • Modulation of the NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor in the inflammatory response.[2][3][4][5] It controls the expression of many pro-inflammatory genes, including iNOS.[6] It is a well-established target for many anti-inflammatory natural products. It is hypothesized that Nortrachelogenin may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / IFN-γ TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to DNA DNA Binding NFkB_active->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes promotes transcription Nortrachelogenin Nortrachelogenin Nortrachelogenin->IKK inhibits

Hypothesized Inhibition of the NF-κB Signaling Pathway.

Anticancer Mechanisms

Nortrachelogenin has demonstrated significant potential as an anticancer agent, particularly in the context of prostate cancer. Its primary mechanism involves sensitizing cancer cells to apoptosis induced by TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).

  • Inhibition of the Akt Pathway: The PI3K/Akt signaling pathway is a critical pro-survival pathway that is often dysregulated in cancer, promoting cell proliferation and inhibiting apoptosis.[9] Nortrachelogenin has been identified as an effective inhibitor of Akt signaling.[10][11][12] By inhibiting Akt, it lowers the threshold for apoptosis induction.

  • Sensitization to TRAIL-Induced Apoptosis: TRAIL is a death ligand that can selectively induce apoptosis in cancer cells.[10][11] However, many cancer cells develop resistance to TRAIL. Nortrachelogenin has been shown to be highly efficient in sensitizing prostate cancer cells to TRAIL-induced apoptosis, without affecting non-malignant cells.[10] This synergistic effect is achieved through the inhibition of the pro-survival Akt pathway.[10][11]

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Growth factors like insulin (B600854) and insulin-like growth factor I (IGF-I) can activate RTKs, which in turn activate pro-survival pathways like Akt. Nortrachelogenin has been shown to potently inhibit the activation of these RTKs, further contributing to its anticancer effects by cutting off survival signals at an early stage.[10][11]

G GFR Growth Factor Receptor (RTK) PI3K PI3K GFR->PI3K activates TRAIL_R TRAIL Receptor Caspase8 Caspase-8 TRAIL_R->Caspase8 activates GF Growth Factor (e.g., IGF-I) GF->GFR binds TRAIL TRAIL TRAIL->TRAIL_R binds Akt Akt PI3K->Akt activates Survival Cell Survival & Proliferation Akt->Survival promotes Akt->Caspase8 inhibits Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Nortrachelogenin Nortrachelogenin Nortrachelogenin->GFR inhibits Nortrachelogenin->Akt inhibits G start Start: Cell Culture treatment Treatment with Compound +/- Stimulant start->treatment harvest Cell/Supernatant Harvesting treatment->harvest no_assay Nitric Oxide Assay (Griess Reagent) harvest->no_assay wb_assay Western Blot (Protein Expression) harvest->wb_assay apop_assay Apoptosis Assay (e.g., TUNEL) harvest->apop_assay no_result Quantify NO Inhibition no_assay->no_result wb_result Quantify Protein Levels (e.g., iNOS, p-Akt) wb_assay->wb_result apop_result Quantify Apoptosis apop_assay->apop_result

References

Unveiling the Pharmacological Potential of Bis-5,5-Nortrachelogenin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-5,5-Nortrachelogenin, a lignan (B3055560) dimer isolated from the roots of Wikstroemia indica, has emerged as a compound of interest in pharmacological research. Lignans, a major class of polyphenols, are known for their diverse biological activities, and this compound is no exception. This technical guide provides a comprehensive overview of the currently available data on the pharmacological properties of this compound, with a focus on its anti-inflammatory effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Core Pharmacological Properties

The primary pharmacological activity of this compound documented in the scientific literature is its anti-inflammatory potential, specifically its ability to inhibit the production of nitric oxide (NO).

Anti-inflammatory Activity

This compound has been shown to inhibit nitric oxide (NO) production in a murine macrophage-like cell line (RAW 264.7) activated by lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ).[1] Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. The inhibition of NO synthesis by this compound suggests its potential as a therapeutic agent for managing such conditions.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data available for the bioactivity of this compound.

Pharmacological ActivityAssay SystemInducersIC50 ValueReference
Nitric Oxide InhibitionRAW 264.7 cellsLPS and IFN-γ48.6 µM[1]

Experimental Protocols

In Vitro Nitric Oxide Production Inhibition Assay

The following is a detailed protocol for assessing the inhibitory effect of this compound on nitric oxide production in RAW 264.7 macrophage cells, based on the primary literature.[1]

1. Cell Culture and Seeding:

  • Murine macrophage-like RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for adherence.

2. Compound Treatment and Stimulation:

  • Various concentrations of this compound (typically in a range to determine the IC50) are added to the wells.

  • Concurrently, the cells are stimulated with lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A vehicle control (without the compound) is also included.

3. Incubation:

  • The plates are incubated for a further 24 hours to allow for NO production.

4. Measurement of Nitrite (B80452) Concentration (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • The absorbance is measured at approximately 540 nm using a microplate reader.

5. Data Analysis:

  • The percentage of NO production inhibition is calculated relative to the vehicle-treated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are yet to be fully elucidated, its inhibitory effect on NO production in LPS and IFN-γ stimulated macrophages points towards modulation of the inflammatory signaling cascade. A plausible mechanism is the inhibition of the inducible nitric oxide synthase (iNOS) enzyme or the upstream signaling pathways that lead to its expression, such as the NF-κB pathway.

The following diagram illustrates a probable signaling pathway involved in the anti-inflammatory action of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS/IFN-g LPS/IFN-g TLR4/IFNGR TLR4/IFNGR LPS/IFN-g->TLR4/IFNGR MyD88/TRIF MyD88/TRIF TLR4/IFNGR->MyD88/TRIF IKK IKK MyD88/TRIF->IKK IkB IkB IKK->IkB Inhibits NF-kB NF-kB IKK->NF-kB Activates IkB->NF-kB Bound NF-kB_n NF-kB NF-kB->NF-kB_n Translocation This compound This compound iNOS_Protein iNOS_Protein This compound->iNOS_Protein Inhibits This compound->NF-kB_n Potentially Inhibits iNOS_mRNA iNOS_mRNA iNOS_mRNA->iNOS_Protein Translation NO NO iNOS_Protein->NO Produces iNOS_Gene iNOS_Gene NF-kB_n->iNOS_Gene Induces Transcription iNOS_Gene->iNOS_mRNA G cluster_workflow Experimental Workflow A RAW 264.7 Cell Culture B Cell Seeding in 96-well Plates A->B C Treatment with this compound B->C D Stimulation with LPS and IFN-γ C->D E 24-hour Incubation D->E F Supernatant Collection E->F G Griess Assay for Nitrite Measurement F->G H Data Analysis (IC50 Determination) G->H

References

Bis-5,5-Nortrachelogenin and Nitric Oxide Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-5,5-Nortrachelogenin is a natural product that has been identified as an inhibitor of nitric oxide (NO) production.[1] Nitric oxide is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes, including inflammation and immune responses.[2][3] Excessive NO production, primarily by the enzyme inducible nitric oxide synthase (iNOS), is a hallmark of chronic inflammatory conditions. Consequently, the inhibition of iNOS and NO production is a key therapeutic strategy for the development of novel anti-inflammatory agents.

This technical guide provides a comprehensive overview of the current understanding of this compound's inhibitory effects on nitric oxide production. Due to the limited specific data on this compound, this guide will also draw upon the more extensive research available for its parent compound, Nortrachelogenin, to infer potential mechanisms of action and effects on related signaling pathways. This document outlines quantitative data, detailed experimental protocols for assessing NO inhibition, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data

The inhibitory activity of this compound on nitric oxide production has been quantified, providing a benchmark for its potency. The available data, primarily from in vitro studies using macrophage cell lines, is summarized below.

CompoundAssayCell LineStimulantIC50 ValueReference
This compound Nitric Oxide ProductionRAW 264.7LPS & IFN-γ48.6 µM[1]

Mechanism of Action: Post-Transcriptional Inhibition of iNOS

Research on the related compound, Nortrachelogenin, has revealed a distinct mechanism of action for the inhibition of nitric oxide production. Unlike many anti-inflammatory compounds that act at the level of gene transcription, Nortrachelogenin appears to exert its effects post-transcriptionally.

Studies have shown that Nortrachelogenin effectively reduces the protein levels of iNOS in stimulated macrophages without altering the corresponding mRNA levels.[4][5] This suggests that the compound does not interfere with the transcription of the iNOS gene. Furthermore, the inhibitory effect of Nortrachelogenin on iNOS protein expression is reversed by the proteasome inhibitor lactacystin.[4][6] This indicates that Nortrachelogenin likely promotes the degradation of the iNOS protein through the proteasome pathway.

G Proposed Mechanism of iNOS Inhibition by Nortrachelogenin cluster_transcription Transcription & Translation cluster_degradation Proteasomal Degradation iNOS mRNA iNOS mRNA iNOS Protein iNOS Protein iNOS mRNA->iNOS Protein Translation Proteasome Proteasome iNOS Protein->Proteasome Degradation Degraded iNOS Proteasome->Degraded iNOS Nortrachelogenin Nortrachelogenin Nortrachelogenin->iNOS Protein Promotes

Proposed mechanism of iNOS protein degradation by Nortrachelogenin.

Signaling Pathways in Nitric Oxide Production

The expression of inducible nitric oxide synthase (iNOS) is tightly regulated by complex signaling networks, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoter region of target genes, including iNOS, to initiate their transcription.[7][8]

G NF-κB Signaling Pathway in iNOS Expression cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Releases Proteasome Proteasome IkBa->Proteasome Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Nucleus Nucleus iNOS_gene iNOS Gene iNOS mRNA iNOS mRNA iNOS_gene->iNOS mRNA Transcription NFkB_n->iNOS_gene Binds to promoter

Simplified NF-κB pathway leading to iNOS gene transcription.
MAPK Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are also activated by LPS and play a crucial role in regulating the expression of inflammatory genes.[9][10][11] Activation of these kinases leads to the phosphorylation and activation of various transcription factors, such as AP-1, which can work in concert with NF-κB to drive iNOS expression.

G MAPK Signaling Pathway in iNOS Expression cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation AP1_n AP-1 AP1->AP1_n Translocation Nucleus Nucleus iNOS_gene iNOS Gene iNOS mRNA iNOS mRNA iNOS_gene->iNOS mRNA Transcription AP1_n->iNOS_gene Binds to promoter

Simplified MAPK pathway contributing to iNOS gene transcription.

Experimental Protocols

The following protocols provide a framework for evaluating the nitric oxide inhibitory activity of compounds like this compound in a laboratory setting.

Cell Culture and Stimulation

This protocol describes the maintenance of the RAW 264.7 macrophage cell line and their stimulation to produce nitric oxide.

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[12][13][14][15]

  • Procedure:

    • Culture RAW 264.7 cells until they reach approximately 80% confluency.

    • Seed the cells into 96-well plates at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.[12][16]

    • The following day, remove the culture medium.

    • Pre-treat the cells with various concentrations of this compound (or the test compound) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and, if applicable, interferon-gamma (IFN-γ) to induce iNOS expression and NO production.[13][14]

    • Incubate the plates for 24 hours.

G Workflow for Cell Culture and Stimulation Start Start Culture Culture RAW 264.7 cells to 80% confluency Start->Culture Seed Seed cells in 96-well plate Culture->Seed Adhere Incubate overnight for adherence Seed->Adhere Pretreat Pre-treat with this compound Adhere->Pretreat Stimulate Stimulate with LPS/IFN-γ Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate End Collect Supernatant Incubate->End

Experimental workflow for macrophage culture and stimulation.
Nitric Oxide Quantification (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.[17][18]

  • Principle: A two-step diazotization reaction in which acidic nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.[17]

  • Procedure:

    • After the 24-hour incubation period, collect the cell culture supernatant from each well.

    • In a new 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[12]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[13]

    • Measure the absorbance at 540-550 nm using a microplate reader.[17][19]

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

G Workflow for Griess Assay Start Start Collect Collect cell culture supernatant Start->Collect Mix Mix supernatant with Griess Reagent Collect->Mix Incubate Incubate at room temperature (10-15 min) Mix->Incubate Read Measure absorbance at 540-550 nm Incubate->Read Quantify Quantify nitrite using standard curve Read->Quantify End End Quantify->End

Experimental workflow for nitric oxide quantification.
Cell Viability Assay (MTT Assay)

It is crucial to determine whether the observed inhibition of nitric oxide is due to a specific effect on the signaling pathway or simply a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][4][20]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan (B1609692) crystals.[1][4] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • After collecting the supernatant for the Griess assay, remove the remaining medium from the cells.

    • Add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C.[6]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][21]

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm.[1][21]

G Workflow for MTT Cell Viability Assay Start Start Add_MTT Add MTT solution to cells Start->Add_MTT Incubate Incubate for 2-4 hours at 37°C Add_MTT->Incubate Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate->Add_Solubilizer Dissolve Mix to dissolve formazan crystals Add_Solubilizer->Dissolve Read Measure absorbance at 570 nm Dissolve->Read End End Read->End

Experimental workflow for assessing cell viability.
Western Blotting for iNOS Expression

To confirm that the inhibition of NO production is due to a decrease in the iNOS enzyme, Western blotting can be performed to measure iNOS protein levels.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.

  • Procedure:

    • Culture and treat cells in larger format plates (e.g., 6-well plates) as described in Protocol 1.

    • After treatment, lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate 10-25 µg of total protein per sample by SDS-PAGE.[22]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[22]

    • Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Wash the membrane again and apply a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. Use a loading control, such as β-actin, to ensure equal protein loading between lanes.

G Workflow for Western Blotting Start Start Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-iNOS) Block->Primary_Ab Secondary_Ab Incubate with HRP-Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect End End Detect->End

Experimental workflow for iNOS protein detection.

Conclusion and Future Directions

This compound has demonstrated inhibitory activity against nitric oxide production in activated macrophages. While direct mechanistic studies on this specific compound are limited, research on the closely related Nortrachelogenin suggests a promising and somewhat unique mechanism of action involving the post-transcriptional downregulation of iNOS protein, potentially through enhanced proteasomal degradation.

Future research should focus on confirming this mechanism for this compound and elucidating its effects on the upstream NF-κB and MAPK signaling pathways. Investigating the specific molecular targets within these pathways will be crucial for a complete understanding of its anti-inflammatory properties and for its potential development as a therapeutic agent for inflammatory diseases.

References

understanding the anti-inflammatory potential of Bis-5,5-Nortrachelogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortrachelogenin (NTG), a dibenzylbutyrolactone lignan (B3055560) found in plants such as Pinus sylvestris and Wikstroemia indica, has emerged as a promising anti-inflammatory agent.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of NTG's anti-inflammatory properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. In vitro and in vivo studies have demonstrated that NTG effectively reduces the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[2][4] Notably, its mechanism of action involves a unique post-transcriptional regulation of inducible nitric oxide synthase (iNOS) and the suppression of microsomal prostaglandin E synthase-1 (mPGES-1) expression.[2][3] This document serves as a resource for researchers and professionals in drug development interested in the therapeutic potential of Nortrachelogenin for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a key factor in the pathogenesis of numerous chronic diseases. The search for novel anti-inflammatory compounds with improved efficacy and safety profiles is a continuous effort in drug discovery. Lignans, a class of polyphenolic compounds found in plants, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory effects.[5][6] Nortrachelogenin is a pharmacologically active lignan that has demonstrated significant potential in mitigating inflammatory responses.[2][3] This guide synthesizes the available scientific data on NTG, presenting its anti-inflammatory capabilities in a structured and detailed manner. While the related compound, Bis-5,5-Nortrachelogenin, has been shown to inhibit nitric oxide production with an IC50 value of 48.6 µM, the majority of in-depth anti-inflammatory research has focused on Nortrachelogenin.[7]

Mechanism of Action

Nortrachelogenin exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating the expression and activity of key enzymes and signaling molecules involved in the inflammatory cascade.

Post-transcriptional Regulation of iNOS

A key feature of NTG's anti-inflammatory action is its ability to suppress the expression of inducible nitric oxide synthase (iNOS) at the post-transcriptional level.[2][3] While NTG significantly reduces iNOS protein levels, it does not affect iNOS mRNA levels.[2] This suggests that NTG's regulatory action occurs after the transcription of the iNOS gene. Further studies have shown that the proteasome inhibitor lactacystin (B1674225) can reverse the inhibitory effect of NTG on iNOS protein expression.[2][3] This indicates that Nortrachelogenin likely enhances the degradation of the iNOS protein through the proteasome pathway.[2][3]

Inhibition of Prostaglandin E2 Synthesis

Nortrachelogenin also interferes with the production of prostaglandin E2 (PGE2), a key mediator of inflammation. It achieves this by inhibiting the expression of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for PGE2 synthesis.[2] Interestingly, NTG does not affect the expression of cyclooxygenase-2 (COX-2), another important enzyme in the prostaglandin synthesis pathway.[2][3] This selective inhibition of mPGES-1 over COX-2 could be advantageous, potentially reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.

Modulation of Pro-inflammatory Cytokines and Chemokines

NTG has been shown to effectively reduce the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) and the chemokine monocyte chemoattractant protein-1 (MCP-1).[2][4] MCP-1 plays a crucial role in recruiting monocytes to the site of inflammation. By inhibiting the production of these key signaling molecules, Nortrachelogenin can dampen the overall inflammatory response.[1]

Potential Involvement of NF-κB and MAPK Signaling Pathways

While direct evidence for Nortrachelogenin's effect on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways is still emerging, these pathways are central to the inflammatory response and are known to be modulated by other lignans.[5][6] The NF-κB pathway is a critical regulator of the transcription of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[8][9] The MAPK pathway also plays a significant role in mediating inflammatory responses.[10][11] Given that NTG affects the downstream products of these pathways, it is highly probable that it interacts with one or both of these signaling cascades. Further research is warranted to elucidate the precise interactions of Nortrachelogenin with the NF-κB and MAPK signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of Nortrachelogenin has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory Activity of Nortrachelogenin in J774 Macrophages
ParameterConcentration of Nortrachelogenin (µM)Inhibition (%)IC50 (µM)Reference
Nitric Oxide (NO) Production 10~50%~10[2]
30>80%[2]
Prostaglandin E2 (PGE2) Production 10~40%~15[2]
30~70%[2]
Interleukin-6 (IL-6) Production 10~30%~20[2]
30~60%[2]
Monocyte Chemoattractant Protein-1 (MCP-1) Production 10~25%>30[2]
30~50%[2]
Table 2: In Vivo Anti-inflammatory Activity of Nortrachelogenin
ModelTreatmentDose (mg/kg)EffectReference
Carrageenan-induced paw edema in miceNortrachelogenin (i.p.)30Significant reduction in paw swelling[2]
100Further significant reduction in paw swelling[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assays in J774 Macrophages
  • Cell Culture and Treatment:

    • Murine J774 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3]

    • Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.[3]

    • The cells are then pre-treated with various concentrations of Nortrachelogenin (e.g., 1-30 µM) for 1 hour.[3]

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).[3] Control groups include a vehicle control (no LPS, no compound) and a positive control (LPS only).[3]

    • The plates are incubated for 24 hours.[3]

  • Measurement of Nitric Oxide (NO) Production:

    • NO production is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Briefly, 50 µL of culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.

  • Measurement of Prostaglandin E2 (PGE2), IL-6, and MCP-1 Production:

    • The concentrations of PGE2, IL-6, and MCP-1 in the culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis for iNOS, COX-2, and mPGES-1:

    • After treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, mPGES-1, and a loading control (e.g., GAPDH or β-actin).

    • After washing, the membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Carrageenan-Induced Paw Edema Model
  • Animals:

    • Male BALB/c mice (or a similar strain) are used for the study.

    • Animals are housed under standard laboratory conditions with free access to food and water. All animal procedures should be approved by an institutional animal care and use committee.

  • Treatment:

    • Mice are randomly divided into different groups: a control group, a carrageenan-only group, and Nortrachelogenin-treated groups at various doses (e.g., 30 and 100 mg/kg).

    • Nortrachelogenin is administered intraperitoneally (i.p.) or orally (p.o.) 1 hour before the carrageenan injection.

  • Induction of Edema and Measurement:

    • Paw edema is induced by injecting 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group relative to the carrageenan-only group.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway for Nortrachelogenin's anti-inflammatory action and a typical experimental workflow for its evaluation.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_MAPK NF-κB and MAPK Signaling Pathways TLR4->NFkB_MAPK Activates iNOS_mRNA iNOS mRNA NFkB_MAPK->iNOS_mRNA Transcription mPGES1 mPGES-1 Expression NFkB_MAPK->mPGES1 Induces Cytokines IL-6, MCP-1 Production NFkB_MAPK->Cytokines Induces NTG Nortrachelogenin iNOS_protein iNOS Protein NTG->iNOS_protein Inhibits (Post-transcriptional) NTG->mPGES1 Inhibits NTG->Cytokines Inhibits Proteasome Proteasomal Degradation NTG->Proteasome Enhances iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces iNOS_protein->Proteasome Degraded by Inflammation Inflammation NO->Inflammation PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Produces PGE2->Inflammation Cytokines->Inflammation

Caption: Proposed mechanism of Nortrachelogenin's anti-inflammatory action.

G start Start culture_cells Culture J774 Macrophages start->culture_cells pretreat Pre-treat with Nortrachelogenin culture_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for PGE2, IL-6, MCP-1 collect_supernatant->elisa western_blot Western Blot for iNOS, mPGES-1, COX-2 lyse_cells->western_blot analyze Data Analysis griess_assay->analyze elisa->analyze western_blot->analyze end End analyze->end

Caption: Experimental workflow for in vitro evaluation of Nortrachelogenin.

Conclusion

Nortrachelogenin demonstrates significant anti-inflammatory potential through its multifaceted mechanism of action. Its ability to inhibit key inflammatory mediators via a unique post-transcriptional regulation of iNOS and selective inhibition of mPGES-1 makes it a compelling candidate for further investigation and development as a novel anti-inflammatory therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising natural compound. Future studies should focus on elucidating its precise interactions with upstream signaling pathways, such as NF-κB and MAPK, and on evaluating its efficacy and safety in a broader range of preclinical models of inflammatory diseases.

References

The Dimeric Relationship of Nortrachelogenin and its Impact on Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical and biological relationship between the lignan (B3055560) nortrachelogenin (B191986) and its dimeric form, Bis-5,5-Nortrachelogenin. Nortrachelogenin, a naturally occurring dibenzylbutyrolactone lignan, has demonstrated a spectrum of pharmacological activities, including anti-inflammatory, anti-fibrotic, and cancer cell sensitizing properties. This compound, as its name suggests, is a dimer formed from two nortrachelogenin units linked at the 5-position of their aromatic rings. This guide synthesizes the current understanding of these two compounds, presenting their chemical structures, the nature of their relationship through oxidative dimerization, a comparative analysis of their known biological activities with quantitative data, detailed experimental protocols for key assays, and a discussion of the known signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction: From Monomer to Dimer

Nortrachelogenin is a well-characterized lignan found in various plant species, including Wikstroemia indica and Pinus sylvestris.[1] Lignans are a class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units.[2] Nortrachelogenin itself is a monomer that can undergo further dimerization to form more complex structures.

This compound is a direct derivative of nortrachelogenin, representing a homodimer formed through an oxidative coupling reaction. This process typically involves the enzymatic or chemical oxidation of the phenolic hydroxyl groups on two nortrachelogenin molecules, leading to the formation of a covalent bond between the C-5 positions of their respective aromatic rings. While the precise biosynthetic pathway for this compound in nature is not fully elucidated, such oxidative dimerization is a common phenomenon in lignan biosynthesis.

dot

Caption: Logical relationship between Nortrachelogenin and this compound.

Chemical Structures

The chemical structures of nortrachelogenin and this compound are presented below. The dimeric nature of this compound, with the 5-5' linkage, is a key determinant of its physicochemical and biological properties compared to its monomeric precursor.

Nortrachelogenin:

  • Molecular Formula: C₂₀H₂₂O₇

  • Molecular Weight: 374.39 g/mol

  • IUPAC Name: (3R,4R)-3-((4-hydroxy-3-methoxyphenyl)methyl)-4-((4-hydroxy-3-methoxyphenyl)methyl)dihydrofuran-2(3H)-one

This compound:

  • Molecular Formula: C₄₀H₄₂O₁₄

  • Molecular Weight: 746.75 g/mol

  • IUPAC Name: 5,5'-bis((3R,4R)-3-((4-hydroxy-3-methoxyphenyl)methyl)-2-oxodihydrofuran-4-yl)methyl)-2,2'-dihydroxy-3,3'-dimethoxy-1,1'-biphenyl

Comparative Biological Activity: Quantitative Data

Both nortrachelogenin and this compound exhibit notable biological activities. The available quantitative data are summarized in the tables below to facilitate a comparative analysis.

Table 1: Anti-Inflammatory Activity
CompoundAssayTest SystemIC₅₀ / EC₅₀Reference
This compound Nitric Oxide (NO) ProductionLPS and IFN-γ activated RAW 264.7 murine macrophages48.6 µM[3]
Nortrachelogenin Prostaglandin E₂ (PGE₂) ProductionLPS-stimulated J774 macrophages17 µM[1]
Nortrachelogenin Monocyte Chemoattractant Protein-1 (MCP-1) ProductionLPS-stimulated J774 macrophages7 µM[1]
Nortrachelogenin Interleukin-6 (IL-6) ProductionLPS-stimulated J774 macrophages25 µM[1]
Table 2: Anti-Cancer and Other Activities
CompoundActivityTest SystemKey FindingReference
Nortrachelogenin Cancer Cell SensitizationProstate cancer cells (LNCaP, PC-3)Sensitizes cells to TRAIL-induced apoptosis[2][4]
Nortrachelogenin Anti-fibroticBleomycin-induced dermal fibrosis in miceReduction in skin thickness and collagen expression[4]
(+)-Nortrachelogenin CNS DepressantRabbitsProduced depression[5]

Signaling Pathways

Nortrachelogenin: Inhibition of the Akt Signaling Pathway

Extensive research has demonstrated that nortrachelogenin exerts its cancer cell sensitizing effects through the inhibition of the pro-survival Akt signaling pathway.[6][7] In many cancer types, the Akt pathway is constitutively active, promoting cell survival and resistance to apoptosis. Nortrachelogenin has been shown to inhibit the phosphorylation and activation of Akt, thereby sensitizing cancer cells to apoptosis induced by agents like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[2][4] This inhibition of Akt signaling appears to be a key mechanism behind its anti-cancer properties.

dot

References

Preliminary In Vitro Profile of Bis-5,5-Nortrachelogenin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise summary of the currently available preliminary in vitro data for Bis-5,5-Nortrachelogenin, a natural product isolated from the root of Wikstroemia indica. To date, the only reported biological activity for this compound is the inhibition of nitric oxide (NO) production in a murine macrophage-like cell line. This document presents the quantitative data, a detailed experimental protocol for the relevant assay, and a visualization of the implicated signaling pathway. Due to the limited publicly available research on this compound, this guide is based on a single key finding and will be updated as more data becomes available.

Introduction

This compound is a lignan (B3055560) isolated from Wikstroemia indica, a plant used in traditional medicine for treating various inflammatory conditions.[1][2] The preliminary in vitro evaluation of this compound has focused on its potential anti-inflammatory properties, specifically its ability to modulate the production of nitric oxide (NO), a key signaling molecule in inflammation.

Quantitative Data

The only reported quantitative in vitro data for this compound is its inhibitory effect on nitric oxide production.

Parameter Value Cell Line Stimulants Source
IC50 (Nitric Oxide Inhibition)48.6 mMRAW 264.7Lipopolysaccharide (LPS) & Interferon-γ (IFN-γ)[3]

Table 1: In Vitro Inhibitory Activity of this compound.

Experimental Protocol

The following is a detailed methodology for the nitric oxide inhibition assay used to evaluate this compound. This protocol is based on established methods for inducing and measuring NO production in RAW 264.7 cells.[4][5][6][7]

Cell Culture
  • Cell Line: RAW 264.7, a murine macrophage-like cell line, is used.[8][9]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Nitric Oxide Inhibition Assay
  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of approximately 1 x 105 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Stimulation: After a pre-incubation period with the compound (typically 1 hour), the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and recombinant mouse interferon-γ (IFN-γ) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[4][10][11]

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured as an indicator of NO production.

    • An equal volume of the supernatant is mixed with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a standard curve prepared with known concentrations of sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the stimulated vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

A cell viability assay (e.g., MTT or resazurin (B115843) assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[12]

Signaling Pathway

The inhibition of NO production by this compound in LPS and IFN-γ stimulated RAW 264.7 cells suggests an interaction with the signaling cascade that leads to the expression of inducible nitric oxide synthase (iNOS). The diagram below illustrates the general workflow of the experimental setup and the key signaling events.

G cluster_0 Experimental Workflow cluster_1 Cellular Signaling Pathway RAW_cells RAW 264.7 Cells Bis_Nortra This compound (Test Compound) RAW_cells->Bis_Nortra Pre-incubation Stimulants LPS + IFN-γ (Stimulation) Bis_Nortra->Stimulants Incubation 24h Incubation Stimulants->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Griess Assay (Nitrite Measurement) Supernatant->Griess_Assay Data_Analysis Data Analysis (IC50 Calculation) Griess_Assay->Data_Analysis LPS LPS TLR4 TLR4 LPS->TLR4 IRF1 IRF-1 LPS->IRF1 IFN IFN-γ IFNGR IFNGR IFN->IFNGR IFN->IRF1 MyD88 MyD88 TLR4->MyD88 STAT1 STAT1 IFNGR->STAT1 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene Transcription IRF1->iNOS_gene NFkB->iNOS_gene STAT1->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Inhibition Inhibition by This compound? Inhibition->iNOS_gene Inhibition->iNOS_protein

Figure 1: Experimental workflow and proposed signaling pathway for NO inhibition.

Conclusion and Future Directions

The preliminary in vitro data for this compound demonstrates its ability to inhibit nitric oxide production in activated macrophages with an IC50 of 48.6 mM.[3] This finding suggests potential anti-inflammatory activity. However, the current body of research on this compound is very limited.

To build a comprehensive in vitro profile, future studies should focus on:

  • Elucidating the Mechanism of Action: Investigating whether this compound inhibits iNOS expression or its enzymatic activity.

  • Broader Anti-inflammatory Profiling: Assessing its effects on the production of other pro-inflammatory mediators (e.g., cytokines, prostaglandins).

  • Target Identification: Identifying the specific molecular target(s) of this compound within the inflammatory signaling pathways.

  • Evaluation in Other Cell Types: Determining its activity and cytotoxicity in a broader range of cell lines, including other immune cells and cancer cell lines.

This technical guide serves as a starting point for researchers interested in the further development of this compound. As new data emerges, this document will be updated to provide a more complete understanding of its in vitro pharmacology.

References

Bis-5,5-Nortrachelogenin (CAS 870480-56-1): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-5,5-Nortrachelogenin is a naturally occurring lignan (B3055560) dimer isolated from the roots of Wikstroemia indica. This document provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, biological activities, and the experimental protocols used for its characterization. Notably, the compound has demonstrated significant inhibitory effects on nitric oxide (NO) production in activated macrophage-like cells, suggesting its potential as an anti-inflammatory agent. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this natural product.

Chemical and Physical Properties

This compound is a complex polyphenolic compound. Its key chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 870480-56-1
Molecular Formula C₄₀H₄₂O₁₄
Molecular Weight 746.75 g/mol
Appearance Powder
Purity >98% (as determined by HPLC)
Class Lignan
Natural Source Roots of Wikstroemia indica

Biological Activity

The primary reported biological activity of this compound is its anti-inflammatory potential, demonstrated by the inhibition of nitric oxide (NO) production.

Inhibition of Nitric Oxide Production

This compound has been shown to inhibit the production of nitric oxide in a dose-dependent manner in lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like RAW 264.7 cells. The half-maximal inhibitory concentration (IC₅₀) for this activity is reported to be 48.6 μM .

Biological ActivityCell LineStimulantsIC₅₀ (μM)
Nitric Oxide (NO) InhibitionRAW 264.7LPS and IFN-γ48.6

Experimental Protocols

While the full experimental details from the original study by Wang et al. (2005) are not publicly available, a standard protocol for assessing nitric oxide inhibition in RAW 264.7 cells using the Griess assay is provided below. This protocol is representative of the methodology likely used.

Cell Culture and Treatment
  • Cell Line: Murine macrophage-like cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: For the assay, cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of this compound.

    • Cells are pre-incubated with the compound for 1-2 hours.

    • Following pre-incubation, cells are stimulated with a combination of lipopolysaccharide (LPS; e.g., 1 µg/mL) and interferon-gamma (IFN-γ; e.g., 10 ng/mL) to induce nitric oxide production.

    • A set of wells with untreated and unstimulated cells serves as a negative control, and wells with cells stimulated with LPS and IFN-γ in the absence of the test compound serve as a positive control.

  • Incubation: The plates are incubated for 24 hours.

Nitric Oxide Measurement (Griess Assay)
  • Sample Collection: After the 24-hour incubation period, the cell culture supernatant is collected from each well.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution:

    • Solution A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

    • Equal volumes of Solution A and Solution B are mixed immediately before use.

  • Reaction: 50-100 µL of the collected cell culture supernatant is mixed with an equal volume of the freshly prepared Griess reagent in a new 96-well plate.

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at a wavelength of approximately 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the positive control.

Signaling Pathways

The inhibition of nitric oxide production in macrophages by lignans (B1203133) is generally attributed to the modulation of key inflammatory signaling pathways. While the specific mechanism of this compound has not been elucidated, a probable pathway involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.

G Hypothesized Anti-inflammatory Signaling Pathway of this compound LPS LPS / IFN-γ TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcribes iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translates to NO Nitric Oxide (NO) iNOS_Protein->NO produces Bis55 This compound Bis55->IKK inhibits? Bis55->NFkB inhibits translocation?

Caption: Hypothesized mechanism of NO inhibition by this compound.

Experimental Workflow

The general workflow for the isolation and biological evaluation of this compound is outlined below.

G Workflow for Isolation and Activity Screening Plant Wikstroemia indica Roots Extraction Solvent Extraction Plant->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation & Purification (HPLC) Fractionation->Isolation Identification Structure Elucidation (NMR, MS) Isolation->Identification Screening Biological Activity Screening (NO Inhibition Assay) Isolation->Screening Data Data Analysis (IC₅₀ Determination) Screening->Data

Caption: General workflow from natural source to biological data.

Synthesis

Currently, there is no published information on the chemical synthesis of this compound. The compound is obtained through isolation from its natural source, Wikstroemia indica.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity through the inhibition of nitric oxide production. This technical guide provides a summary of the existing knowledge on this compound. Further research is warranted to fully elucidate its mechanism of action, explore its potential effects on other inflammatory mediators and signaling pathways, and to develop a synthetic route to enable more extensive pharmacological evaluation. The information presented herein serves as a valuable starting point for researchers interested in the therapeutic development of this and related lignan compounds.

Methodological & Application

Application Notes and Protocols for the Isolation of Bis-5,5-Nortrachelogenin from Wikstroemia indica

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-5,5-Nortrachelogenin is a lignan (B3055560) dimer that has been isolated from the roots of Wikstroemia indica. This natural product has garnered interest within the scientific community due to its potential pharmacological activities. Notably, it has been shown to inhibit nitric oxide (NO) production, suggesting potential anti-inflammatory properties[1][2]. These application notes provide a comprehensive, step-by-step protocol for the isolation and purification of this compound from W. indica, designed to assist researchers in obtaining this compound for further investigation. The methodologies outlined are based on established techniques for the isolation of lignans (B1203133) from this plant species.

Data Presentation

The following tables summarize key quantitative data associated with this compound and its isolation from Wikstroemia indica.

Table 1: Physicochemical and Biological Activity Data for this compound

PropertyValueReference
Molecular FormulaC₄₀H₄₂O₁₄[3]
Molecular Weight746.8 g/mol [3]
CAS Number870480-56-1[3]
Biological ActivityInhibits nitric oxide (NO) production in lipopolysaccharide (LPS) and interferon-γ (IFN-γ) activated RAW 264.7 macrophage-like cells.[1][2]
IC₅₀ Value48.6 µM (for NO production inhibition)[1][2]

Table 2: Representative Yields for Extractions from Wikstroemia species (Note: Specific yield for this compound is not available in the cited literature)

Plant Material & PartExtraction MethodSolvent SystemYield of Crude Extract (% of dry weight)Reference
Wikstroemia indica rootsMacerationDichloromethane (CH₂Cl₂)Not Specified
Wikstroemia indica rootsMacerationEthyl Acetate (B1210297)Not Specified
Wikstroemia trichotoma aerial partsUltrasonication & MacerationMethanol (B129727) (MeOH)18.7%

Experimental Protocols

This section details a representative protocol for the isolation of this compound from the roots of Wikstroemia indica. The procedure is based on established methods for the extraction and purification of lignans from this plant.

Plant Material Preparation
  • Collection and Authentication: Collect the roots of Wikstroemia indica. Ensure proper botanical identification by a qualified botanist.

  • Drying: Air-dry the collected root material in a shaded, well-ventilated area until brittle. Alternatively, a plant drying oven can be used at a temperature not exceeding 40-50°C to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a coarse powder (20-40 mesh) using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Maceration: Place 1 kg of the powdered root material into a large glass container.

  • Add 5 L of methanol (MeOH) to fully submerge the plant material.

  • Seal the container and allow it to macerate at room temperature for 72 hours with occasional agitation.

  • Filtration: Separate the extract from the plant residue by filtering through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield the crude methanolic extract.

Solvent-Solvent Partitioning
  • Suspension: Suspend the crude methanolic extract in 1 L of distilled water.

  • Liquid-Liquid Extraction: Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents:

    • n-hexane (3 x 1 L)

    • Chloroform (CHCl₃) (3 x 1 L)

    • Ethyl acetate (EtOAc) (3 x 1 L)

    • n-butanol (n-BuOH) (3 x 1 L)

  • Fraction Collection: Collect the ethyl acetate fraction, which is known to be rich in lignans, including this compound[1][4].

  • Drying and Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and then evaporate the solvent to dryness under reduced pressure.

Chromatographic Purification

A multi-step chromatographic approach is recommended to achieve high purity of the target compound.

  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • Column Packing: Pack a glass column with silica gel (100-200 mesh) using a slurry packing method with n-hexane.

    • Sample Loading: Dissolve the dried ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried sample onto the top of the prepared column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:EtOAc), followed by mixtures of ethyl acetate and methanol.

    • Fraction Collection and Monitoring: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system. Visualize the spots under UV light or by using a staining reagent.

  • Further Purification (if necessary):

    • Pool the fractions containing the compound of interest based on the TLC analysis.

    • Subject the pooled fractions to further purification using preparative TLC or repeated column chromatography (e.g., Sephadex LH-20 or ODS column) until a pure compound is obtained.

Structure Elucidation and Characterization

The structure of the isolated this compound should be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton environment of the molecule.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity of protons and carbons.

Visualizations

Experimental Workflow

experimental_workflow plant_material Wikstroemia indica Roots grinding Drying & Grinding plant_material->grinding extraction Methanol Extraction grinding->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate Lignan-rich silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel fractions Fraction Collection & TLC silica_gel->fractions purification Further Purification (e.g., Prep-TLC) fractions->purification Impure Fractions pure_compound Pure this compound fractions->pure_compound Pure Fractions purification->pure_compound

Caption: Isolation workflow for this compound.

Known Signaling Pathway Influenced by Nortrachelogenin (Monomer of the Target Compound)

While the specific signaling pathways affected by this compound are a subject for further research, its monomer, (+)-Nortrachelogenin, has been reported to interact with the Akt signaling pathway, which is a key regulator of cell survival and proliferation.

signaling_pathway node_inhibitor node_inhibitor node_pathway node_pathway node_outcome node_outcome nortrachelogenin (+)-Nortrachelogenin akt Akt Activation nortrachelogenin->akt Inhibits apoptosis Apoptosis akt->apoptosis Inhibits cell_survival Cell Survival akt->cell_survival Promotes

References

Application Notes & Protocols: Purification of Bis-5,5-Nortrachelogenin by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-5,5-Nortrachelogenin is a lignan (B3055560) that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities[1][2]. These biological effects are partly attributed to its ability to modulate key cellular signaling pathways, such as the Akt signaling pathway[1][2]. Obtaining high-purity this compound is crucial for accurate in vitro and in vivo studies, as well as for further drug development. This document provides a detailed protocol for the purification of this compound from plant extracts using column chromatography, a fundamental technique for the separation of natural products.

Data Presentation

The efficiency of the purification process can be evaluated by the yield and purity of the final product. The following table summarizes representative quantitative data for the purification of nortrachelogenin, a closely related lignan, which can be expected to be similar for this compound.

Purification StepStationary PhaseMobile Phase SystemPurity AchievedYieldReference
Initial Column Chromatography Silica (B1680970) Gel (100-200 mesh)n-hexane:ethyl acetate (B1210297) (gradient)>90%Not Specified[1][3]
Preparative HPLC C18 reversed-phaseAcetonitrile:water (gradient)98-99%Not Specified[3]

Experimental Protocols

This section details the methodology for the purification of this compound from a crude plant extract. The protocol is based on established methods for the separation of lignans[1][4].

1. Preparation of Crude Extract

Prior to column chromatography, a crude extract rich in this compound must be prepared from the plant material (e.g., roots of Wikstroemia indica)[1][4][5].

  • Maceration: The dried and powdered plant material is macerated in a suitable solvent, such as 95% ethanol (B145695) or ethyl acetate, for 72 hours at room temperature with occasional agitation[1].

  • Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to fractionate the components. The ethyl acetate fraction, which typically contains lignans, is collected and dried[4].

2. Column Chromatography Protocol

This protocol employs normal-phase column chromatography using silica gel.

  • Materials and Reagents:

    • Glass chromatography column (e.g., 5 cm diameter, 50 cm length)

    • Silica gel (100-200 mesh)

    • n-hexane (analytical grade)

    • Ethyl acetate (analytical grade)

    • Crude ethyl acetate extract

    • Collection tubes

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column Packing:

    • Ensure the chromatography column is clean, dry, and mounted vertically.

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column and allow the silica gel to settle, ensuring even packing without air bubbles. Gently tap the column to facilitate packing.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by passing 2-3 column volumes of 100% n-hexane through it until the bed is stable.

  • Sample Loading:

    • Dissolve the dried ethyl acetate extract in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the extract adsorbed onto the silica.

    • Carefully load the dried powder onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A suggested gradient is as follows:

      • 100% n-hexane

      • 95:5 (n-hexane:ethyl acetate)

      • 90:10

      • 85:15

      • Continue increasing the ethyl acetate concentration.

    • Maintain a constant flow rate (e.g., 1-2 mL/min).

    • Collect fractions of a consistent volume (e.g., 20-50 mL) in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3)[1].

    • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions containing the pure compound based on the TLC analysis.

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_extraction Crude Extract Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Final Product plant_material Dried Plant Material maceration Maceration with Solvent plant_material->maceration filtration Filtration & Concentration maceration->filtration partitioning Solvent-Solvent Partitioning filtration->partitioning crude_extract Crude Lignan Extract partitioning->crude_extract column_packing Column Packing with Silica Gel crude_extract->column_packing sample_loading Sample Loading column_packing->sample_loading gradient_elution Gradient Elution (n-hexane:ethyl acetate) sample_loading->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Purified this compound evaporation->pure_compound

Caption: Workflow for the purification of this compound.

Signaling Pathway Inhibited by Nortrachelogenin

Nortrachelogenin has been shown to inhibit the Akt signaling pathway, which is a key regulator of cell survival and proliferation[1][2].

signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates cell_survival Cell Survival & Proliferation akt->cell_survival promotes nortrachelogenin Nortrachelogenin nortrachelogenin->inhibition inhibition->akt

Caption: Inhibition of the Akt signaling pathway by Nortrachelogenin.

References

Application Notes and Protocols for the HPLC Analysis of Bis-5,5-Nortrachelogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Bis-5,5-Nortrachelogenin using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be a starting point for method development and may require optimization for specific matrices and instrumentation.

Introduction

This compound is a lignan (B3055560) dimer with potential pharmacological activities. Accurate and reliable quantification of this compound in various samples, such as plant extracts and biological matrices, is essential for research and drug development. HPLC is a powerful analytical technique well-suited for the separation and quantification of lignans (B1203133) like this compound.[1][2] This document outlines the key procedures for sample preparation and HPLC analysis.

Experimental Protocols

A critical first step for the accurate quantification of this compound is the efficient extraction from the sample matrix.[3] The following protocols describe the extraction from plant material and the subsequent analysis by HPLC.

2.1. Sample Preparation: Extraction from Plant Material

Lignans are typically of medium polarity and are soluble in alcohols and their aqueous mixtures.[3] The following ultrasonic-assisted extraction method is suitable for dried and powdered plant material.[3]

  • Drying and Grinding: Dry the plant material (e.g., roots, stems) at a controlled temperature (e.g., 60°C) to a constant weight. Grind the dried material into a fine powder.[4]

  • Sample Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a suitable vessel.[3]

  • Solvent Addition: Add 20 mL of 80% methanol (B129727) in water (v/v).[3]

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 60 minutes at 40°C.[3]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[3]

  • Supernatant Collection: Carefully decant the supernatant into a clean collection flask.[3][4]

  • Re-extraction: To ensure complete extraction, repeat the extraction process on the plant residue with an additional 20 mL of 80% methanol.[3]

  • Combine and Concentrate: Combine the supernatants and evaporate the solvent under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for HPLC analysis.[3]

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3][5]

2.2. HPLC Method Protocol

This protocol is a general starting point for the analysis of this compound and is based on methods used for the analysis of the related compound, Nortrachelogenin.[4][6]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.[3]

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase to cover the expected concentration range of the samples.[3]

Table 1: HPLC Operating Conditions

ParameterRecommended Condition
HPLC Column Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid[4][7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4][7]
Gradient 10-50% B over 20 minutes, followed by a wash and re-equilibration[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C[4]
Injection Volume 10 µL[4]
Detection Wavelength 230 nm and 280 nm[4]

Data Presentation

The following tables summarize typical validation parameters for HPLC methods used in the analysis of related lignans. These values can serve as a benchmark during method validation for this compound.

Table 2: Method Validation Parameters for Lignan Analysis

ParameterTypical Value RangeReference
Linearity (r²) > 0.999[6]
Limit of Detection (LOD) 1.24–9.00 ng[6]
Limit of Quantification (LOQ) 3.71–31.71 ng[6]
Precision (RSD) < 2.94%[6]
Accuracy (Recovery) 96.68%–103.63%[6]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material drying Drying & Grinding plant_material->drying extraction Ultrasonic Extraction drying->extraction filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection Sample separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram Signal quantification Quantification chromatogram->quantification report Report quantification->report

Caption: Experimental workflow for HPLC analysis.

4.2. Troubleshooting Logic for Peak Shape Issues

Poor peak shape is a common issue in HPLC analysis. The following diagram provides a logical approach to troubleshooting common peak shape problems such as tailing or fronting.[4]

troubleshooting_workflow start Poor Peak Shape (Tailing/Fronting) check_mobile_phase Modify Mobile Phase? (e.g., add 0.1% Formic Acid) start->check_mobile_phase check_sample_solvent Sample Solvent Weaker than Mobile Phase? check_mobile_phase->check_sample_solvent No solution_acid Add Acid to Mobile Phase check_mobile_phase->solution_acid Yes check_column Column Issue? (Degradation/Plugging) check_sample_solvent->check_column Yes solution_solvent Dissolve Sample in Initial Mobile Phase check_sample_solvent->solution_solvent No solution_column Flush or Replace Column check_column->solution_column Yes end Improved Peak Shape solution_acid->end solution_solvent->end solution_column->end

Caption: Troubleshooting peak shape issues.

References

Application Notes and Protocols for Preparing Bis-5,5-Nortrachelogenin Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-5,5-Nortrachelogenin is a natural product isolated from the root of Wikstroemia indica.[1] It is a lignan (B3055560) compound with potential biological activities, including the inhibition of nitric oxide (NO) production.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in in vitro assays.

This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in DMSO. It also includes information on the properties of the related compound, Nortrachelogenin, which may serve as a useful reference.

Compound Data

A clear distinction must be made between this compound and the related compound Nortrachelogenin, as their molecular weights differ significantly.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C40H42O14746.8[2]
NortrachelogeninC20H22O7374.4[3]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution
  • Determine the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 746.8 g/mol x 1000 mg/g = 7.468 mg

  • Weighing the Compound:

    • Carefully weigh out 7.468 mg of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or amber vial.

  • Dissolving the Compound:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

    • Cap the tube securely.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in solubilization if necessary. Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Protect the solution from light by using amber vials or by wrapping the tubes in aluminum foil.

Protocol for Preparing Working Solutions

For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage is non-toxic to the cells, typically below 0.5%.[4]

  • Determine the Dilution Factor:

    • For example, to prepare a 10 µM working solution from a 10 mM stock, the dilution factor is 1:1000.

  • Prepare the Working Solution:

    • Aseptically add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed sterile cell culture medium.

    • This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Mixing:

    • Mix the working solution gently by inverting the tube or by slow pipetting. Avoid vigorous vortexing, which can cause shearing of media components.

  • Vehicle Control:

    • Always prepare a vehicle control containing the same final concentration of DMSO as the working solution (e.g., 0.1% DMSO in cell culture medium) to account for any solvent effects.

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation cluster_control Vehicle Control weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store dilute Dilute Stock in Culture Medium store->dilute mix Gently Mix dilute->mix apply Apply to Cells mix->apply prep_control Prepare DMSO-only Medium apply_control Apply to Control Cells prep_control->apply_control

Caption: Workflow for preparing and using this compound solutions.

Mechanism of Action (Inferred from Nortrachelogenin)

While the specific signaling pathways affected by this compound are not well-documented, the related compound Nortrachelogenin has been shown to inhibit the Akt signaling pathway.[5][] This inhibition can sensitize prostate cancer cells to TRAIL-induced apoptosis.[5][]

G cluster_pathway Inferred Signaling Pathway NTG Nortrachelogenin Akt Akt Pathway NTG->Akt Inhibits Apoptosis TRAIL-Induced Apoptosis Akt->Apoptosis Inhibits

Caption: Inferred inhibitory effect of Nortrachelogenin on the Akt pathway.

Troubleshooting

  • Precipitation upon dilution in aqueous solutions:

    • Ensure the final DMSO concentration is as low as possible.

    • Pre-warm the cell culture medium to 37°C before adding the DMSO stock solution.

    • Perform a serial dilution in the medium rather than a single large dilution.

  • Inconsistent experimental results:

    • Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots.

    • Ensure the compound is fully dissolved in DMSO before use.

    • Always use a freshly prepared working solution.

References

Application Notes: Bis-5,5-Nortrachelogenin in Nitric Oxide Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-5,5-Nortrachelogenin, a lignan (B3055560) compound, has demonstrated potential as an anti-inflammatory agent. One of its key mechanisms of action is the inhibition of nitric oxide (NO) production. In inflammatory conditions, excessive NO is generated by inducible nitric oxide synthase (iNOS), contributing to tissue damage. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

Principle

The assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant. The Griess reaction is employed for this purpose, wherein nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to form a colored azo compound. The intensity of the color, measured spectrophotometrically at 540 nm, is directly proportional to the nitrite concentration. By treating LPS-stimulated RAW 264.7 cells with varying concentrations of this compound, a dose-dependent inhibition of nitric oxide production can be determined, and the half-maximal inhibitory concentration (IC50) can be calculated.

Data Presentation

The inhibitory activity of this compound on nitric oxide production is summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit 50% of the nitric oxide production induced by LPS.

CompoundCell LineStimulantIC50 (µM)
This compoundRAW 264.7LPS48.6[1]

Experimental Protocols

Materials and Reagents
  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium Nitrite (NaNO2)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Cell Culture
  • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency.

Nitric Oxide Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with DMEM to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.1%.

  • Treatment: After 24 hours of incubation, remove the culture medium and replace it with fresh medium containing the various concentrations of this compound. A vehicle control (medium with 0.1% DMSO) and a positive control (a known iNOS inhibitor) should be included.

  • Stimulation: Incubate the cells with the compound for 1 hour. Subsequently, add LPS to all wells (except the negative control wells) to a final concentration of 1 µg/mL to induce nitric oxide production.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • The percentage of nitric oxide inhibition is calculated using the following formula: % Inhibition = [ (Nitrite concentration of LPS-treated group - Nitrite concentration of sample group) / Nitrite concentration of LPS-treated group ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells (5x10^4 cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound (1-100 µM) incubate_24h->add_compound incubate_1h Incubate for 1h add_compound->incubate_1h add_lps Add LPS (1 µg/mL) incubate_1h->add_lps incubate_24h_2 Incubate for 24h add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a incubate_10min_a Incubate 10 min add_griess_a->incubate_10min_a add_griess_b Add Griess Reagent B incubate_10min_a->add_griess_b incubate_10min_b Incubate 10 min add_griess_b->incubate_10min_b read_absorbance Read Absorbance at 540 nm incubate_10min_b->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the nitric oxide inhibition assay.

Signaling Pathway of Nitric Oxide Production and Inhibition

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA Induces Transcription Nucleus Nucleus iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO Bis55 This compound Bis55->NFkB Inhibits Translocation

Caption: LPS-induced nitric oxide production pathway and its inhibition.

References

Application Notes: Measuring Nitric Oxide Inhibition by Bis-5,5-Nortrachelogenin using the Griess Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Consequently, the inhibition of NO production is a key therapeutic strategy for inflammatory diseases. Bis-5,5-Nortrachelogenin, a lignan (B3055560) compound, has been identified as an inhibitor of NO production.[1] This document provides a detailed protocol for assessing the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines using the Griess reagent assay.

Principle of the Griess Assay

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of nitric oxide.[2] NO is an unstable molecule with a short half-life and rapidly oxidizes to more stable products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[3] The Griess reagent system detects nitrite in biological and experimental samples.[4] The assay is based on a two-step diazotization reaction. In an acidic medium, sulfanilamide (B372717) converts nitrite into a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine (NED) to form a stable, colored azo compound.[3][5] The intensity of the resulting pink-red color is directly proportional to the nitrite concentration and can be quantified by measuring the absorbance at approximately 540 nm.[3][6]

Data Presentation

The inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages is summarized below. The IC50 value, the concentration at which 50% of NO production is inhibited, has been determined to be 48.6 µM.[1] The following table presents a representative dose-response relationship.

Concentration of this compound (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition
0 (LPS only)35.2 ± 2.10%
1028.1 ± 1.820.2%
2521.5 ± 1.538.9%
5017.3 ± 1.250.9%
1009.8 ± 0.972.2%
2004.1 ± 0.588.4%

Note: The data in this table is illustrative and calculated based on the known IC50 value to demonstrate a typical dose-response curve.

Experimental Protocols

Materials and Reagents
  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader

Cell Culture and Treatment
  • Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 5 x 10⁵ cells/mL and incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in DMEM to achieve the desired final concentrations.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS to induce the inflammatory response and subsequent NO production. Include a negative control (cells with media only) and a positive control (cells with LPS only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

Nitric Oxide Measurement using Griess Reagent
  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM. This will be used to determine the nitrite concentration in the experimental samples.

  • Sample Collection: After the 24-hour incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reagent Addition: Add 100 µL of the Griess reagent (a 1:1 mixture of the sulfanilamide and NED solutions) to each well containing the supernatant and standards.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition can be calculated using the following formula:

    % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

Mandatory Visualizations

Signaling Pathway of NO Production and Inhibition

G cluster_0 Macrophage Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Proteasome Proteasome Degradation iNOS_protein->Proteasome Arginine L-Arginine Arginine->NO Bis55N This compound Bis55N->iNOS_protein Promotes Degradation iNOS_gene iNOS Gene NFκB_nuc->iNOS_gene Activates Transcription iNOS_gene->iNOS_mRNA Transcription

Caption: LPS-induced NO production and its inhibition by this compound.

Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Incubate for 24h A->B C 3. Pre-treat with this compound (1h) B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Incubate for 24h D->E F 6. Collect supernatant E->F G 7. Add Griess Reagent F->G H 8. Incubate for 15 min (dark) G->H I 9. Measure absorbance at 540 nm H->I J 10. Calculate % NO Inhibition I->J G cluster_reaction Griess Reaction NO2 Nitrite (NO₂⁻) from sample Diazonium Diazonium Salt (intermediate) NO2->Diazonium + Sulfanilamide Sulfanilamide Sulfanilamide (in acid) Azo Azo Compound (colored) Diazonium->Azo + NED NED N-(1-naphthyl)ethylenediamine (NED) Absorbance Measure Absorbance (~540 nm) Azo->Absorbance

References

Application Notes and Protocols for RAW 264.7 Macrophage Assay with Bis-5,5-Nortrachelogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAW 264.7 macrophages are a murine cell line widely used as a model system to study inflammation. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells initiate a signaling cascade that results in the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This response is primarily mediated by the activation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).

Bis-5,5-Nortrachelogenin is a lignan (B3055560) compound that has been investigated for its anti-inflammatory properties. This document provides detailed protocols for evaluating the effects of this compound on LPS-stimulated RAW 264.7 macrophages.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and its parent compound, Nortrachelogenin, on RAW 264.7 and J774 macrophage cells, respectively.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)% Inhibition of NO ProductionIC₅₀ (µM)
VariousConcentration-dependent48.6[1]

Note: Data is specific to this compound in RAW 264.7 cells.

Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)% Inhibition of TNF-α Production% Inhibition of IL-6 Production
1Data not available~10%
10Data not available~30%
30Data not available~55%[2]

Note: The data for IL-6 inhibition is derived from studies on the parent compound, Nortrachelogenin, in J774 macrophages and is presented here as a hypothetical effect for this compound in RAW 264.7 cells.[2] Direct experimental data for the effect of this compound on TNF-α and IL-6 production in RAW 264.7 cells is not currently available.

Signaling Pathways and Experimental Workflow

Proposed Anti-inflammatory Signaling Pathway of this compound

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_0 Cell Exterior cluster_1 Cell Interior LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TRAF6->MAPK_pathway IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA Nuclear translocation & transcription Cytokine_mRNA Pro-inflammatory Cytokine mRNA (TNF-α, IL-6) NFkB->Cytokine_mRNA Nuclear translocation & transcription MAPK_pathway->Cytokine_mRNA Activates transcription factors iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation Cytokine_protein Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokine_mRNA->Cytokine_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Proteasome Proteasome iNOS_protein->Proteasome Inflammation Inflammation Cytokine_protein->Inflammation NO->Inflammation Bis55NTG This compound Bis55NTG->iNOS_protein Promotes degradation via Proteasome

Caption: Proposed mechanism of this compound in RAW 264.7 cells.

Experimental Workflow for Evaluating this compound

G Experimental Workflow cluster_workflow Workflow start Start culture_cells Culture RAW 264.7 Macrophages start->culture_cells seed_plate Seed Cells in Multi-well Plates culture_cells->seed_plate viability_assay Determine Non-Toxic Concentrations of this compound (MTT Assay) seed_plate->viability_assay pre_treat Pre-treat Cells with This compound viability_assay->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells griess_assay Nitric Oxide Measurement (Griess Assay) collect_supernatant->griess_assay elisa Cytokine Measurement (ELISA for TNF-α, IL-6) collect_supernatant->elisa western_blot Protein Analysis (Western Blot for NF-κB, MAPKs) lyse_cells->western_blot data_analysis Data Analysis griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing the anti-inflammatory effects.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Split cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include appropriate controls (untreated cells, cells treated with LPS only, and cells treated with this compound only).

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Procedure:

    • Follow steps 1-4 from the Nitric Oxide Production protocol.

    • Use the collected cell culture supernatants to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the specific ELISA kits.

Analysis of NF-κB and MAPK Signaling Pathways (Western Blot)
  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate with 1 µg/mL of LPS for a shorter duration (e.g., 30-60 minutes) to observe the phosphorylation of signaling proteins.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C. Also, use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Conclusion

These protocols provide a comprehensive framework for investigating the anti-inflammatory effects of this compound on RAW 264.7 macrophages. The provided data, including hypothetical values based on the parent compound, offers a starting point for experimental design. It is recommended to perform dose-response and time-course experiments to fully characterize the bioactivity of this compound. The findings from these assays will contribute to a better understanding of its mechanism of action and its potential as a therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols: Bis-5,5-Nortrachelogenin Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-5,5-Nortrachelogenin is a lignan (B3055560) compound isolated from the roots of Wikstroemia indica.[1] Lignans as a class of natural products have garnered significant interest for their diverse pharmacological activities, including anti-cancer and anti-inflammatory properties. A related compound, Nortrachelogenin, has been shown to sensitize prostate cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis through the inhibition of the pro-survival Akt signaling pathway.[2] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3][4]

Potential Signaling Pathway

While the specific signaling pathway for this compound is under investigation, based on the activity of the related compound Nortrachelogenin, it is hypothesized that this compound may exert its cytotoxic effects by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Inhibition of Akt would lead to decreased downstream signaling, ultimately promoting programmed cell death (apoptosis).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bis55 This compound Bis55->Akt Inhibits G A 1. Cell Seeding (5x10³ cells/well in 96-well plate) B 2. Incubation (24 hours, 37°C, 5% CO₂) A->B C 3. Compound Treatment (Add this compound dilutions) B->C D 4. Incubation (24, 48, or 72 hours) C->D E 5. Add MTT Solution (20 µL of 5 mg/mL) D->E F 6. Incubation (4 hours, 37°C) E->F G 7. Solubilize Formazan (Add 150 µL DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability and IC₅₀) H->I

References

Determining the IC50 Value of Bis-5,5-Nortrachelogenin for Nitric Oxide Production Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Bis-5,5-Nortrachelogenin is a natural compound that has been identified as an inhibitor of nitric oxide (NO) production. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound on nitric oxide production in lipopolysaccharide (LPS) and interferon-γ (IFN-γ) stimulated murine macrophage-like RAW 264.7 cells. These protocols are intended for use by researchers, scientists, and professionals in the field of drug development and pharmacology.

Nitric oxide is a critical signaling molecule involved in a variety of physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammatory conditions. Therefore, compounds that can inhibit NO production are of significant interest as potential anti-inflammatory agents.

Data Presentation

The inhibitory activity of this compound on NO production is quantified by its IC50 value. The following table summarizes the known quantitative data for this compound.

CompoundCell LineStimulationTargetIC50 Value
This compoundRAW 264.7LPS and IFN-γNitric Oxide (NO) Production48.6 µM[1]

Signaling Pathways

The production of nitric oxide in macrophages stimulated by LPS and IFN-γ is a complex process involving the activation of multiple intracellular signaling pathways. These pathways converge to induce the expression of the iNOS enzyme, which is responsible for the synthesis of NO. A simplified diagram of the key signaling pathways is presented below.

LPS_IFN_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFN IFN-γ IFNGR IFNGR IFN->IFNGR MyD88 MyD88 TLR4->MyD88 JAK JAK1/JAK2 IFNGR->JAK TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IkappaB IκB IKK->IkappaB P NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation iNOS_gene iNOS Gene MAPK_pathway->iNOS_gene Transcription Factor Activation STAT1 STAT1 JAK->STAT1 P STAT1_nuc STAT1 STAT1->STAT1_nuc Translocation NFkappaB_nuc->iNOS_gene Transcription STAT1_nuc->iNOS_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis (L-Arginine -> NO) Bis55 This compound Bis55->NO Inhibition

Figure 1: Simplified signaling pathway of LPS and IFN-γ induced nitric oxide production and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound for Nitric Oxide Production Inhibition in RAW 264.7 Macrophages

This protocol details the steps to measure the inhibitory effect of this compound on NO production in RAW 264.7 cells using the Griess assay.

Materials:

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Harvest the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in DMEM to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control group (medium with the same concentration of DMSO as the highest compound concentration).

  • Cell Stimulation:

    • Immediately after adding the compound, add 100 µL of medium containing LPS (final concentration, e.g., 1 µg/mL) and IFN-γ (final concentration, e.g., 10 ng/mL) to all wells except the negative control (untreated) wells.

    • The final volume in each well will be 200 µL.

    • Incubate the plate for another 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After the 24-hour incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Component A to each well of the supernatant and standard curve plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • The percentage of NO production inhibition is calculated as follows: % Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in stimulated control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the IC50 value of this compound.

IC50_Workflow start Start cell_culture Culture RAW 264.7 Cells start->cell_culture seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate prepare_compound Prepare Serial Dilutions of This compound seed_plate->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells stimulate_cells Stimulate Cells with LPS and IFN-γ treat_cells->stimulate_cells incubate Incubate for 24 hours stimulate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance Measure Absorbance at 540 nm griess_assay->read_absorbance analyze_data Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve read_absorbance->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Figure 2: Experimental workflow for IC50 determination of this compound.

Protocol 2: Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound. Therefore, a cell viability assay should be performed in parallel.

Materials:

  • All materials from Protocol 1

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • After the 24-hour incubation with the compound and stimuli, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle control.

These protocols provide a comprehensive framework for the determination of the IC50 value of this compound as an inhibitor of nitric oxide production. Accurate determination of this value is a critical step in the evaluation of its potential as an anti-inflammatory therapeutic agent. It is recommended to perform all experiments with appropriate controls and replicates to ensure the reliability and reproducibility of the results.

References

Application Notes and Protocols for Nortrachelogenin in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: Initial searches for "Bis-5,5-Nortrachelogenin" did not yield specific anti-inflammatory research data. The following application notes and protocols are based on the available research for the closely related and well-studied lignan (B3055560), Nortrachelogenin . Researchers interested in "this compound" may find these protocols for the parent compound to be a valuable starting point for their investigations.

Introduction

Nortrachelogenin is a pharmacologically active lignan found in plants such as Pinus sylvestris and Wikstroemia indica[1][2][3]. It has demonstrated significant anti-inflammatory properties, making it a compound of interest for the development of new therapeutic agents[1][4]. Nortrachelogenin exhibits a unique mechanism of action by targeting post-transcriptional regulation of key inflammatory mediators[1][2]. These notes provide detailed protocols for in vitro and in vivo assays to evaluate the anti-inflammatory effects of Nortrachelogenin.

Mechanism of Action

Nortrachelogenin exerts its anti-inflammatory effects through the modulation of several key signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), cells upregulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), leading to the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2)[1][2]. Nortrachelogenin has been shown to:

  • Inhibit Nitric Oxide (NO) Production: It suppresses the expression of iNOS protein, not at the mRNA level, but through a post-transcriptional mechanism. This effect is reversed by the proteasome inhibitor lactacystin, suggesting that Nortrachelogenin enhances the degradation of iNOS protein via the proteasome pathway[1][2].

  • Reduce Prostaglandin E2 (PGE2) Production: It inhibits the expression of mPGES-1 protein without affecting cyclooxygenase-2 (COX-2) protein levels[1].

  • Decrease Pro-inflammatory Cytokine Production: Nortrachelogenin has been shown to inhibit the production of interleukin-6 (IL-6) and monocyte chemotactic protein-1 (MCP-1) in murine macrophages[1][].

  • Inhibit the Akt Signaling Pathway: By inhibiting the pro-survival Akt signaling pathway, Nortrachelogenin can sensitize cancer cells to apoptosis, an effect that may also contribute to its anti-inflammatory activity[4].

Data Presentation

In Vitro Anti-Inflammatory Activity of Nortrachelogenin
Cell LineInflammatory StimulusCompoundConcentrationEffectReference
RAW 264.7 murine macrophagesLipopolysaccharide (LPS) & Interferon-γ (IFN-γ)This compound48.6 µMIC50 for Nitric Oxide (NO) production inhibition[6]
J774 murine macrophagesNot specifiedNortrachelogeninNot specifiedInhibition of NO, PGE2, IL-6, and MCP-1 production[1]
In Vivo Anti-Inflammatory Activity of Nortrachelogenin
Animal ModelInflammatory AgentCompoundAdministration Route & DoseEffectReference
MouseCarrageenan-induced paw edemaNortrachelogeninNot specifiedReduction in paw inflammation[1]
MouseCarrageenan-induced paw edemaNortrachelogeninNot specifiedSignificant reduction in IL-6, MCP-1, and PGE2 expression[]
MouseBleomycin-induced dermal fibrosisNortrachelogeninNot specifiedDecreased expression of collagens COL1A1, COL1A2, and COL3A1[]
RabbitNot applicable (CNS effects)(+)-NortrachelogeninIntravenous or intracerebroventricularDose-dependent depression of spontaneous motor activity[3][]

Experimental Protocols

In Vitro Assay: Inhibition of Nitric Oxide Production in Macrophages

This protocol is designed to assess the inhibitory effect of Nortrachelogenin on nitric oxide (NO) production in LPS-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Interferon-γ (IFN-γ) (optional)

  • Nortrachelogenin

  • Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of Nortrachelogenin in DMEM.

    • Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of Nortrachelogenin.

    • Include a vehicle control (medium with the same solvent concentration used to dissolve Nortrachelogenin).

    • Pre-incubate the cells with Nortrachelogenin for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) and optionally IFN-γ (10 ng/mL) to the wells to induce NO production. Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

    • Calculate the IC50 value for Nortrachelogenin.

In Vivo Assay: Carrageenan-Induced Paw Edema in Mice

This model is used to evaluate the acute anti-inflammatory activity of Nortrachelogenin.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Carrageenan (1% w/v in saline)

  • Nortrachelogenin

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Calipers

Protocol:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Control group (vehicle only)

    • Positive control group (e.g., Indomethacin 10 mg/kg)

    • Treatment groups (different doses of Nortrachelogenin)

  • Compound Administration: Administer Nortrachelogenin or the vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Visualizations

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrophage cluster_2 Nortrachelogenin LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF-kB Pathway NF-kB Pathway MyD88->NF-kB Pathway iNOS mRNA iNOS mRNA NF-kB Pathway->iNOS mRNA mPGES-1 Protein mPGES-1 Protein NF-kB Pathway->mPGES-1 Protein Pro-inflammatory Cytokines (IL-6, MCP-1) Pro-inflammatory Cytokines (IL-6, MCP-1) NF-kB Pathway->Pro-inflammatory Cytokines (IL-6, MCP-1) iNOS Protein iNOS Protein iNOS mRNA->iNOS Protein NO NO iNOS Protein->NO PGE2 PGE2 mPGES-1 Protein->PGE2 Nortrachelogenin Nortrachelogenin Nortrachelogenin->iNOS Protein Promotes Degradation Nortrachelogenin->mPGES-1 Protein Inhibits Expression Nortrachelogenin->Pro-inflammatory Cytokines (IL-6, MCP-1) Inhibits Production

Caption: Mechanism of action of Nortrachelogenin.

Start Start Seed RAW 264.7 cells in 96-well plate Seed RAW 264.7 cells in 96-well plate Start->Seed RAW 264.7 cells in 96-well plate Incubate overnight Incubate overnight Seed RAW 264.7 cells in 96-well plate->Incubate overnight Pre-treat with Nortrachelogenin (1h) Pre-treat with Nortrachelogenin (1h) Incubate overnight->Pre-treat with Nortrachelogenin (1h) Stimulate with LPS (24h) Stimulate with LPS (24h) Pre-treat with Nortrachelogenin (1h)->Stimulate with LPS (24h) Collect supernatant Collect supernatant Stimulate with LPS (24h)->Collect supernatant Perform Griess Assay Perform Griess Assay Collect supernatant->Perform Griess Assay Measure absorbance at 540 nm Measure absorbance at 540 nm Perform Griess Assay->Measure absorbance at 540 nm Calculate NO inhibition Calculate NO inhibition Measure absorbance at 540 nm->Calculate NO inhibition End End Calculate NO inhibition->End

Caption: In vitro NO inhibition assay workflow.

Start Start Administer Nortrachelogenin/Vehicle Administer Nortrachelogenin/Vehicle Start->Administer Nortrachelogenin/Vehicle Measure initial paw volume Measure initial paw volume Administer Nortrachelogenin/Vehicle->Measure initial paw volume Inject Carrageenan into paw Inject Carrageenan into paw Measure initial paw volume->Inject Carrageenan into paw Measure paw volume at 1, 2, 3, 4h Measure paw volume at 1, 2, 3, 4h Inject Carrageenan into paw->Measure paw volume at 1, 2, 3, 4h Calculate % edema inhibition Calculate % edema inhibition Measure paw volume at 1, 2, 3, 4h->Calculate % edema inhibition Statistical Analysis Statistical Analysis Calculate % edema inhibition->Statistical Analysis End End Statistical Analysis->End

Caption: In vivo carrageenan-induced paw edema workflow.

References

Troubleshooting & Optimization

troubleshooting Bis-5,5-Nortrachelogenin solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Bis-5,5-Nortrachelogenin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS, cell culture media). What should I do?

A1: this compound is a hydrophobic molecule and is expected to have very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is generally not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1][2][3]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds.[1][2][3] Here are some strategies to minimize this:

  • Use a higher stock concentration: This allows for a smaller volume of the organic solvent to be added to your aqueous medium, keeping the final solvent concentration low (typically <0.5% DMSO).[1]

  • Rapid mixing: Add the DMSO stock solution to the pre-warmed aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[1][4]

  • Intermediate dilutions: Prepare intermediate dilutions of your stock solution in the organic solvent before the final dilution into the aqueous phase.[1]

  • Gentle warming: Warming the aqueous medium to 37°C may help maintain solubility.[1][4]

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A3: The maximum tolerated DMSO concentration varies between cell lines, but a general guideline is to keep the final concentration at or below 0.5% to avoid solvent-induced cytotoxicity.[1] It is always recommended to run a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.[4]

Q4: Are there alternative solvents to DMSO for this compound?

A4: Yes, other polar aprotic or protic solvents can be used. Ethanol is a common alternative that is often less toxic to cells than DMSO.[1][2] However, its solubilizing power for highly nonpolar compounds may be lower than that of DMSO.[1] For specific applications, co-solvents like polyethylene (B3416737) glycol 400 (PEG 400) or surfactants like Tween 80 or Polysorbate 20 can be considered to improve solubility.[2][5]

Troubleshooting Guide

Issue 1: Precipitate Formation During Dilution

Symptoms:

  • The solution becomes cloudy or turbid after adding the DMSO stock to the aqueous medium.

  • Visible particles form in the final solution.

Troubleshooting Steps:

  • Optimize Dilution Technique:

    • Ensure the aqueous medium is at the appropriate temperature (e.g., 37°C).[4]

    • Add the DMSO stock dropwise to the vortexing aqueous medium. Do not add the aqueous medium to the DMSO stock.[4]

    • Use a fresh, anhydrous grade of DMSO, as absorbed water can affect solubility.

  • Employ Sonication:

    • After dilution, sonicate the solution in a water bath sonicator for 5-10 minutes to help break up and redissolve precipitate particles.[1][3]

  • Consider Solubility-Enhancing Excipients:

    • For persistent precipitation, the use of excipients may be necessary. These can include:

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound.

      • Cyclodextrins: These can form inclusion complexes with the compound, increasing its aqueous solubility.[2]

Issue 2: Inconsistent or Unexpected Experimental Results

Symptoms:

  • High variability between replicate wells.

  • Lower than expected compound activity.

  • Non-specific effects or artifacts in the assay.

Troubleshooting Steps:

  • Confirm Complete Dissolution:

    • Before adding to your assay, visually inspect the final working solution under a light source to ensure no precipitate is present.

    • Consider filtering the final solution through a 0.22 µm filter if you suspect fine, undissolved particles.

  • Evaluate for Compound Aggregation:

    • Hydrophobic compounds can form aggregates in aqueous solutions, which can lead to non-specific activity or inaccurate results.[4]

    • Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates.

  • Run a Dose-Response Curve with a Vehicle Control:

    • Always include a vehicle control (the same final concentration of solvent used for the compound) to differentiate between compound-specific effects and solvent-induced artifacts.

Data Presentation

Table 1: General Solubility of Hydrophobic Compounds in Common Solvents
SolventTypeTypical Starting ConcentrationAdvantagesDisadvantages
DMSOPolar Aprotic10-100 mMHigh solubilizing power for many organic molecules.[1]Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[1]
EthanolPolar Protic1-50 mMBiologically compatible; can be used in combination with other solvents.[1]Lower solubilizing power than DMSO for highly nonpolar compounds.[1]
PBS (pH 7.4)Aqueous Buffer<10 µM (typical for poor solubility)Physiologically relevant for in vitro assays.[1]Very low solubility for many small molecule inhibitors.[1]
PEG 400PolymerFormulation dependentCan significantly increase solubility; often used in in vivo formulations.[1][2]High viscosity; may not be suitable for all in vitro applications.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh out a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (746.75 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • Example for 1 mg: Volume (µL) = [0.001 g / 746.75 g/mol ] / 0.01 mol/L * 1,000,000 µL/L ≈ 133.9 µL

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1][3][4]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][4]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Prepare Intermediate Dilution (Optional but Recommended): From your 10 mM stock solution in DMSO, prepare an intermediate dilution (e.g., 1 mM) in pure DMSO. This reduces the potential for precipitation during the final dilution step.[1]

  • Prepare Final Aqueous Solution: Pre-warm the cell culture medium to 37°C. While vortexing the medium, add the required volume of the DMSO stock (or intermediate dilution) to reach the final concentration of 10 µM.

    • Example: To make 1 mL of 10 µM solution from a 10 mM stock, add 1 µL of the stock to 999 µL of medium.

  • Final Mixing: Continue to vortex the solution for an additional 30 seconds to ensure homogeneity.[4]

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.[4]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Compound calc 2. Calculate Solvent Volume weigh->calc add_dmso 3. Add DMSO calc->add_dmso mix 4. Vortex / Sonicate add_dmso->mix add_stock 6. Add Stock to Medium (while vortexing) mix->add_stock Concentrated Stock prewarm 5. Pre-warm Aqueous Medium prewarm->add_stock inspect 7. Visually Inspect add_stock->inspect Use in Assay Use in Assay inspect->Use in Assay

Caption: Experimental workflow for dissolving this compound.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->NO BNT This compound BNT->NO Inhibits Production

References

Bis-5,5-Nortrachelogenin stability in DMSO solution long-term

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of Nortrachelogenin for long-term storage?

A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of Nortrachelogenin for use in in vitro assays.

Q2: What are the optimal long-term storage conditions for Nortrachelogenin in DMSO?

A2: For long-term storage, it is strongly recommended to store Nortrachelogenin in DMSO solutions at -20°C or -80°C.[1] Studies on a wide range of compounds have shown that storage at these temperatures significantly minimizes degradation over extended periods.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: Can I store Nortrachelogenin in DMSO at room temperature?

A3: Long-term storage at room temperature is not recommended. General studies on compound libraries in DMSO show a significant decrease in compound integrity over time at room temperature. For example, one study observed that after one year, only 52% of compounds in 20 mM DMSO solutions remained intact.[1] For daily experimental use, the time that stock solutions are kept at room temperature should be minimized.[1]

Q4: How does water content in DMSO affect the stability of Nortrachelogenin?

A4: The presence of water in DMSO can significantly accelerate the degradation of Nortrachelogenin.[1] Water is often a more critical factor in compound degradation than oxygen.[1] Nortrachelogenin, a dibenzylbutyrolactone lignan (B3055560), contains a lactone ring and phenolic hydroxyl groups, making it susceptible to hydrolysis and oxidation, respectively.[1] Therefore, it is crucial to use anhydrous DMSO and to minimize the stock solution's exposure to atmospheric moisture.[1]

Q5: Will repeated freeze-thaw cycles degrade my Nortrachelogenin stock solution?

A5: While some compounds are sensitive to freeze-thaw cycles, many have shown to be stable in DMSO for a limited number of cycles. One study indicated no significant loss for many compounds after 11 freeze-thaw cycles.[1] However, as a precautionary measure to ensure the highest integrity of your compound, it is always recommended to prepare single-use aliquots to avoid repeated cycling.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity over time Compound degradation in DMSO solution.1. Verify Storage Conditions: Ensure stock solutions are stored at -20°C or -80°C and protected from light. 2. Use Fresh Aliquots: Avoid using stock solutions that have been stored for extended periods at room temperature or have undergone multiple freeze-thaw cycles. 3. Perform Stability Check: Analyze an aliquot of your stock solution by HPLC or LC-MS to assess its purity and compare it to the initial analysis.
Appearance of new peaks in HPLC/LC-MS analysis Degradation of Nortrachelogenin.1. Identify Degradation Pathway: The new, likely more polar, peaks may correspond to hydrolysis or oxidation products. Hydrolysis of the lactone ring would form a hydroxy-carboxylic acid derivative, while oxidation of the phenolic groups could lead to quinone-like structures. 2. Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO and are minimizing exposure to moisture. 3. Protect from Light: Store solutions in amber vials to prevent photodegradation.
Precipitation observed when diluting DMSO stock in aqueous buffer/media The final concentration of Nortrachelogenin exceeds its aqueous solubility.1. Optimize Final Concentration: If possible, lower the final working concentration of the compound. 2. Modify Dilution Method: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. Add the DMSO stock to the aqueous solution slowly while mixing. 3. Maintain Low DMSO Percentage: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically ≤0.5%) to avoid solvent-induced effects and enhance solubility of the final solution.
Inconsistent experimental results between batches Variability in the purity or concentration of the stock solution.1. Re-qualify Stock Solution: Before starting a new set of experiments, verify the concentration and purity of your stock solution using HPLC with a valid reference standard. 2. Standardize Handling Procedures: Ensure consistent handling of the stock solution for every experiment, including thaw time and temperature.

Data Presentation

Table 1: General Stability of Compounds in DMSO at Various Temperatures (Data is generalized from studies on large compound libraries and should be used as a guideline.)

Storage TemperatureDurationExpected StabilityReference
Room Temperature (~20-25°C)3 Months~92% of compounds stable[1]
Room Temperature (~20-25°C)1 Year~52% of compounds stable[1]
4°C (in 90/10 DMSO/water)2 Years~85% of compounds stable
-20°C / -80°C18 MonthsNo significant loss for many compounds[1]

Table 2: Effect of Freeze-Thaw Cycles on Compound Stability in DMSO (Data is generalized and may vary for specific compounds.)

Number of CyclesThawing ConditionsCompound LossReference
11Thawing at 25°C under nitrogenNo significant loss observed

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV/MS Method for Nortrachelogenin in DMSO

This protocol outlines a method to assess the stability of Nortrachelogenin in a DMSO solution over time.

1. Materials and Reagents:

  • (+)-Nortrachelogenin

  • Anhydrous DMSO (≥99.9% purity)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (LC-MS grade)

  • Amber HPLC vials

2. Preparation of Stock and Working Solutions:

  • Stock Solution (10 mM): Accurately weigh Nortrachelogenin and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

  • Working Solution (100 µM): Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µM. This will be your T=0 (time zero) sample.

3. Stability Study Setup:

  • Aliquot the 10 mM DMSO stock solution into several amber vials.

  • Store the vials under desired test conditions (e.g., room temperature, 4°C, -20°C).

  • At each designated time point (e.g., 0, 1, 7, 14, 30 days), remove one vial.

4. Sample Analysis:

  • At each time point, prepare a 100 µM working solution from the stored stock as described in step 2.

  • Analyze the sample using the following HPLC-UV/MS conditions:

    • HPLC System: A system with a UV detector and coupled to a mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm and MS in negative ion mode (monitoring for the precursor ion [M-H]⁻ at m/z 373).

5. Data Analysis:

  • Calculate the percentage of Nortrachelogenin remaining at each time point by comparing the peak area at time Tx to the peak area at T=0.

    • % Remaining = (Peak Area at Tx / Peak Area at T=0) * 100

  • Identify any new peaks in the chromatogram, which may indicate degradation products.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Compound Stability in DMSO cluster_timepoint For each time point (Tx) prep 1. Prepare 10 mM Stock in Anhydrous DMSO aliquot 2. Aliquot into Amber Vials prep->aliquot t0 3. Prepare & Analyze T=0 Sample aliquot->t0 store 4. Store Aliquots (Test Conditions) aliquot->store tx_prep 5. Prepare Sample from Stored Aliquot store->tx_prep tx_analyze 6. Analyze by HPLC-UV/MS tx_prep->tx_analyze analyze_data 7. Calculate % Remaining & Identify Degradants tx_analyze->analyze_data G cluster_pathway Nortrachelogenin (NTG) Inhibition of the Akt Signaling Pathway gf Growth Factors (e.g., IGF-1) rtk Receptor Tyrosine Kinase (RTK) gf->rtk binds pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pip2->pip3 akt Akt (inactive) pip3->akt recruits to membrane pdk1 PDK1 pdk1->akt phosphorylates akt_active Akt (active) akt->akt_active activation survival Cell Survival, Proliferation, Growth akt_active->survival promotes ntg Nortrachelogenin (NTG) ntg->rtk inhibits activation ntg->akt inhibits membrane localization & activity

References

preventing Bis-5,5-Nortrachelogenin precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-5,5-Nortrachelogenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound, with a particular focus on preventing precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound with the molecular formula C40H42O14 and a molecular weight of approximately 746.8 g/mol [1][2]. It has been isolated from the root of Wikstroemia indica and has been observed to inhibit nitric oxide (NO) production in certain cell lines[3]. It belongs to the lignan (B3055560) class of compounds, which are known for various potential therapeutic properties[4][5].

Q2: What are the solubility properties of this compound?

Q3: Which organic solvents are recommended for creating a stock solution?

A3: DMSO is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for in vitro assays[5]. Other potential organic solvents include dimethylformamide (DMF), ethanol, and polyethylene (B3416737) glycol (PEG), though their suitability should be validated for your specific experimental system[6].

Q4: What is the maximum recommended final concentration of the organic solvent (e.g., DMSO) in the cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.1% to 0.5% is generally considered safe for most cell lines[4][5]. However, sensitive or primary cells may require even lower concentrations. It is critical to include a vehicle control (medium with the same final concentration of solvent) in all experiments[7].

Troubleshooting Guide: Preventing Precipitation

This guide addresses the common issue of this compound precipitation when preparing working solutions in cell culture media.

Problem: My compound precipitates out of solution when I add it to the cell culture medium.

This is a frequent challenge when working with hydrophobic compounds. The precipitation can be immediate or occur over time in the incubator. Below are the most common causes and their solutions.

Cause 1: Final Concentration Exceeds Aqueous Solubility

  • Question: Am I trying to use a concentration that is too high for the compound's solubility limit in my media?

  • Answer: Even with a proper dilution technique, the final desired concentration of this compound might be above its solubility limit in the complex aqueous environment of cell culture medium.

    • Solution 1: Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of the compound that remains in solution in your specific medium. (See Experimental Protocol 2).

    • Solution 2: Lower the Working Concentration: If possible, adjust your experimental design to use a lower, soluble concentration of the compound.

Cause 2: Improper Dilution Technique ("Solvent Shock")

  • Question: Am I adding the stock solution to the media too quickly?

  • Answer: Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause a "solvent shock," where the compound immediately crashes out of solution before it can properly disperse[7].

    • Solution: Improve Dilution Method: Add the stock solution dropwise into the pre-warmed cell culture medium while continuously vortexing or stirring vigorously[7]. This gradual introduction allows the compound to disperse more effectively. (See Experimental Protocol 3).

Cause 3: High Final Organic Solvent Concentration

  • Question: Is the percentage of DMSO in my final working solution too high or too low?

  • Answer: While DMSO is necessary for initial solubilization, a high final concentration can alter media properties and cause precipitation of either the compound or media components[4]. Conversely, if the stock concentration is too low, you may need to add a large volume of it, also leading to issues.

    • Solution 1: Use a High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO). This allows you to add a very small volume to your media, keeping the final DMSO concentration low (ideally ≤0.1%)[4][5].

    • Solution 2: Optimize Final DMSO %: If solubility remains an issue, you may need to slightly increase the final DMSO concentration (e.g., to 0.5%), but be sure to validate the effect of this concentration on your cells with a vehicle control[4].

Cause 4: Interaction with Media Components

  • Question: Could components in my media be causing the precipitation?

  • Answer: Components within the basal medium or, more commonly, proteins in serum (like Fetal Bovine Serum, FBS) can sometimes interact with hydrophobic compounds, reducing their solubility[4].

    • Solution: Test Solubility in Different Media: Test the solubility of this compound in your basal medium both with and without serum to see if serum is a contributing factor[4]. If so, consider using a serum-free medium or reducing the serum percentage if your experiment allows.

Cause 5: Temperature Effects

  • Question: Is the temperature of my media affecting solubility?

  • Answer: The solubility of many compounds is temperature-dependent. Adding a cold stock solution or a room-temperature stock to cold media can decrease solubility and promote precipitation[7].

    • Solution: Pre-warm Components: Always use cell culture medium that has been pre-warmed to 37°C before adding the compound stock solution[7]. Allow the stock solution to reach room temperature before use if it was stored frozen.

Summary of Key Parameters for Hydrophobic Compounds
ParameterRecommended ValueRationale & Notes
Stock Solution Solvent Anhydrous DMSOMost common and effective for many hydrophobic compounds[5].
Stock Solution Concentration 10-50 mMHigh concentration minimizes the volume added to media, keeping final solvent % low.
Stock Solution Storage -20°C or -80°C in small, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles[4].
Final Solvent (DMSO) % ≤ 0.1% - 0.5% Minimizes solvent-induced cytotoxicity. Always include a vehicle control[4][5].
Media Temperature Pre-warmed to 37°CImproves solubility and prevents temperature-shock precipitation[7].
Solubility Enhancers 0.01% Tween-20 or Triton X-100Can be used in biochemical (non-cell-based) assays to maintain solubility[7]. Use with caution in cell-based assays as they can affect cell membranes.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a 20 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 746.8 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance and vortex mixer

Procedure:

  • Calculate the required mass of the compound. For 1 mL of a 20 mM stock: Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 746.8 g/mol * (1000 mg / 1 g) = 14.94 mg

  • Carefully weigh out 14.94 mg of this compound powder and place it in a sterile amber vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary[7].

  • Once fully dissolved, create small-volume, single-use aliquots (e.g., 20 µL) in sterile amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration in Media

Objective: To find the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • 20 mM stock solution of this compound in DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Vortex mixer

Procedure:

  • Prepare a series of dilutions of the compound in your pre-warmed medium. For example, to test concentrations from 1 µM to 50 µM:

    • 50 µM: 2.5 µL of 20 mM stock + 997.5 µL of medium (Final DMSO: 0.25%)

    • 25 µM: 1.25 µL of 20 mM stock + 998.75 µL of medium (Final DMSO: 0.125%)

    • 10 µM: 0.5 µL of 20 mM stock + 999.5 µL of medium (Final DMSO: 0.05%)

    • 5 µM: 0.25 µL of 20 mM stock + 999.75 µL of medium (Final DMSO: 0.025%)

    • 1 µM: 0.05 µL of 20 mM stock + 999.95 µL of medium (Final DMSO: 0.005%) (Note: For very small volumes, create an intermediate dilution of your stock solution first.)

  • For each concentration, add the DMSO stock slowly to the vortexing medium.

  • Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours, 24 hours).

  • Visually inspect each solution for signs of precipitation (cloudiness, visible particles). You can also measure absorbance at a high wavelength (e.g., 600 nm) to quantify turbidity.

  • The highest concentration that remains clear is your maximum working concentration under these conditions.

Protocol 3: Standard Dilution of Stock Solution into Media

Objective: To prepare a 10 µM working solution of this compound while minimizing precipitation.

Materials:

  • 20 mM stock solution of this compound in DMSO (at room temperature)

  • Cell culture medium, pre-warmed to 37°C

  • Sterile conical tube and vortex mixer

Procedure:

  • Determine the required volume of stock solution. To make 10 mL of a 10 µM solution: V1 (stock) = (10 µM * 10 mL) / 20,000 µM = 0.005 mL = 5 µL

  • Place 10 mL of pre-warmed medium into a sterile conical tube.

  • Set the vortex mixer to a medium-high speed to create a vortex in the liquid.

  • While the medium is actively vortexing, slowly and carefully pipette the 5 µL of DMSO stock solution directly into the side of the vortex. Do not pipette it into the center or bottom of the tube.

  • Continue vortexing for an additional 15-30 seconds to ensure thorough mixing.

  • Use the freshly prepared medium immediately for your experiment.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving precipitation issues with this compound.

G start Start: Precipitation Observed in Media q1 Is the final concentration known to be soluble in your media? start->q1 sol_test Action: Perform Solubility Test (See Protocol 2) q1->sol_test No / Unsure q2 Is the dilution performed by adding stock slowly to vortexing media? q1->q2 Yes sol_test->q1 New concentration determined dilution_protocol Action: Correct Dilution Technique (See Protocol 3) q2->dilution_protocol No q3 Is the final DMSO concentration <= 0.1%? q2->q3 Yes dilution_protocol->q2 Retest stock_protocol Action: Remake Stock Solution at Higher Concentration (See Protocol 1) q3->stock_protocol No q4 Was the media pre-warmed to 37°C? q3->q4 Yes stock_protocol->q3 Retest warm_media Action: Pre-warm media to 37°C before adding compound q4->warm_media No end_success Success: Compound Solubilized q4->end_success Yes end_fail Issue Persists: Consider advanced formulation (e.g., cyclodextrins, co-solvents) q4->end_fail Still Precipitates warm_media->q4 Retest

Caption: Troubleshooting decision tree for this compound precipitation.

Example Signaling Pathway Inhibition

The related compound Nortrachelogenin has been shown to inhibit the Akt signaling pathway[4]. While the specific mechanism of this compound may differ, this diagram illustrates a representative signaling cascade that could be a target for this class of compounds.

G compound This compound akt Akt compound->akt Inhibits rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits & Activates pip3->akt Recruits pdk1->akt Phosphorylates downstream Downstream Effects (Cell Survival, Proliferation) akt->downstream Promotes

Caption: Simplified diagram of potential Akt pathway inhibition by a lignan compound.

References

challenges in Bis-5,5-Nortrachelogenin experimental reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-5,5-Nortrachelogenin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental reproducibility challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work with this lignan (B3055560).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis and experimental use of this compound and related lignans (B1203133).

Synthesis of Lignan Scaffolds

A significant challenge in working with this compound and similar lignans can be achieving a consistent and high-yield synthesis. The core of many lignan syntheses involves an oxidative coupling step, which is often prone to low yields and the formation of complex mixtures.

Question: My oxidative coupling reaction to form the lignan scaffold is resulting in a low yield and a complex mixture of products. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the oxidative coupling step for lignan synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Oxidant System: The choice of catalyst and oxidant is critical for achieving high selectivity and yield.

    • Problem: Inefficient catalyst turnover, lack of stereocontrol, or over-oxidation of the product.

    • Troubleshooting:

      • Evaluate Different Catalysts: If using a metal-based catalyst (e.g., Copper or Iron salts), consider screening other metals known to catalyze oxidative couplings, such as Rhodium or Palladium complexes.

      • Consider Enzymatic Catalysis: Enzymes like laccase and other peroxidases can offer high stereoselectivity under milder conditions.

      • Optimize the Oxidant: The nature of the oxidant is crucial. For metal-based oxidants, their selection can significantly influence the reaction mechanism. If using molecular oxygen, ensure efficient aeration. Stoichiometric oxidants like hypervalent iodine reagents (e.g., PIDA, PIFA) may provide cleaner reactions in some cases.

  • Reaction Conditions: Subtle variations in reaction conditions can significantly impact the outcome.

    • Problem: Formation of undesired regioisomers or diastereomers, or decomposition of the starting material or product.

    • Troubleshooting:

      • Temperature Control: Running the reaction at a lower temperature can improve selectivity and reduce the rate of side reactions.

      • Solvent Screening: The solvent can influence the solubility of reagents and intermediates. It is advisable to screen a range of solvents with varying polarities.

  • Substrate Protection: The presence of multiple reactive functional groups can lead to unwanted side products.

    • Problem: Polymerization, over-oxidation, or reaction at undesired positions on the aromatic rings.

    • Troubleshooting:

      • Protecting Groups: Consider protecting phenolic hydroxyl groups that are not intended to participate in the coupling reaction. The choice of protecting group is critical to ensure it is stable under the reaction conditions and can be removed without affecting the desired product.

Biological Activity Assays

This compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS) and interferon-γ (IFN-γ) activated murine macrophage-like RAW 264.7 cells, with a reported IC50 value of 48.6 μM[1]. Reproducibility in such cellular assays can be influenced by several factors.

Question: We are observing high variability in the IC50 values for this compound in our nitric oxide production assay. What could be the cause?

Answer: Variability in IC50 values in cell-based assays can arise from multiple sources. Here are some key areas to investigate:

  • Compound Stability and Solubility:

    • Issue: Lignans can be susceptible to degradation or may have poor solubility in aqueous media, leading to inconsistent effective concentrations.

    • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. When diluting into culture media, ensure the final solvent concentration is low and consistent across all treatments. Visually inspect for any precipitation.

  • Cell Culture Conditions:

    • Issue: The passage number, confluency, and overall health of the RAW 264.7 cells can significantly impact their response to LPS/IFN-γ stimulation and to the compound.

    • Recommendation: Use cells within a consistent and low passage number range. Ensure cells are seeded at a uniform density and are in the exponential growth phase at the time of treatment. Regularly check for mycoplasma contamination.

  • Reagent Quality and Handling:

    • Issue: The potency of LPS and IFN-γ can vary between lots and can degrade with improper storage.

    • Recommendation: Aliquot and store LPS and IFN-γ according to the manufacturer's instructions. Test each new lot to ensure a consistent level of NO production.

  • Assay Protocol:

    • Issue: Inconsistent incubation times or variations in the Griess assay for NO detection can introduce variability.

    • Recommendation: Strictly adhere to a standardized protocol with consistent incubation times for cell treatment and for the Griess reaction. Ensure accurate pipetting, especially when preparing serial dilutions of the compound.

Experimental Protocols

General Protocol for Oxidative Coupling in Lignan Synthesis

The following is a generalized protocol for the key oxidative coupling step in the synthesis of lignan scaffolds, based on common practices for related compounds.

  • Reaction Setup: In a round-bottom flask, dissolve the phenolic precursor in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the catalyst and oxidant to the reaction mixture. The order of addition may be critical and should be consistent.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or cooled) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a suitable reagent (e.g., ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (B1210297) (3x).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel.

Nitric Oxide Production Assay in RAW 264.7 Cells

This protocol outlines the key steps for assessing the inhibitory effect of this compound on NO production.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours.

  • Nitrite (B80452) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC50 value by plotting the percentage of NO inhibition against the log concentration of this compound.

Data Presentation

Table 1: Troubleshooting Parameters for Oxidative Coupling
ParameterProblemRecommended Action
Catalyst Low yield, poor selectivityScreen different metal catalysts (e.g., Cu, Fe, Rh, Pd); consider enzymatic catalysts (e.g., laccase).
Oxidant Side reactions, over-oxidationOptimize oxidant type (e.g., O2, hypervalent iodine) and concentration.
Temperature Formation of byproductsRun the reaction at a lower temperature to improve selectivity.
Solvent Poor solubility, side reactionsScreen a range of solvents with varying polarities.
Protecting Groups Undesired reactivityProtect reactive functional groups not involved in the coupling.
Table 2: Factors Affecting Reproducibility of IC50 Values in Cell-Based Assays
FactorPotential IssueRecommendation
Compound Degradation, precipitationPrepare fresh stock solutions; ensure solubility in final media.
Cells High passage, poor healthUse low passage cells; maintain consistent seeding density.
Reagents Variable potency of stimulantsAliquot and store reagents properly; test new lots.
Protocol Inconsistent timing, pipetting errorsAdhere to a standardized protocol; ensure accurate liquid handling.

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assay start Phenolic Precursor coupling Oxidative Coupling start->coupling workup Workup & Extraction coupling->workup purification Column Chromatography workup->purification product This compound purification->product treatment Compound Treatment product->treatment cells RAW 264.7 Cells cells->treatment stimulation LPS/IFN-γ Stimulation treatment->stimulation measurement NO Measurement (Griess Assay) stimulation->measurement analysis IC50 Determination measurement->analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GFR Growth Factor Receptors (GFRs) Akt Akt GFR->Akt Activation TRAILR TRAIL Receptors Apoptosis Apoptosis TRAILR->Apoptosis Activation Akt->Apoptosis Inhibition GF Growth Factors GF->GFR TRAIL TRAIL TRAIL->TRAILR NTG Nortrachelogenin (related lignan) NTG->GFR Inhibits NTG->Akt Inhibits

References

Technical Support Center: Minimizing Cytotoxicity of Bis-5,5-Nortrachelogenin Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize solvent-induced cytotoxicity during in vitro experiments with Bis-5,5-Nortrachelogenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a lignan (B3055560) isolated from the root of Wikstroemia indica. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophage-like cells[1]. Like many natural product-derived compounds, particularly lignans (B1203133), this compound is poorly soluble in aqueous media. This necessitates the use of organic solvents to prepare stock solutions for cell-based assays. However, these solvents can exhibit cytotoxicity at certain concentrations, potentially confounding experimental results.

Q2: Which solvents are commonly used for dissolving lignans like this compound?

A2: Lignans are typically soluble in a range of organic solvents. Common choices for dissolving these compounds for in vitro studies include dimethyl sulfoxide (B87167) (DMSO), ethanol, and acetone[2][3][4]. The selection of an appropriate solvent depends on the specific lignan's polarity and the experimental requirements.

Q3: What are the recommended maximum concentrations of common solvents to avoid cytotoxicity in RAW 264.7 cells?

A3: It is crucial to determine the maximum tolerated solvent concentration for your specific cell line and experimental conditions. Based on available data for RAW 264.7 cells, the following are general recommendations:

  • DMSO: Concentrations between 0.25% and 1.5% have been shown to have minimal effect on cell viability. However, at 2.0%, a decrease in viability to 86.75% was observed[5]. Another study suggests that concentrations of 0.1% and 0.5% show little to no toxicity[6][7].

  • Ethanol: Similar to DMSO, concentrations of 0.1% and 0.5% are generally considered safe for RAW 264.7 cells[6][7].

  • Acetone: Acetone has been reported to be one of the least cytotoxic solvents for RAW 264.7 cells, with concentrations up to 1.5% resulting in a cell viability of approximately 80%[6][7].

It is always recommended to perform a solvent tolerance assay to determine the optimal concentration for your experiments.

Q4: How can I control for the effects of the solvent in my experiments?

A4: Always include a "vehicle control" in your experimental design. This control group should consist of cells treated with the same final concentration of the solvent used to dissolve this compound, but without the compound itself. This allows you to differentiate the effects of the compound from any potential effects of the solvent.

Troubleshooting Guide

Issue 1: Unexpectedly high cell death in both treated and vehicle control groups.

  • Potential Cause: The final concentration of the solvent in the cell culture medium is too high and is causing cytotoxicity.

  • Recommended Action:

    • Review the final solvent concentration in your assay. Ensure it is within the recommended non-toxic range for RAW 264.7 cells (see FAQ 3 and the data table below).

    • Perform a solvent tolerance dose-response experiment to determine the maximum non-toxic concentration for your specific experimental setup.

    • If possible, prepare a more concentrated stock solution of this compound to reduce the volume of solvent added to the cell culture medium.

Issue 2: Inconsistent results between experimental replicates.

  • Potential Cause 1: Inaccurate pipetting of the solvent or compound stock solution.

  • Recommended Action 1: Use calibrated pipettes and ensure proper mixing of the stock solution before dilution. For small volumes, consider preparing an intermediate dilution to improve accuracy.

  • Potential Cause 2: Evaporation of the solvent from the stock solution, leading to a higher effective concentration of the compound.

  • Recommended Action 2: Store stock solutions in tightly sealed vials. Prepare fresh dilutions from the stock solution for each experiment and avoid prolonged storage of diluted solutions.

Issue 3: The compound appears to precipitate out of solution when added to the cell culture medium.

  • Potential Cause: The aqueous environment of the cell culture medium is causing the poorly soluble this compound to precipitate.

  • Recommended Action:

    • Ensure the final solvent concentration is sufficient to maintain the solubility of the compound at the desired working concentration.

    • When adding the compound stock solution to the medium, add it dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

    • Consider using a pre-warmed cell culture medium.

Data Presentation: Solvent Cytotoxicity in RAW 264.7 Cells

SolventConcentration (v/v)Cell Viability (%)Reference(s)
DMSO 0.1%>90%[6]
0.25% - 1.5%Minimally affected[5]
0.5%~80% or more[6][7]
2.0%86.75%[5]
Ethanol 0.1%Little to no toxicity[6][7]
0.5%~80% or more[6][7]
Acetone 0.1%Little to no toxicity[6][7]
0.5%~80% or more[6][7]
1.0%~80%[6]
1.5%~80%[6]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Solvent Concentration

This protocol outlines the steps to determine the highest concentration of a solvent that does not significantly affect the viability of RAW 264.7 cells using a colorimetric assay such as the MTT assay.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours to allow for cell attachment.

  • Solvent Dilution Series: Prepare a serial dilution of the chosen solvent (e.g., DMSO, ethanol, or acetone) in complete cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Also, prepare a vehicle-free medium control.

  • Cell Treatment: Remove the existing medium from the wells and replace it with 100 µL of the prepared solvent dilutions. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, XTT, or PrestoBlue).

  • Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the vehicle-free control. The maximum tolerated solvent concentration is the highest concentration that does not cause a significant decrease in cell viability.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment cluster_analysis Analysis start Weigh this compound dissolve Dissolve in 100% Organic Solvent (e.g., DMSO) to create a high-concentration stock start->dissolve dilute Prepare serial dilutions of the stock solution in complete cell culture medium dissolve->dilute Ensure final solvent concentration is below toxic level treat Add diluted compound to RAW 264.7 cells dilute->treat vehicle Add vehicle control (solvent only) to parallel wells dilute->vehicle incubate Incubate for desired time treat->incubate vehicle->incubate assay Perform cell-based assay (e.g., NO production, cytotoxicity) incubate->assay

Caption: Experimental workflow for preparing and testing this compound.

signaling_pathway cluster_stress Solvent-Induced Cellular Stress cluster_pathway Potential Off-Target Signaling solvent High Concentration of Organic Solvent ros Reactive Oxygen Species (ROS) Production solvent->ros can induce mapk MAPK Pathway Activation (p38, JNK) ros->mapk can activate nfkb NF-κB Activation ros->nfkb can activate apoptosis Apoptosis Induction mapk->apoptosis can lead to nfkb->apoptosis can influence

Caption: Potential signaling pathways affected by solvent-induced cellular stress.

References

best practices for handling and storing Bis-5,5-Nortrachelogenin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis-5,5-Nortrachelogenin

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product isolated from the root of Wikstroemia indica[1]. It is a lignan (B3055560), a class of polyphenolic compounds known for various biological activities[2]. Its chemical formula is C40H42O14, and its CAS number is 870480-56-1[3]. It is primarily used for research and development purposes[4].

Q2: What are the primary biological activities of this compound?

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS) and interferon-γ (IFN-γ) activated murine macrophage-like RAW 264.7 cells, with a reported IC50 of 48.6 μM[1]. Its parent compound, Nortrachelogenin, has been found to sensitize prostate cancer cells to TRAIL-induced apoptosis by inhibiting the Akt signaling pathway[5][6][7].

Q3: How should I handle this compound in the laboratory?

Standard laboratory safety protocols should be followed. This includes handling in a well-ventilated area, preferably in a fume hood, and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to avoid contact with skin and eyes[4]. Care should be taken to avoid the formation of dust and aerosols[4].

Q4: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place[4]. A recommended storage temperature is 2-8°C in a refrigerator. It should be stored away from incompatible materials and foodstuffs[4].

Q5: What are the known hazards associated with this compound?

While the Safety Data Sheet (SDS) for this compound does not list specific hazard classifications, the parent compound, Nortrachelogenin, is classified as very toxic to aquatic life[8]. Therefore, it is crucial to prevent its release into the environment[4].

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Compound Precipitation in Cell Culture Media

  • Question: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

  • Answer: This is a common issue with hydrophobic compounds like lignans. The precipitation, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media when the DMSO is diluted.

Potential Cause Recommended Solution
High Final Concentration The final concentration of the compound in the media exceeds its aqueous solubility. Try lowering the final working concentration.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange and precipitation. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.
Interaction with Media Components The compound may interact with salts or proteins in the media, forming insoluble complexes. If possible, try a different basal media formulation. The presence of serum can sometimes help to solubilize hydrophobic compounds.

Issue 2: Inconsistent or No Biological Effect Observed

  • Question: I am not observing the expected inhibition of nitric oxide production or effects on cell viability. What could be the reason?

  • Answer: Several factors could contribute to a lack of biological effect.

Potential Cause Recommended Solution
Compound Degradation The compound may have degraded due to improper storage or handling. Ensure the compound has been stored correctly at 2-8°C and protected from light. Prepare fresh stock solutions regularly. The stability of similar compounds in aqueous solutions can be affected by pH, temperature, and light[9].
Incorrect Concentration Verify the calculations for your stock solution and final working concentrations.
Cell Health and Passage Number Ensure your cells are healthy, within a low passage number, and not over-confluent, as this can affect their response to stimuli and inhibitors.
Experimental Conditions Optimize the concentration of the stimulating agent (e.g., LPS) and the incubation time with this compound.
Solubility Issues Even if no visible precipitate is observed, the compound may not be fully solubilized at the effective concentration. Refer to the troubleshooting guide for precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Lignans are generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol[10][11].

Parameter Recommendation
Solvent DMSO
Stock Concentration Prepare a high-concentration stock solution, for example, 10 mM or 30 mM.
Procedure To prepare a 10 mM stock solution of this compound (MW: 746.75 g/mol ), dissolve 7.47 mg of the compound in 1 mL of DMSO. Vortex until fully dissolved. Brief sonication may aid dissolution.
Storage Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is based on the widely used Griess assay to measure nitrite (B80452), a stable product of NO.

Step Procedure
1. Cell Seeding Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator[12].
2. Compound Treatment Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent toxicity. Replace the old medium with the medium containing the test compound or vehicle control (medium with the same concentration of DMSO). Pre-incubate the cells with the compound for 1-2 hours.
3. Stimulation Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production. Include a negative control group without LPS stimulation.
4. Incubation Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
5. Nitrite Measurement (Griess Assay) After incubation, transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate. Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well. Incubate for 10-15 minutes at room temperature, protected from light.
6. Data Analysis Measure the absorbance at 540-550 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol outlines the general steps to assess the effect of this compound on the Akt signaling pathway.

Step Procedure
1. Cell Treatment Seed prostate cancer cells (e.g., LNCaP) or another relevant cell line and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
2. Cell Lysis After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
3. Protein Quantification Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
4. SDS-PAGE Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
5. Protein Transfer Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Immunoblotting Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against phospho-Akt (e.g., at Ser473) and total Akt overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
7. Detection Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
8. Analysis Quantify the band intensities and normalize the level of phospho-Akt to total Akt to determine the effect of the compound on Akt phosphorylation.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K LPS_Receptor LPS Receptor (TLR4) NF_kappaB NF-κB LPS_Receptor->NF_kappaB Akt Akt PI3K->Akt p_Akt p-Akt (Active) Akt->p_Akt Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival iNOS_Induction iNOS Induction NF_kappaB->iNOS_Induction NO_Production Nitric Oxide (NO) Production iNOS_Induction->NO_Production Inflammation Inflammation NO_Production->Inflammation Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor LPS LPS LPS->LPS_Receptor Bis_5_5_Nortrachelogenin This compound Bis_5_5_Nortrachelogenin->Akt Inhibits Activation Bis_5_5_Nortrachelogenin->iNOS_Induction Inhibits

Caption: Proposed signaling pathways affected by this compound.

G cluster_0 Preparation cluster_1 Cell Culture cluster_2 Griess Assay Prepare_Stock Prepare 10 mM Stock in DMSO Prepare_Working Prepare Serial Dilutions in Pre-warmed Media Prepare_Stock->Prepare_Working Pre_treat Pre-treat with Compound (1-2 hours) Prepare_Working->Pre_treat Seed_Cells Seed RAW 264.7 Cells (5x10^4 cells/well) Seed_Cells->Pre_treat Stimulate Stimulate with LPS (1 µg/mL) Pre_treat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Incubate_15m Incubate for 15 min Add_Griess_Reagent->Incubate_15m Read_Absorbance Read Absorbance at 540 nm Incubate_15m->Read_Absorbance

References

Technical Support Center: Refining Bis-5,5-Nortrachelogenin Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of Bis-5,5-Nortrachelogenin for in vitro studies.

Disclaimer: Limited direct experimental data is available for this compound. Much of the guidance provided is extrapolated from studies on the closely related lignan (B3055560), Nortrachelogenin (NTLG), and general principles of in vitro pharmacology with natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known in vitro activity?

This compound is a lignan isolated from the root of Wikstroemia indica. It has been shown to inhibit nitric oxide (NO) production in a lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like cell line, RAW 264.7, with a reported IC50 value of 48.6 µM.

Q2: What is a typical starting concentration range for in vitro studies with this compound?

Due to limited data on this compound, it is recommended to start with a broad concentration range. Based on data from the related compound Nortrachelogenin (NTLG), a starting range of 1 µM to 100 µM is advisable for initial dose-response experiments to determine the optimal concentration for your specific cell line and assay.[1]

Q3: How should I prepare a stock solution of this compound?

Lignans like this compound are often dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1] It is crucial to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in cell culture medium?

As a polyphenol, this compound may have limited stability in cell culture media at 37°C. The stability of polyphenols can be affected by the composition of the medium, pH, and exposure to light. It is recommended to prepare fresh working solutions for each experiment and consider replenishing the media with a fresh compound in long-term assays.

Troubleshooting Guides

Issue 1: Low or No Biological Activity Observed

Possible Cause:

  • Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or assay.

  • Compound Instability: The compound may be degrading in the cell culture medium over the course of the experiment.

  • High Cell Seeding Density: A high number of cells may require a higher concentration of the compound to produce a noticeable effect.

Solutions:

  • Perform a Dose-Response Experiment: Test a wider range of concentrations (e.g., 0.1 µM to 200 µM) to identify the optimal effective range.

  • Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before use from a frozen stock.

  • Optimize Cell Seeding Density: Ensure cells are in the exponential growth phase when the compound is added and standardize the seeding density across all experiments.

Issue 2: High Variability in Results Between Replicates

Possible Cause:

  • Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or may precipitate when diluted in the culture medium.

  • Pipetting Errors: Inaccurate pipetting can lead to inconsistent concentrations across wells.

  • Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth.

Solutions:

  • Ensure Complete Dissolution: Vortex the stock solution thoroughly. When preparing working dilutions, add the stock solution to the medium dropwise while gently mixing.

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.

  • Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or media to maintain humidity.

Issue 3: Observed Cytotoxicity at All Tested Concentrations

Possible Cause:

  • High Compound Concentration: The starting concentration range may be too high for your cell line.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells.

  • Compound Purity: Impurities in the compound preparation could be contributing to cytotoxicity.

Solutions:

  • Lower the Concentration Range: Start with a much lower concentration range in your dose-response experiment (e.g., nanomolar to low micromolar).

  • Check Solvent Concentration: Ensure the final solvent concentration is well below the toxic threshold for your cells (typically < 0.1% for DMSO).

  • Verify Compound Purity: If possible, obtain a certificate of analysis for the compound to confirm its purity.

Data Presentation

Table 1: Reported In Vitro Activity of this compound and Related Lignan

CompoundCell Line/TargetAssay TypeReported Effective Concentration / IC50
This compound RAW 264.7 (murine macrophage-like)Nitric Oxide Production InhibitionIC50: 48.6 µM
(+)-Nortrachelogenin Various Cancer Cell LinesCytotoxicityIC50 values between 10 µM and 50 µM[1]
(+)-Nortrachelogenin Prostate Cancer CellsTRAIL SensitizationPretreatment enhances TRAIL-induced apoptosis[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use, sterile aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store these aliquots protected from light at -20°C or -80°C.

Protocol 2: Determining the IC50 using an MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 18-24 hours).

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[2][3]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Dilutions in Culture Medium stock->working treat Treat Cells with Compound Dilutions working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate mtt Perform MTT Assay incubate->mtt read Read Absorbance mtt->read calc Calculate IC50 read->calc

Caption: Experimental workflow for determining the IC50 of this compound.

Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Nortrachelogenin Nortrachelogenin (related compound) Nortrachelogenin->Akt Inhibition

Caption: Simplified Akt signaling pathway and the inhibitory action of Nortrachelogenin.

TRAIL_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL DR4_DR5 Death Receptors (DR4/DR5) TRAIL->DR4_DR5 Binding DISC DISC Formation (FADD, Pro-Caspase-8) DR4_DR5->DISC Recruitment Caspase8 Activated Caspase-8 DISC->Caspase8 Activation Caspase3 Activated Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Nortrachelogenin Nortrachelogenin (related compound) Nortrachelogenin->DR4_DR5 Sensitization

Caption: TRAIL-induced apoptosis pathway and sensitization by Nortrachelogenin.

References

addressing variability in Bis-5,5-Nortrachelogenin experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Much of the detailed experimental data available is for the related compound, Nortrachelogenin. While the information provided here is intended to be a helpful guide for Bis-5,5-Nortrachelogenin, researchers should validate these protocols and troubleshooting suggestions for their specific experimental setup. This compound is a dimer of Nortrachelogenin and may exhibit different physicochemical properties.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results involving this compound. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound in a question-and-answer format.

Issue 1: High Variability in Bioactivity Assays

Q: My in vitro bioassay results with this compound are inconsistent across different batches of the compound. What could be the cause?

A: High variability between batches can stem from several factors related to the compound's purity and stability.

  • Purity: The synthesis of complex natural products like this compound can result in impurities that may have their own biological activity, or may interfere with the activity of the primary compound.

  • Residual Solvents: Solvents used during synthesis and purification may not be completely removed and could affect cell viability or assay performance.

  • Storage and Handling: Lignans (B1203133) can be sensitive to light, temperature, and pH.[1] Improper storage can lead to degradation of the compound, resulting in decreased potency.

Troubleshooting Steps:

Potential Cause Recommended Solution
Compound Purity Verify the purity of each new batch using methods like HPLC and NMR.If possible, re-purify the compound using techniques such as flash chromatography.
Residual Solvents Request a certificate of analysis from the supplier that includes residual solvent analysis.If synthesizing in-house, ensure the final product is thoroughly dried under vacuum.
Improper Storage Store this compound as a powder in a tightly sealed container at -20°C, protected from light.Prepare stock solutions in a suitable solvent like DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Issue 2: Poor Solubility and Precipitation in Cell Culture Media

Q: I am observing precipitation of this compound when I add it to my cell culture medium. How can I improve its solubility?

A: Lignans are often lipophilic and can have poor solubility in aqueous solutions like cell culture media.

Troubleshooting Steps:

Potential Cause Recommended Solution
Low Aqueous Solubility Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO.When preparing the final working concentration in cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.Perform a serial dilution of the stock solution in the medium, vortexing or gently mixing between each dilution.
Compound Aggregation Briefly sonicate the final working solution before adding it to the cells.Visually inspect the solution for any signs of precipitation before use.

Issue 3: Inconsistent Anti-Inflammatory Effects

Q: The inhibitory effect of this compound on pro-inflammatory markers like NO, IL-6, and TNF-α varies significantly between experiments. What could be the reason?

A: The anti-inflammatory activity of lignans can be influenced by several experimental parameters.

  • Cell Health and Density: The physiological state of the cells and the cell density at the time of treatment can impact their response to stimuli and inhibitors.

  • Stimulant Potency: The activity of the inflammatory stimulus (e.g., LPS) can vary between batches.

  • Incubation Time: The timing of compound treatment relative to stimulation is critical.

Troubleshooting Steps:

Potential Cause Recommended Solution
Variable Cell Conditions Use cells within a consistent and low passage number range.Ensure a uniform cell seeding density across all wells and experiments.Regularly check for mycoplasma contamination.
Inconsistent Stimulation Titrate each new batch of LPS to determine the optimal concentration for inducing a robust inflammatory response.Prepare and store the stimulant according to the manufacturer's instructions.
Suboptimal Timing Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. A typical pre-incubation time is 1-2 hours.Perform a time-course experiment to determine the optimal duration of stimulation for the markers of interest.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of Nortrachelogenin, the parent compound of this compound?

A1: Nortrachelogenin has been shown to exert its biological effects through multiple mechanisms. In cancer cells, it sensitizes them to TRAIL-induced apoptosis by inhibiting the Akt signaling pathway.[2][3] In the context of inflammation, it has been found to suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[4]

Q2: What are the recommended storage conditions for this compound?

A2: Based on general guidelines for lignans, this compound powder should be stored in a cool, dry, and dark place.[1] For long-term storage, it is advisable to keep it at -20°C. Stock solutions in solvents like DMSO should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: How can I confirm the identity and purity of my this compound sample?

A3: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the identity and assess the purity of your compound. Comparing the obtained data with a reference standard or literature values is recommended.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Nortrachelogenin

Cell Line Inflammatory Mediator IC50 Value Reference
RAW 264.7 (murine macrophages)Nitric Oxide (NO) Production48.6 µM (for this compound)[5]
J774 (murine macrophages)Nitric Oxide (NO) ProductionNot specified, significant inhibition[3]
J774 (murine macrophages)Prostaglandin E2 (PGE2) ProductionNot specified, significant inhibition[3]
J774 (murine macrophages)Interleukin-6 (IL-6) ProductionNot specified, significant inhibition[3]
J774 (murine macrophages)Monocyte Chemoattractant Protein-1 (MCP-1) ProductionNot specified, significant inhibition[3]

Table 2: In Vitro Anticancer Activity of Nortrachelogenin

Cell Line Assay Treatment Result Reference
LNCaP (prostate cancer)Cell Viability (MTT)NortrachelogeninIC50: ~30-50 µM[6]
LNCaP (prostate cancer)Apoptosis (Annexin V)TRAIL (100 ng/mL)~15-25% apoptotic cells[6]
LNCaP (prostate cancer)Apoptosis (Annexin V)Nortrachelogenin (40 µM) + TRAIL (100 ng/mL)Significant increase to ~60-75% apoptotic cells[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effect of this compound on a cancer cell line (e.g., LNCaP).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for 48 hours.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes the assessment of the anti-inflammatory effects of this compound on RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatants.

    • Mix an equal volume of supernatant with Griess reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and compare the results from treated and untreated stimulated cells.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) Treatment Treatment with This compound Compound_Prep->Treatment Cell_Culture Cell Culture (Seeding & Adherence) Cell_Culture->Treatment Stimulation Inflammatory Stimulation (e.g., LPS) Treatment->Stimulation Pre-incubation Incubation Incubation Stimulation->Incubation Assay Bioassay (e.g., MTT, Griess) Incubation->Assay Data_Acquisition Data Acquisition (Plate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50, Inhibition %) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for assessing the bioactivity of this compound.

akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GFR Growth Factor Receptor (GFR) PI3K PI3K GFR->PI3K Activation mTORC2 mTORC2 PI3K->mTORC2 PDK1 PDK1 PI3K->PDK1 Akt Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTORC2->Akt Phosphorylation PDK1->Akt Phosphorylation NTG Nortrachelogenin NTG->GFR Inhibits NTG->Akt Inhibits Localization & Activity

Caption: Simplified signaling pathway of Nortrachelogenin-mediated inhibition of the Akt pathway.[2][7]

References

Technical Support Center: Optimizing Incubation Times for Bis-5,5-Nortrachelogenin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for experiments involving Bis-5,5-Nortrachelogenin.

Frequently Asked Questions (FAQs)

Q1: What is a general starting point for incubation time when assessing the effect of this compound on nitric oxide (NO) production?

A1: For assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage-like cell lines such as RAW 264.7, a common approach is to pre-treat the cells with this compound for a shorter period (e.g., 1-2 hours) before stimulating with LPS. Following stimulation, a longer incubation of 24 hours is typically sufficient to detect changes in NO levels in the culture supernatant.[1] However, the optimal pre-treatment and stimulation times can vary depending on the cell line and experimental conditions.

Q2: How does the experimental goal influence the selection of an appropriate incubation time?

A2: The objective of your experiment is a critical determinant for incubation time.

  • Early Signaling Events: To investigate early molecular events, such as the inhibition of signaling pathways like Akt, shorter incubation times ranging from 30 minutes to 6 hours are generally recommended.[2][3]

  • Gene and Protein Expression: For analyzing changes in the expression levels of specific genes and proteins, incubation periods of 6 to 48 hours are typically required to allow for transcription and translation to occur.

  • Cell Viability and Apoptosis: To measure endpoints such as cytotoxicity or apoptosis, longer incubation times of 24 to 72 hours are common to allow for the cellular processes to fully manifest.[]

  • Long-Term Effects: For assays that assess long-term outcomes, such as colony formation assays, extended incubation periods of up to 96 hours or more may be necessary.

Q3: What is the known mechanism of action for compounds related to this compound, and how does this inform incubation time?

A3: The related compound, Nortrachelogenin, has been shown to sensitize prostate cancer cells to TRAIL-induced apoptosis by inhibiting the Akt signaling pathway.[2][3] This suggests that this compound may also affect specific signaling cascades. When studying such effects, it is crucial to select incubation times that align with the known kinetics of the targeted pathway. For instance, Akt phosphorylation can be a rapid event, necessitating shorter incubation times to observe maximal inhibition.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of this compound Incubation time is too short.Increase the incubation time. Consider a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal duration.
Concentration of this compound is too low.Perform a dose-response experiment with a wider range of concentrations to determine the effective concentration for your specific cell line and assay.
The target of this compound is not present or active in your cell model.Confirm the expression and activity of the putative molecular target in your chosen cell line using methods like Western blotting or qPCR.
High background signal in assays Compound autofluorescence or interference with assay reagents.Run appropriate controls, including wells with the compound but without cells, and wells with cells and vehicle control. Consider using alternative assay formats if interference is significant.
Non-specific binding of reagents.Optimize blocking and washing steps in your protocol. Using a blocking agent can help reduce non-specific binding.[5]
Cell death observed in vehicle control wells Solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.5% v/v) and is consistent across all wells.
Inconsistent results between experiments Variability in cell health and density.Ensure cells are in the logarithmic growth phase and have high viability before seeding. Optimize cell seeding density to ensure a measurable signal without overcrowding.[6]
Instability of this compound in culture media.Prepare fresh dilutions of the compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures if it is known to be labile.

Experimental Protocols

Protocol 1: Time-Course Experiment for Inhibition of Nitric Oxide (NO) Production

This protocol is designed to determine the optimal incubation time for this compound's inhibitory effect on NO production in RAW 264.7 macrophage cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (e.g., DMSO).

  • Incubation (Pre-treatment): Incubate the plates for different pre-treatment times (e.g., 1, 2, 4 hours).

  • Stimulation: After the pre-treatment incubation, add LPS (1 µg/mL) to all wells except for the negative control.

  • Incubation (Stimulation): Incubate the plates for a further 24 hours.

  • NO Measurement: After the 24-hour stimulation, measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

Protocol 2: Western Blot Analysis of Akt Pathway Inhibition

This protocol aims to determine the optimal incubation time to observe the inhibition of Akt phosphorylation by this compound.

  • Cell Seeding: Seed a suitable cell line (e.g., a cancer cell line known to have active Akt signaling) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve the cells for 12-24 hours before treatment.

  • Compound Treatment: Treat the cells with an effective concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for a range of short time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates, separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against phosphorylated Akt (p-Akt) and total Akt.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides a general framework for presenting data from incubation time optimization experiments.

AssayCell LineIncubation TimeConcentration of this compoundObserved Effect (Example)
NO ProductionRAW 264.72h pre-treatment + 24h LPS48.6 µMIC50 for NO inhibition[1]
Cell Viability (MTT)Prostate Cancer Cell Line24h1 - 100 µM% Viability vs. Control
48h1 - 100 µM% Viability vs. Control
72h1 - 100 µM% Viability vs. Control
Akt PhosphorylationProstate Cancer Cell Line30 min50 µM% Inhibition of p-Akt
1h50 µM% Inhibition of p-Akt
2h50 µM% Inhibition of p-Akt

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation Time-Course cluster_assay Assay Endpoint cell_seeding Seed Cells in Multi-well Plate adherence Allow Adherence (24h) cell_seeding->adherence add_compound Add this compound (Dose-Response) adherence->add_compound add_vehicle Add Vehicle Control adherence->add_vehicle t1 Time Point 1 (e.g., 24h) add_compound->t1 t2 Time Point 2 (e.g., 48h) add_compound->t2 t3 Time Point 3 (e.g., 72h) add_compound->t3 assay Perform Assay (e.g., MTT, Griess, Western Blot) t1->assay t2->assay t3->assay

Caption: Workflow for optimizing incubation time.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes Bis55N This compound Bis55N->Akt Inhibits

Caption: Postulated signaling pathway inhibition.

References

Validation & Comparative

Unveiling the Anti-inflammatory Potential of Bis-5,5-Nortrachelogenin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory therapeutics, the natural lignan, Bis-5,5-Nortrachelogenin, has demonstrated significant promise. This guide provides a comprehensive comparison of its anti-inflammatory efficacy against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, supported by experimental data from in vitro and in vivo studies. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the compound's mechanism and performance.

Executive Summary

This compound, a naturally occurring lignan, exhibits potent anti-inflammatory properties by targeting key mediators in the inflammatory cascade. Unlike traditional NSAIDs, it displays a unique post-transcriptional regulatory mechanism, making it a compelling candidate for further investigation. This guide presents a side-by-side comparison of this compound and Indomethacin, summarizing their effects on crucial inflammatory markers and in a preclinical model of acute inflammation.

Comparative Performance Data

The anti-inflammatory activities of this compound and Indomethacin were evaluated based on their ability to inhibit the production of pro-inflammatory mediators in vitro and to reduce edema in an in vivo model. The following tables summarize the quantitative data collected from these studies.

In Vitro Anti-inflammatory Activity

The inhibitory effects of this compound and Indomethacin on the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (J774 and RAW 264.7) are presented below.

CompoundMediator InhibitedCell LineIC50 / EC50 (µM)
This compound MCP-1J7747[1]
PGE2J77417[1]
IL-6J77425[1]
Indomethacin NORAW 264.756.8[2][3]
PGE2RAW 264.72.8[2][3]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The efficacy of this compound and Indomethacin in a carrageenan-induced paw edema model in rodents provides insight into their potential therapeutic effects in acute inflammation.

CompoundDoseAdministration RouteTime Point (hours)% Inhibition of Edema
This compound 100 mg/kgIntraperitoneal353%[1]
100 mg/kgIntraperitoneal650%[1]
Indomethacin 10 mg/kgOral254%[4]
10 mg/kgOral354%[4]
10 mg/kgOral454%[4]
10 mg/kg--87.3%[5]

Mechanism of Action

This compound exerts its anti-inflammatory effects through a distinct mechanism of action. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and microsomal prostaglandin E synthase-1 (mPGES-1) at the protein level.[1] Notably, it does not affect the mRNA levels of iNOS, suggesting a post-transcriptional mode of regulation. Further studies have revealed that this compound promotes the degradation of iNOS protein via the proteasome pathway.[1] This is a significant departure from the mechanism of Indomethacin, which primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment: Murine macrophage cell lines (J774 or RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded in 24-well plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or Indomethacin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

2. Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent assay. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

3. Prostaglandin E2 (PGE2), IL-6, and MCP-1 Measurement: The levels of PGE2, IL-6, and MCP-1 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for iNOS and mPGES-1: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, mPGES-1, and a loading control (e.g., GAPDH). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

1. Animals: Male Swiss albino mice or Wistar rats are used for this study. The animals are housed under standard laboratory conditions with free access to food and water. All animal procedures are performed in accordance with institutional animal care and use guidelines.

2. Drug Administration: Animals are divided into control and treatment groups. This compound (e.g., 100 mg/kg) or Indomethacin (e.g., 10 mg/kg) is administered intraperitoneally or orally, respectively, 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

3. Induction and Measurement of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each animal. The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

4. Calculation of Edema Inhibition: The percentage of paw edema is calculated for each group. The percentage of inhibition of edema by the test compound is then calculated by comparing the increase in paw volume in the treated groups with the control group.

Visualizing the Pathways and Processes

To further elucidate the experimental design and the molecular targets of this compound, the following diagrams have been generated.

G cluster_0 In Vitro Assays cluster_1 Supernatant Analysis cluster_2 Cell Lysate Analysis cluster_3 In Vivo Assay culture Macrophage Seeding (J774 or RAW 264.7) pretreat Pre-treatment (this compound or Indomethacin) culture->pretreat stimulate LPS Stimulation (1 µg/mL) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cell_lysis Cell Lysis stimulate->cell_lysis no_assay NO Assay (Griess Reagent) supernatant->no_assay elisa ELISA (PGE2, IL-6, MCP-1) supernatant->elisa western Western Blot (iNOS, mPGES-1) cell_lysis->western acclimatize Animal Acclimatization grouping Grouping & Drug Administration acclimatize->grouping carrageenan Carrageenan Injection (Paw) grouping->carrageenan measure Paw Volume Measurement (Plethysmometer) carrageenan->measure analyze Data Analysis (% Inhibition) measure->analyze

Experimental workflow for evaluating anti-inflammatory effects.

G cluster_proinflammatory Pro-inflammatory Gene Expression cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates iNOS iNOS NFkB_nuc->iNOS mPGES1 mPGES-1 NFkB_nuc->mPGES1 Cytokines IL-6, MCP-1 NFkB_nuc->Cytokines AP1 AP-1 MAPK->AP1 AP1->iNOS AP1->mPGES1 AP1->Cytokines NO NO iNOS->NO Proteasome Proteasome Degradation iNOS->Proteasome PGE2 PGE2 mPGES1->PGE2 BNT This compound BNT->iNOS promotes degradation

LPS-induced inflammatory signaling pathway in macrophages.

References

Validating the Mechanism of NO Inhibition by Bis-5,5-Nortrachelogenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis-5,5-Nortrachelogenin, a natural product with reported nitric oxide (NO) inhibitory effects, against other known NO synthase (NOS) inhibitors. The objective is to validate its mechanism of action and evaluate its potential as a selective inhibitor of inducible nitric oxide synthase (iNOS). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Performance and Mechanism of this compound

This compound has been identified as an inhibitor of NO production. It has been shown to suppress the output of NO in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) activated murine macrophage-like RAW 264.7 cells with a reported half-maximal inhibitory concentration (IC50) of 48.6 µM. The underlying mechanism of this inhibition is believed to be at the post-transcriptional level, specifically impacting the expression of the iNOS protein.

Note: There is currently no publicly available data on the direct inhibitory effect of this compound on the three purified NOS isoforms (iNOS, eNOS, and nNOS). Therefore, its isoform selectivity remains to be experimentally determined.

Comparative Analysis with Alternative NO Synthase Inhibitors

To contextualize the inhibitory potential of this compound, its performance is compared with a selection of established NOS inhibitors. These alternatives include compounds with varying degrees of selectivity for the different NOS isoforms.

Table 1: Comparative Inhibitory Activity of Selected NOS Inhibitors

InhibitorTypeiNOS IC50/KieNOS IC50/KinNOS IC50/KiSelectivity (eNOS/iNOS)Selectivity (nNOS/iNOS)
This compound Natural Product48.6 µM (in cells)Not DeterminedNot DeterminedNot DeterminedNot Determined
L-NMMA Non-selective4.4 µM (Ki)39 nM (Ki)15 nM (Ki)0.0090.003
Aminoguanidine Moderately iNOS-selective2.1 µM----
1400W Highly iNOS-selective2 µM (Ki)HighHighHighHigh
GW274150 Highly iNOS-selective<40 nM (Kd)>100-fold higher>80-fold higher>100>80
FR038251 iNOS-selective1.7 µM8-fold higher38-fold higher838
TRIM nNOS/iNOS-selective27.0 µM1057.5 µM28.2 µM39.21.04

Data presented as IC50, Ki (inhibition constant), or Kd (dissociation constant) values as reported in the literature. A higher selectivity ratio indicates greater selectivity for iNOS over the other isoforms.

Experimental Protocols

To facilitate the validation and further investigation of this compound and other potential NO inhibitors, detailed methodologies for key experiments are provided below.

Cell Culture and Induction of iNOS Expression in RAW 264.7 Macrophages

This protocol describes the standard procedure for culturing RAW 264.7 cells and inducing the expression of iNOS to screen for potential inhibitors.

  • Cell Culture:

    • Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • iNOS Induction:

    • Seed the RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells per well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • Induce iNOS expression by adding a combination of lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and interferon-gamma (IFN-γ) at a final concentration of 10 ng/mL to the cell culture medium.

    • Incubate the cells for 24 hours.

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO in cell culture supernatant.

  • Procedure:

    • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

    • Incubate the mixture at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS/IFN-γ treated control group.

Determination of iNOS Protein Expression (Western Blot)

Western blotting is employed to visualize and quantify the levels of iNOS protein in cell lysates, providing insight into whether an inhibitor affects the expression of the enzyme.

  • Procedure:

    • After the 24-hour treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.

    • Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading between lanes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in iNOS expression and the experimental workflow for validating NO inhibitors.

G Signaling Pathway for iNOS Induction in Macrophages cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR MyD88 MyD88 TLR4->MyD88 JAK JAK1/2 IFNgR->JAK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene NFkB->iNOS_Gene binds to promoter STAT1 STAT1 JAK->STAT1 phosphorylates STAT1_P p-STAT1 STAT1->STAT1_P STAT1_P->Nucleus translocates to STAT1_P->iNOS_Gene binds to promoter iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes Arginine L-Arginine Arginine->iNOS_Protein

Caption: Signaling pathways leading to iNOS induction in macrophages.

G Experimental Workflow for Validating NO Inhibitors start Start cell_culture Culture RAW 264.7 Cells start->cell_culture induce_iNOS Induce iNOS with LPS/IFN-γ + Test Compound cell_culture->induce_iNOS collect_supernatant Collect Supernatant induce_iNOS->collect_supernatant lyse_cells Lyse Cells induce_iNOS->lyse_cells griess_assay Griess Assay for NO Measurement collect_supernatant->griess_assay data_analysis Data Analysis and IC50 Calculation griess_assay->data_analysis western_blot Western Blot for iNOS Protein lyse_cells->western_blot western_blot->data_analysis end End data_analysis->end

Caption: Workflow for validating NO inhibitors in a cell-based assay.

G Proposed Mechanism of this compound iNOS_mRNA iNOS mRNA Translation Translation iNOS_mRNA->Translation iNOS_Protein iNOS Protein Degradation Protein Degradation (Proteasome) iNOS_Protein->Degradation NO Reduced NO Production iNOS_Protein->NO Leads to Translation->iNOS_Protein Bis55 This compound Bis55->Translation Inhibits? Bis55->Degradation Enhances?

Caption: Hypothesized post-transcriptional regulation by this compound.

A Comparative Guide to the Anti-inflammatory Activity of Bis-5,5-Nortrachelogenin and Nortrachelogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two related lignan (B3055560) compounds: Bis-5,5-Nortrachelogenin and Nortrachelogenin (B191986). While both compounds have demonstrated anti-inflammatory potential, the extent of current research into their mechanisms and efficacy varies significantly. This document synthesizes available experimental data to offer an objective comparison for research and development purposes.

Quantitative Data Comparison

Direct comparative studies evaluating this compound and Nortrachelogenin under identical experimental conditions are limited in the available literature. However, data from separate studies on their effects on key inflammatory markers are summarized below.

ParameterThis compoundNortrachelogeninReference Cell Line / Model
Nitric Oxide (NO) Production Inhibits with an IC50 of 48.6 µMSuppresses NO productionRAW 264.7 / J774 Macrophages
iNOS Protein Expression Data not availableClearly inhibits expressionJ774 Macrophages
PGE₂ Production Data not availableDecreases productionJ774 Macrophages
mPGES-1 Protein Expression Data not availableInhibits expressionJ774 Macrophages
COX-2 Protein Expression Data not availableNo effect on protein levelsJ774 Macrophages
Pro-inflammatory Cytokines Data not availableDecreases IL-6 and MCP-1 productionJ774 Macrophages
Alternative Macrophage Activation Data not availableInhibits Arginase 1 by 94.9% at 10 µMJ774 Macrophages
In Vivo Efficacy Data not availableSignificantly inhibits carrageenan-induced paw edemaMouse Model

Summary of Findings:

  • Nortrachelogenin has been more extensively studied, with demonstrated efficacy in both in vitro macrophage models and in vivo inflammation models.[1][2] It targets the iNOS and mPGES-1 pathways to reduce NO and PGE₂ production, respectively, and also modulates cytokine release.[1][2]

  • This compound has been shown to inhibit NO production in activated macrophages with a determined IC50 value, indicating its potential as an anti-inflammatory agent.[3] However, further research into its effects on other inflammatory mediators and its in vivo efficacy is required for a complete comparison.

Mechanism of Action and Signaling Pathways

Nortrachelogenin: Post-Transcriptional iNOS Regulation

The primary anti-inflammatory mechanism identified for nortrachelogenin is unique. Unlike many inhibitors that block the transcription of inflammatory genes, nortrachelogenin promotes the post-transcriptional degradation of the iNOS protein.[1][2][4] Studies have shown that it does not affect iNOS mRNA levels.[2][4] Its inhibitory effect on iNOS protein expression is reversed by the proteasome inhibitor lactacystin, confirming that nortrachelogenin enhances the degradation of iNOS via the proteasome pathway.[1][2][4]

While direct inhibition of NF-κB or MAPK pathways by nortrachelogenin in these specific inflammatory models is not fully detailed, related lignans (B1203133) are known to suppress these key inflammatory signaling cascades.[5][6][7] Furthermore, nortrachelogenin has been shown to inhibit the pro-survival Akt signaling pathway in other contexts.[8]

Nortrachelogenin_Mechanism cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds Signaling Signaling Cascades (e.g., NF-κB, MAPK) TLR4->Signaling Activates iNOS_mRNA iNOS mRNA Signaling->iNOS_mRNA Upregulates Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation Proteasome Proteasome iNOS_protein->Proteasome NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_protein->NO Produces Degradation Degraded iNOS Proteasome->Degradation Degrades Nortrachelogenin Nortrachelogenin Nortrachelogenin->Proteasome Promotes

Caption: Mechanism of Nortrachelogenin on iNOS protein.

This compound: An Undefined Mechanism

The precise molecular mechanism by which this compound inhibits NO production has not been elucidated in the reviewed literature. It is unknown whether it acts on iNOS expression, iNOS enzyme activity, or upstream signaling pathways like NF-κB.

General_Inflammatory_Pathway cluster_pathway General LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Genes Activates Transcription

Caption: General TLR4/NF-κB inflammatory signaling pathway.

Experimental Protocols

The following protocols are representative of the methodologies used to assess the anti-inflammatory activity of these lignans in vitro.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol details the methodology for assessing the effects of a test compound on the production of inflammatory mediators in a macrophage cell line (e.g., J774 or RAW 264.7).[4]

  • Cell Culture and Plating :

    • Maintain murine J774 or RAW 264.7 macrophages in appropriate culture medium (e.g., DMEM with 10% FBS and antibiotics).

    • Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment and Stimulation :

    • Pre-treat the cells with various concentrations of the test compound (Nortrachelogenin or this compound, e.g., 1-50 µM) for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL) to the wells.

    • Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • Incubation :

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Analysis :

    • NO Measurement : Collect the culture supernatant. Determine the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent assay.

    • PGE₂ and Cytokine Measurement : Analyze levels of PGE₂, IL-6, and MCP-1 in the supernatant using commercial ELISA kits.

    • Western Blot Analysis : Lyse the remaining cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against iNOS, COX-2, and mPGES-1 to determine protein expression levels. Use β-actin as a loading control.

Experimental_Workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow cluster_analysis Endpoint Analysis start Seed Macrophages (2x10^5 cells/well) pretreat Pre-treat with Compound (1 hour) start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (24 hours) stimulate->incubate collect Collect Supernatant & Lyse Cells incubate->collect griess Griess Assay (NO) collect->griess elisa ELISA (PGE₂, Cytokines) collect->elisa wb Western Blot (iNOS, COX-2) collect->wb

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

Nortrachelogenin emerges as a promising anti-inflammatory agent with a well-documented, unique mechanism of action involving the promotion of iNOS protein degradation.[1][4] Its efficacy has been validated in both cell-based assays and an animal model of acute inflammation.[1][2]

This compound also shows clear anti-inflammatory potential through its ability to inhibit NO production.[3] However, to establish a comprehensive profile comparable to that of nortrachelogenin, further research is necessary. Key areas for future investigation include:

  • Elucidating its molecular mechanism, particularly its effects on the expression and activity of iNOS and COX-2.

  • Investigating its influence on key inflammatory signaling pathways such as NF-κB and MAPK.

  • Evaluating its efficacy in in vivo models of inflammation.

A head-to-head study employing the protocols outlined above would be invaluable for directly comparing the potency and therapeutic potential of these two related lignans.

References

A Comparative Analysis of Bis-5,5-Nortrachelogenin and Other Lignans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the biological activities of Bis-5,5-Nortrachelogenin in comparison to other prominent lignans (B1203133), supported by experimental data and detailed protocols.

Lignans, a diverse class of polyphenolic compounds found in plants, have garnered significant attention in the scientific community for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4] This guide provides a comparative analysis of this compound and its closely related precursor, Nortrachelogenin, with other well-characterized lignans such as Podophyllotoxin (B1678966), Lariciresinol, Pinoresinol, Secoisolariciresinol diglucoside, Arctigenin, Honokiol, Magnolol, Matairesinol, and Sesamin. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to evaluate their therapeutic potential.

Quantitative Comparison of Biological Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) values of the selected lignans across various biological assays, providing a quantitative basis for comparison. Lower IC50 values indicate greater potency.

Table 1: Anti-inflammatory Activity (Nitric Oxide Inhibition)
Lignan (B3055560)Assay SystemIC50 (µM)Reference
This compoundLPS-stimulated RAW 264.7 macrophages48.6Not specified
NortrachelogeninLPS-activated J774 macrophagesData not available as IC50[5]
4-O-methylhonokiolLPS-stimulated RAW 264.7 macrophages9.8[6]
SesaminLPS-stimulated rat primary microglia>100[7][8]
SesamolinLPS-stimulated rat primary microglia>100[7][8]
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
LignanIC50 (µg/mL)Reference
Secoisolariciresinol diglucoside78.9[9]
Honokiol5.5 ± 0.3Not specified
Magnolol0.014[10]
Pinoresinol69 µM (equivalent to ~24.7 µg/mL)[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Table 3: Anticancer Activity (MTT Assay)
LignanCell LineIC50 (µM)Reference
NortrachelogeninProstate cancer cells (PC-3, LNCaP, DU145)~12[11]
PodophyllotoxinA549 (Lung)3.8 (for derivative 8b)[12]
HCT-116 (Colon)3.8 (for derivative 8b)[12]
HepG2 (Liver)3.8 (for derivative 8b)[12]
MCF-7 (Breast)0.08 ± 0.01 (for derivative 6e)[13]
LariciresinolSKBr3 (Breast)500[14]
PinoresinolSKBr3 (Breast)575[14]
HL60 (Leukemia)8[15]
SecoisolariciresinolMCF-7 (Breast)25
Secoisolariciresinol-4',4"-diacetateMCF-7 (Breast)11
HonokiolPC-9 (Lung)<20 (at 72h)[16]
SKBR3 (Breast)~12-20[17]
MDA-MB-231 (Breast)~17[17]
MatairesinolPANC-1 (Pancreatic)~80 (48% inhibition)
MIA PaCa-2 (Pancreatic)~80 (50% inhibition)

Signaling Pathways and Mechanisms of Action

Lignans exert their biological effects through the modulation of various intracellular signaling pathways. A common mechanism underlying their anti-inflammatory and anticancer activities is the inhibition of the NF-κB and MAPK signaling cascades.

Lignan Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Lignans Lignans (e.g., Nortrachelogenin) Lignans->TAK1 Lignans->IKK MKK MKK3/6, MKK4/7 MAPKKK->MKK p38_JNK p38/JNK MKK->p38_JNK AP1 AP-1 p38_JNK->AP1 AP1->Nucleus Translocation

Caption: Inhibition of NF-κB and MAPK signaling pathways by lignans.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of the presented data.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Materials:

  • RAW 264.7 murine macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader (540-570 nm)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[18]

  • Pre-treat the cells with various concentrations of the test lignan for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[18][19]

  • After incubation, collect the cell culture supernatant.

  • Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.[18][19]

  • Incubate at room temperature for 10-30 minutes, protected from light.[18]

  • Measure the absorbance at 540-570 nm using a microplate reader.[18][20]

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

  • Test lignan solutions at various concentrations

  • Ascorbic acid or Trolox (positive control)

  • Methanol or ethanol

  • 96-well plate or cuvettes

  • Spectrophotometer (517 nm)

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol.[6]

  • In a 96-well plate, add a defined volume of the test lignan solution at different concentrations.

  • Add an equal volume of the DPPH working solution to each well.[6]

  • Include a blank (solvent only) and a positive control.

  • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[6]

  • Measure the absorbance at 517 nm.[6]

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[11]

  • Determine the IC50 value from a plot of scavenging activity versus concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[3][18]

  • Treat the cells with various concentrations of the test lignan for a specified duration (e.g., 24, 48, or 72 hours).[16]

  • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[2]

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[2]

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[18]

  • Shake the plate for 15 minutes to ensure complete solubilization.[18]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: General experimental workflow for in vitro bioactivity screening.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins like those in the MAPK pathway.

Materials:

  • Cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against total and phosphorylated forms of ERK, p38, JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells treated with or without the test lignan.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This guide provides a foundational comparison of this compound with other lignans. Further research with standardized assays will be crucial for a more definitive ranking of their therapeutic potential.

References

A Comparative Guide to Bis-5,5-Nortrachelogenin and Synthetic Nitric Oxide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally derived compound Bis-5,5-Nortrachelogenin and several widely used synthetic nitric oxide (NO) inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by providing a comprehensive overview of their reported efficacy, mechanisms of action, and the experimental protocols used for their characterization.

Introduction to Nitric Oxide Synthase and its Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes. It is synthesized by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling, iNOS is typically expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock. Consequently, the inhibition of NOS, particularly the iNOS isoform, is a significant area of therapeutic research.

This guide focuses on comparing this compound, a natural product, with established synthetic NOS inhibitors such as L-N G-nitroarginine methyl ester (L-NAME), L-N 5-(1-iminoethyl)ornithine (L-NIO), and S-ethylisothiourea.

Comparative Analysis of Inhibitor Efficacy

The following tables summarize the available quantitative data on the inhibitory activities of this compound and selected synthetic NO inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited, and the mechanism of action for this compound is primarily inferred from its effect on NO production in cell-based assays.

Table 1: Inhibition of Nitric Oxide Production in Cell-Based Assays

CompoundCell LineStimulant(s)IC50 ValueCitation(s)
This compound RAW 264.7 (murine macrophages)LPS & IFN-γ48.6 µM[1]
L-NAME RAW 264.7 (murine macrophages)LPSNot explicitly found, but shown to inhibit NO production. Chronic administration may induce iNOS expression.[2][3][4]
S-ethylisothiourea J774.2 (murine macrophages)EndotoxinPotently inhibits iNOS activity; specific IC50 not provided in this format.[5][6]
L-NIO RAW 264.7 (murine macrophages)Not specifiedKi of 3.9 µM for iNOS.[7]

Table 2: Direct Enzymatic Inhibition of NOS Isoforms

CompoundnNOS (neuronal)eNOS (endothelial)iNOS (inducible)Citation(s)
This compound Data not availableData not availableData not available
L-NAME (as L-NNA) Ki = 15 nM (bovine)Ki = 39 nM (human)Ki = 4.4 µM (murine)
L-NIO Ki = 1.7 µMKi = 3.9 µMKi = 3.9 µM[7]
S-ethylisothiourea Data not availableData not availablePotent inhibitor; specific Ki not provided in this format.[5][6]

Mechanism of Action

This compound: The primary reported activity of this compound is the inhibition of NO production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) activated murine macrophages.[1] This suggests that its mechanism of action likely involves the downregulation of iNOS expression or direct inhibition of the iNOS enzyme. The signaling pathways leading to iNOS expression, such as the NF-κB and MAPK pathways, are potential targets. However, direct evidence for its effect on these pathways or on NOS enzymatic activity is not yet available. A related compound, Nortrachelogenin, has been shown to inhibit the Akt signaling pathway.[8]

Synthetic Inhibitors:

  • L-NAME: A non-selective NOS inhibitor that acts as a prodrug, being hydrolyzed to L-N G-nitroarginine (L-NNA), a potent competitive inhibitor of all three NOS isoforms.[2] Interestingly, some studies have shown that chronic L-NAME administration can lead to a compensatory increase in iNOS expression.[2][4]

  • L-NIO: A potent, non-selective, and NADPH-dependent inhibitor of all NOS isoforms.[7]

  • S-ethylisothiourea: A potent inhibitor of NOS, with some reports suggesting a degree of selectivity for iNOS over the constitutive isoforms.[5][6] It acts as a competitive inhibitor at the L-arginine binding site.[6]

Signaling Pathways and Experimental Workflows

To understand the context of NOS inhibition, it is crucial to visualize the relevant signaling pathways and experimental procedures.

G cluster_0 Inflammatory Stimuli cluster_1 Signaling Pathways cluster_2 Gene Expression cluster_3 NO Production LPS LPS / IFN-γ MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB iNOS_mRNA iNOS mRNA MAPK->iNOS_mRNA Transcription NFkB->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS Inhibitors This compound & Synthetic Inhibitors Inhibitors->iNOS_mRNA Downregulation of Expression? Inhibitors->iNOS_protein Direct Inhibition?

Caption: Simplified signaling pathway for iNOS induction and NO production.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Analysis A Seed RAW 264.7 cells B Treat with Inhibitor (e.g., this compound) A->B C Stimulate with LPS/IFN-γ B->C D Collect Supernatant (for NO measurement) C->D E Lyse Cells (for Protein Analysis) C->E F Griess Assay D->F G Western Blot (for iNOS protein) E->G

Caption: General experimental workflow for assessing NO inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of NO inhibitors.

Measurement of Nitric Oxide Production (Griess Assay)

This protocol is adapted for measuring nitrite (B80452), a stable and quantifiable end-product of NO, in cell culture supernatants.

Principle: The Griess reaction is a colorimetric assay that detects the presence of nitrite. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce a chromophoric azo derivative that can be measured spectrophotometrically at 540-570 nm.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Recombinant murine Interferon-gamma (IFN-γ)

  • This compound and synthetic inhibitors

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (for standard curve)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound or synthetic inhibitors for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Solution A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for iNOS Protein Expression

This protocol outlines the procedure for detecting the expression levels of iNOS protein in cell lysates.

Principle: Western blotting uses sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size. The separated proteins are then transferred to a membrane and probed with an antibody specific to the target protein (iNOS). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Materials:

  • Cell lysates from the NO production experiment

  • Radioimmunoprecipitation assay (RIPA) buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Polyvinylidene difluoride (PVDF) membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST)

  • Primary antibody: anti-iNOS antibody

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. A loading control, such as β-actin, should be probed on the same membrane to ensure equal protein loading.

Nitric Oxide Synthase (NOS) Activity Assay (Citrulline Formation Assay)

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of L-arginine to L-citrulline.

Principle: NOS enzymes catalyze the conversion of L-[³H]arginine to L-[³H]citrulline and NO. L-[³H]citrulline is a neutral amino acid at pH 5.5, while L-[³H]arginine is positively charged. This charge difference allows for their separation by cation-exchange chromatography. The amount of radioactivity in the eluate is proportional to the NOS activity.

Materials:

  • Purified NOS enzyme or tissue/cell homogenate

  • L-[³H]arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Calcium chloride (for nNOS and eNOS)

  • EGTA (for iNOS control)

  • Reaction buffer (e.g., HEPES buffer)

  • Stop buffer (e.g., HEPES buffer with EDTA)

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, calmodulin, BH4, CaCl₂, and the enzyme source.

  • Inhibitor Addition: Add this compound or a synthetic inhibitor at various concentrations.

  • Initiate Reaction: Start the reaction by adding L-[³H]arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop buffer.

  • Separation: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

  • Elution and Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the NOS activity based on the amount of L-[³H]citrulline produced.

Conclusion

This compound demonstrates inhibitory activity on NO production in activated macrophages, suggesting its potential as an anti-inflammatory agent. However, a direct comparison with well-characterized synthetic NOS inhibitors is challenging due to the limited availability of head-to-head experimental data. While synthetic inhibitors like L-NAME, L-NIO, and S-ethylisothiourea have established mechanisms of direct enzymatic inhibition with varying degrees of isoform selectivity, the precise molecular target and the selectivity profile of this compound remain to be fully elucidated.

Future research should focus on direct enzymatic assays to determine the effect of this compound on the activity of purified NOS isoforms and investigate its impact on upstream signaling pathways that regulate iNOS expression. Such studies will provide a clearer understanding of its mechanism of action and its potential as a selective iNOS inhibitor for therapeutic applications. This guide serves as a foundational resource for researchers to design and interpret experiments aimed at further characterizing this promising natural product.

References

Comparative Kinase Cross-Reactivity Analysis: Bis-5,5-Nortrachelogenin and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory profile of Nortrachelogenin (NTG), a close structural analog of Bis-5,5-Nortrachelogenin, against other well-characterized kinase inhibitors. Due to the limited availability of public data on the specific kinase cross-reactivity of this compound, this guide will focus on the known biological activities of NTG, which has been shown to inhibit the Akt signaling pathway and receptor tyrosine kinases (RTKs). This document aims to provide a valuable resource for researchers investigating the therapeutic potential of this class of compounds by offering a comparative look at their performance and providing detailed experimental methodologies.

Introduction to Nortrachelogenin and Kinase Inhibition

Nortrachelogenin (NTG) is a lignan (B3055560) that has demonstrated potential as an anticancer agent. Studies have shown that NTG can sensitize prostate cancer cells to TRAIL-induced apoptosis through the inhibition of the Akt survival-signaling pathway.[1] Furthermore, NTG has been observed to potently inhibit the activation of receptor tyrosine kinases (RTKs) in response to growth factors.[1] While a comprehensive kinase panel screening for NTG is not publicly available, its activity against these key signaling nodes suggests a potential for broader kinase cross-reactivity. Understanding this potential off-target activity is crucial for the development of selective and effective therapeutics.

Comparative Cross-Reactivity Data

To contextualize the potential kinase inhibitory profile of Nortrachelogenin, this section presents a comparison with established kinase inhibitors targeting the Akt and broader tyrosine kinase pathways. The following table summarizes the inhibitory activity (IC50 values) of selected compounds against a panel of kinases. Lower IC50 values indicate higher potency.

Table 1: Comparative Kinase Inhibition Data (IC50 in nM)

Kinase TargetNortrachelogenin (NTG)GSK690693 (Akt Inhibitor)Sunitinib (Multi-RTK Inhibitor)
Akt1 Activity Reported, IC50 not specified[1]2-
Akt2 Activity Reported, IC50 not specified[1]13-
Akt3 Activity Reported, IC50 not specified[1]9-
VEGFR2 Activity Reported (as RTK), IC50 not specified[1]-80
PDGFRβ Activity Reported (as RTK), IC50 not specified[1]-2
c-Kit --4
FLT3 --1
RET --3
p70S6K -18-
PKA -16-
PKCα -25-
PKCγ -3-

Data for GSK690693 and Sunitinib are compiled from various public sources and are intended for comparative purposes. The lack of specific IC50 values for NTG highlights the need for comprehensive kinase profiling of this compound.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental approach for evaluating kinase inhibitors, the following diagrams are provided.

G cluster_0 Cellular Environment RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Activates NTG Nortrachelogenin (or this compound) NTG->RTK Inhibits NTG->Akt Inhibits

Figure 1. Simplified Akt/RTK signaling pathway showing points of inhibition by Nortrachelogenin.

G cluster_0 Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Compound Test Compound (e.g., this compound) Serial Dilutions AssayPlate Assay Plate Incubation (Kinase Reaction) Compound->AssayPlate Kinase Kinase & Substrate Master Mix Kinase->AssayPlate ATP ATP Solution ATP->AssayPlate Detection Detection Reagent (e.g., ADP-Glo™) AssayPlate->Detection Luminescence Luminescence Reading Detection->Luminescence Analysis Calculate % Inhibition Luminescence->Analysis IC50 Determine IC50 Value Analysis->IC50

Figure 2. General experimental workflow for a luminescence-based in vitro kinase assay.

Experimental Protocols

The following is a detailed methodology for a common biochemical kinase assay used in inhibitor profiling.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • Reaction Setup:

    • Add 1 µL of the test compound dilution or DMSO (for control wells) to the wells of the microplate.

    • Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer. Add 2 µL of this solution to each well.

    • Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Initiate Kinase Reaction: To start the reaction, add 2 µL of the 2X ATP solution to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

While direct cross-reactivity data for this compound is not yet available, the known inhibitory effects of its close analog, Nortrachelogenin, on the Akt and RTK signaling pathways provide a strong rationale for comprehensive kinase profiling. The comparative data and detailed protocols presented in this guide offer a framework for researchers to conduct such studies. For drug development professionals, understanding the kinase selectivity profile of this class of compounds is a critical step in assessing their therapeutic potential and identifying potential off-target effects. Further investigation is warranted to fully elucidate the kinome-wide interactions of this compound and its analogs.

References

Evaluating the Specificity of Bis-5,5-Nortrachelogenin's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-5,5-Nortrachelogenin (NTG), a dibenzylbutyrolactone lignan (B3055560) isolated from plants such as Wikstroemia indica, has emerged as a promising bioactive compound with a diverse pharmacological profile. Its potential as an anti-inflammatory, anti-fibrotic, and cancer-sensitizing agent has garnered significant interest within the scientific community. This guide provides an objective comparison of NTG's performance against other alternatives, supported by available experimental data, to aid researchers in evaluating its specificity and potential therapeutic applications.

Quantitative Bioactivity Data

To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and its alternatives across its primary biological activities.

Table 1: Sensitization to TRAIL-Induced Apoptosis in Prostate Cancer Cells

CompoundClassCell LineEC50/IC50 (µM)Notes
This compound (NTG) LignanLNCaP32 (EC50)Most efficient of 27 tested lignans (B1203133) in sensitizing to TRAIL.[1][2][3]
Matairesinol (B191791)LignanLNCaPNot ReportedShown to be an effective TRAIL sensitizer (B1316253) by decreasing Akt activity.[4]
Apigenin (B1666066)FlavonoidDU145Not ReportedEnhances TRAIL-induced apoptosis by upregulating DR5.[5][6]
GenisteinFlavonoidDU145Not ReportedEnhances TRAIL-induced apoptosis.[5][6]

Table 2: Inhibition of Akt Signaling

CompoundClassTargetIC50 (nM)Notes
This compound (NTG) LignanAkt PathwayNot ReportedEffectively inhibits Akt signaling and activation of receptor tyrosine kinases (RTKs).[1][2][3]
GDC-0068 (Ipatasertib)Small MoleculeAkt1/2/35/18/8Highly selective, ATP-competitive pan-Akt inhibitor.
MK-2206Small MoleculeAkt1/2/38/12/65Allosteric pan-Akt inhibitor.

Table 3: Inhibition of Nitric Oxide (NO) Production in Macrophages

CompoundClassCell LineIC50 (µM)Notes
This compound (NTG) LignanRAW 264.7Not ReportedInhibits NO production.
Epimuqubilin ANorsesterterpene PeroxideRAW 264.77.4Potent inhibitor of NO release.[7]
Sigmosceptrellin ANorsesterterpene PeroxideRAW 264.79.9Potent inhibitor of NO release.[7]
L-NMMA (L-NG-Monomethyl Arginine)Arginine analogRAW 264.725.5Standard non-selective NOS inhibitor.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows for the experimental protocols described.

TRAIL_Sensitization_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL DR4_5 DR4/DR5 TRAIL->DR4_5 DISC DISC Formation DR4_5->DISC Pro_Casp8 Pro-Caspase-8 DISC->Pro_Casp8 recruits Casp8 Caspase-8 Pro_Casp8->Casp8 activation Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 activates Casp3 Caspase-3 Pro_Casp3->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis induces NTG Bis-5,5- Nortrachelogenin Akt Akt NTG->Akt inhibits Akt->Pro_Casp8 inhibits Survival Cell Survival Akt->Survival promotes

Figure 1: this compound sensitizes cancer cells to TRAIL-induced apoptosis by inhibiting the pro-survival Akt signaling pathway.

NO_Inhibition_Workflow cluster_workflow Experimental Workflow: Nitric Oxide Inhibition Assay Start Seed RAW 264.7 macrophages Pretreat Pre-treat with This compound or alternative compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect supernatant Incubate->Collect Griess Perform Griess Assay Collect->Griess Measure Measure absorbance at 540 nm Griess->Measure Calculate Calculate NO concentration and % inhibition Measure->Calculate

Figure 2: General workflow for determining the inhibitory effect of this compound on nitric oxide production in macrophages.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TRAIL-Induced Apoptosis Sensitization Assay

Objective: To determine the ability of this compound to sensitize prostate cancer cells (e.g., LNCaP) to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL).

Methodology:

  • Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with varying concentrations of this compound (e.g., 10-50 µM) for 24 hours. Subsequently, recombinant human TRAIL (e.g., 50-100 ng/mL) is added to the wells, and the cells are incubated for an additional 24 hours.

  • Apoptosis Assessment: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.

    • Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added, and the cells are incubated in the dark for 15 minutes at room temperature.

    • The percentage of apoptotic cells (Annexin V-positive) is determined using a flow cytometer.

  • Data Analysis: The EC50 value is calculated as the concentration of this compound that results in a 50% increase in TRAIL-induced apoptosis compared to cells treated with TRAIL alone.

Akt Kinase Activity Assay (In Vitro)

Objective: To quantify the direct inhibitory effect of this compound on the kinase activity of Akt isoforms.

Methodology:

  • Assay Principle: A radiometric filter-binding assay using a peptide substrate is employed. The assay measures the incorporation of 33P from [γ-33P]ATP into a specific peptide substrate by the Akt kinase.

  • Reagents: Recombinant human Akt1, Akt2, and Akt3 enzymes, [γ-33P]ATP, and a specific peptide substrate (e.g., Crosstide).

  • Procedure:

    • The reaction is carried out in a 96-well plate containing the reaction buffer, the Akt enzyme, the peptide substrate, and varying concentrations of this compound.

    • The reaction is initiated by the addition of [γ-33P]ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped by the addition of phosphoric acid.

    • The reaction mixture is transferred to a phosphocellulose filter plate, which binds the phosphorylated peptide.

    • The filter plate is washed to remove unincorporated [γ-33P]ATP.

    • The amount of radioactivity incorporated into the peptide is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is determined by non-linear regression analysis.

Nitric Oxide (NO) Production Inhibition Assay

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in a 96-well plate. After 24 hours, the cells are pre-treated with various concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay):

    • The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured as an indicator of NO production.

    • An equal volume of the cell supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10 minutes.

    • The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is the concentration of this compound that causes 50% inhibition of NO production.

Discussion and Conclusion

The available data indicates that this compound is a potent modulator of multiple signaling pathways, exhibiting promising activity in cancer and inflammation models.

Specificity in TRAIL Sensitization: NTG stands out among other lignans for its ability to sensitize prostate cancer cells to TRAIL-induced apoptosis, with a reported EC50 of 32 µM.[1] The dibenzylbutyrolactone scaffold appears to be a key structural feature for this activity. While flavonoids like apigenin also act as TRAIL sensitizers, their mechanisms may differ, with apigenin reportedly upregulating the death receptor DR5.[5][6] A direct quantitative comparison with other lignans like matairesinol is challenging due to the lack of reported EC50 values for the latter.

Anti-Inflammatory Activity: NTG's ability to inhibit nitric oxide production in macrophages highlights its anti-inflammatory potential. To contextualize its potency, a direct comparison of its IC50 value with that of standard NOS inhibitors like L-NMMA in the same cellular system is necessary.

Future Directions: To comprehensively evaluate the specificity of this compound, further studies are warranted. A broad kinase profiling assay would be invaluable in determining its selectivity against a panel of kinases, including various RTKs and other key signaling molecules. Additionally, head-to-head studies comparing the IC50 values of NTG with other lignans, flavonoids, and standard inhibitors in standardized assays for TRAIL sensitization, Akt inhibition, and NO production would provide a clearer picture of its relative potency and specificity. Such data will be crucial for guiding its future development as a potential therapeutic agent.

References

Independent Verification of Bis-5,5-Nortrachelogenin and (+)-Nortrachelogenin Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Bis-5,5-Nortrachelogenin and the closely related compound (+)-Nortrachelogenin, with other alternatives, supported by experimental data. Due to the limited publicly available research on this compound, this document primarily focuses on the more extensively studied (+)-Nortrachelogenin.

This compound: Summary of Findings

Research on this compound (CAS: 870480-56-1) is currently limited. The primary available data point relates to its anti-inflammatory potential.

Quantitative Data: Inhibition of Nitric Oxide Production

A singular study has reported the inhibitory effect of this compound on nitric oxide (NO) production.

CompoundCell LineInducing AgentIC50 Value
This compoundRAW 264.7 (murine macrophage-like)Lipopolysaccharide (LPS) & Interferon-γ (IFN-γ)48.6 mM[1]
Experimental Protocol: Nitric Oxide Inhibition Assay

The experimental protocol for the above-mentioned finding is not publicly available in detail. However, a general protocol for assessing nitric oxide inhibition in RAW 264.7 cells is provided in a later section of this guide for reference.

(+)-Nortrachelogenin: A Detailed Comparative Analysis

(+)-Nortrachelogenin (often referred to as Nortrachelogenin) is a pharmacologically active lignan (B3055560) with demonstrated anti-inflammatory and anti-cancer properties.[2][3]

Anti-Inflammatory Activity: Comparison with Alternatives

(+)-Nortrachelogenin has been shown to inhibit the production of key inflammatory mediators.[2] This section compares its activity with known anti-inflammatory agents, Parthenolide and L-NAME.

CompoundEffectCell Line/ModelIC50 / Inhibition
(+)-Nortrachelogenin Inhibition of Nitric Oxide (NO) ProductionJ774 (murine macrophages)~10 µM
Inhibition of Prostaglandin (B15479496) E2 (PGE2) ProductionJ774 (murine macrophages)Significant inhibition at 30 µM
Inhibition of Interleukin-6 (IL-6) ProductionJ774 (murine macrophages)Significant inhibition at 30 µM
Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) ProductionJ774 (murine macrophages)Significant inhibition at 30 µM
Parthenolide Inhibition of Nitric Oxide (NO) ProductionTHP-1 (human monocytic)IC50: 1.091-2.620 µM[4]
L-NAME Inhibition of Nitric Oxide Synthase (NOS)Purified brain NOSIC50: 70 µM[5][6][7]

(+)-Nortrachelogenin exerts its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and microsomal prostaglandin E synthase-1 (mPGES-1).[2] Notably, its effect on iNOS expression appears to be post-transcriptional, suggesting it promotes the degradation of the iNOS protein.[2]

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA induces transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Proteasome Proteasome iNOS_protein->Proteasome degraded by Nortrachelogenin (+)-Nortrachelogenin Nortrachelogenin->iNOS_protein promotes degradation via

Figure 1. Anti-inflammatory signaling pathway of (+)-Nortrachelogenin.

This protocol describes a general method for determining the inhibitory effect of a compound on nitric oxide production in LPS-stimulated macrophage cells.[8][9][10]

  • Cell Culture: Culture RAW 264.7 or J774 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., (+)-Nortrachelogenin) for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540-570 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.

G Start Start Culture Culture Macrophage Cells (RAW 264.7 or J774) Start->Culture Seed Seed Cells in 96-well Plate Culture->Seed Treat Pre-treat with Test Compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Perform Griess Assay Collect->Griess Measure Measure Absorbance Griess->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End Analyze->End G TRAIL TRAIL DeathReceptor Death Receptor TRAIL->DeathReceptor binds Apoptosis Apoptosis DeathReceptor->Apoptosis initiates GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK activates PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates Akt->Apoptosis inhibits Survival Cell Survival Akt->Survival promotes Nortrachelogenin (+)-Nortrachelogenin Nortrachelogenin->Akt inhibits G Start Start Culture Culture Cancer Cells Start->Culture Seed Seed Cells in Multi-well Plate Culture->Seed Pretreat Pre-treat with (+)-Nortrachelogenin Seed->Pretreat TreatTRAIL Treat with TRAIL Pretreat->TreatTRAIL Incubate Incubate TreatTRAIL->Incubate Assess Assess Apoptosis (e.g., Annexin V/PI staining) Incubate->Assess Analyze Analyze Data by Flow Cytometry Assess->Analyze End End Analyze->End

References

A Head-to-Head Comparison of Bis-5,5-Nortrachelogenin and Other Natural Compounds in Oncology and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product drug discovery, lignans (B1203133) have emerged as a promising class of compounds with diverse biological activities. Among these, Bis-5,5-Nortrachelogenin and its related compound, Nortrachelogenin, have garnered interest for their potential anti-inflammatory and anti-cancer properties. This guide provides a detailed, head-to-head comparison of Nortrachelogenin with two other well-characterized natural compounds, Podophyllotoxin (B1678966) and Curcumin (B1669340), supported by experimental data.

Quantitative Comparison of Biological Activities

The following tables summarize the cytotoxic and anti-inflammatory activities of Nortrachelogenin, Podophyllotoxin, and Curcumin from various studies. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, assay duration, and specific protocols.

Table 1: Cytotoxicity of Nortrachelogenin, Podophyllotoxin, and Curcumin in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
(+)-Nortrachelogenin A549 (Lung Carcinoma)MTT19.6[1]
LNCaP (Prostate Cancer)MTT~30-50 (estimated)[2]
Podophyllotoxin J45.01 (Leukemia)Not Specified0.004 (µg/mL)[1]
CEM/C1 (Leukemia)Not Specified0.0286 (µg/mL)[1]
HT29 (Colorectal Cancer)Not Specified0.3 - 0.6[1][3]
DLD1 (Colorectal Cancer)Not Specified0.3 - 0.6[1][3]
Caco2 (Colorectal Cancer)Not Specified0.3 - 0.6[1][3]
A549 (Lung Carcinoma)MTT3.8 (average for derivatives)[4]
HCT-116 (Colon Carcinoma)MTT3.8 (average for derivatives)[4]
HepG2 (Hepatocellular Carcinoma)MTT3.8 (average for derivatives)[4]
Curcumin A549 (Lung Cancer)MTT33[5]
MCF-7 (Breast Cancer)MTT20.61[6]
HeLa (Cervical Cancer)Not SpecifiedInhibition observed[7]
HepG2 (Hepatocellular Carcinoma)Not SpecifiedInhibition observed[7]
H460 (Lung Cancer)Not Specified5.3 (nanoemulsion)[6]

Table 2: Anti-inflammatory Activity of Nortrachelogenin and Curcumin

CompoundModel/AssayTest SystemConcentration/DoseObserved EffectReference
(+)-Nortrachelogenin Carrageenan-induced paw edemaMice100 mg/kg (intraperitoneal)53% reduction in paw edema at 3 hours and 50% at 6 hours[8]
LPS-stimulated macrophagesMurine J774 macrophages-Inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) production[8][9]
EC50 for MCP-1 inhibition: 7 µM[10]
EC50 for IL-6 inhibition: 25 µM[10]
EC50 for PGE2 inhibition: 17 µM[10]
Curcumin Carrageenan-induced paw edemaRats50 and 100 mg/kgSignificant inhibition of edema
LPS-stimulated macrophagesNot Specified-Inhibition of NO, PGE2, IL-6, and TNF-α[11]

Mechanisms of Action

Nortrachelogenin: A Sensitizer (B1316253) to Apoptosis through Akt Inhibition

Nortrachelogenin's primary anti-cancer activity appears to be its ability to sensitize cancer cells to apoptosis induced by agents like TNF-related apoptosis-inducing ligand (TRAIL).[1] This is achieved through the inhibition of the pro-survival Akt signaling pathway. By inhibiting Akt, Nortrachelogenin allows the pro-apoptotic signals from TRAIL to become dominant, leading to caspase activation and cell death.[2][12][13]

dot

Nortrachelogenin_Pathway TRAIL TRAIL DeathReceptor Death Receptor TRAIL->DeathReceptor Procaspase8 Pro-caspase 8 DeathReceptor->Procaspase8 Caspase8 Caspase 8 Procaspase8->Caspase8 Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Caspase3 Caspase 3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GrowthFactor Growth Factor GFR Growth Factor Receptor (GFR) GrowthFactor->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival NTG Nortrachelogenin NTG->GFR NTG->Akt

Caption: Nortrachelogenin inhibits GFR and Akt activation, sensitizing cells to TRAIL-induced apoptosis.

Podophyllotoxin: A Microtubule Destabilizing Agent

Podophyllotoxin is a well-established anti-cancer agent that functions by inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Its derivatives, such as etoposide (B1684455) and teniposide, are clinically used chemotherapeutic drugs.

Curcumin: A Multi-Targeting Anti-inflammatory and Anti-cancer Agent

Curcumin exerts its effects through a wide range of molecular targets. Its anti-inflammatory properties are attributed to the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS).[14] In cancer, curcumin has been shown to modulate multiple signaling pathways involved in cell proliferation, survival, and metastasis.[7][15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Seed cancer cells (e.g., A549, LNCaP) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[2]

  • Prepare serial dilutions of the test compound (Nortrachelogenin, Podophyllotoxin, or Curcumin) in the culture medium.

  • Treat the cells with varying concentrations of the compound and incubate for a specified period (e.g., 48 hours).[2]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][16]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

dot

MTT_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add varying concentrations of test compound Incubate24h->AddCompound Incubate48h Incubate 48h AddCompound->Incubate48h AddMTT Add MTT solution Incubate48h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddDMSO Add DMSO Incubate4h->AddDMSO ReadAbsorbance Read absorbance at 570 nm AddDMSO->ReadAbsorbance Calculate Calculate cell viability and IC50 ReadAbsorbance->Calculate End End Calculate->End

Caption: Workflow for the MTT cell viability assay.

Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the acute anti-inflammatory activity of a compound in vivo.

Protocol:

  • Male BALB/c mice are used for the experiment.[17] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like dexamethasone (B1670325) (2 mg/kg).[17]

  • A solution of the test compound (e.g., (+)-Nortrachelogenin at 100 mg/kg) is administered intraperitoneally.[17]

  • After 30 minutes, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each mouse.

  • Paw volume is measured immediately before and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[14]

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a compound.

Protocol:

  • Seed cells in a culture flask and treat with the compound of interest (e.g., Nortrachelogenin in combination with TRAIL) for the desired time.

  • Harvest the cells, including both floating and adherent cells.

  • Wash the cells with cold PBS and then resuspend in 1X Binding Buffer.[18]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[1]

Western Blot Analysis of Akt Signaling

Objective: To determine the effect of a compound on the phosphorylation of Akt.

Protocol:

  • Treat cells with the test compound (e.g., Nortrachelogenin) for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.[2]

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[2]

  • Block the membrane for 1 hour at room temperature.[2]

  • Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.[11]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[2]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

dot

WesternBlot_Workflow Start Start CellTreatment Treat cells with test compound Start->CellTreatment CellLysis Lyse cells and quantify protein CellTreatment->CellLysis SDSPAGE Separate proteins by SDS-PAGE CellLysis->SDSPAGE Transfer Transfer proteins to PVDF membrane SDSPAGE->Transfer Blocking Block membrane Transfer->Blocking PrimaryAb Incubate with primary antibodies Blocking->PrimaryAb SecondaryAb Incubate with secondary antibody PrimaryAb->SecondaryAb Detection Detect protein bands SecondaryAb->Detection End End Detection->End

Caption: Workflow for Western blot analysis.

Conclusion

This guide provides a comparative overview of Nortrachelogenin, Podophyllotoxin, and Curcumin, highlighting their distinct mechanisms of action and biological activities. Nortrachelogenin shows promise as a pro-apoptotic sensitizer and an anti-inflammatory agent. Podophyllotoxin remains a potent microtubule inhibitor, while Curcumin offers a broad spectrum of activity through its multi-targeted approach. The provided experimental protocols and data summaries serve as a valuable resource for researchers in the fields of oncology and inflammation to further explore the therapeutic potential of these natural compounds.

References

Safety Operating Guide

Navigating the Disposal of Bis-5,5-Nortrachelogenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Bis-5,5-Nortrachelogenin, ensuring the protection of personnel and the environment.

I. Understanding the Compound: Safety and Hazards

This compound (CAS No: 870480-56-1) is a chemical compound for research and development use.[1] While specific hazard information is not extensively detailed in publicly available sources, it is crucial to handle this compound with the standard precautions for laboratory chemicals of unknown toxicity. A Safety Data Sheet (SDS) from ChemicalBook indicates that it is intended for R&D use only and not for medicinal, household, or other uses.[1]

General safety precautions for similar chemical compounds often include avoiding contact with skin and eyes, preventing inhalation of dust or fumes, and using appropriate personal protective equipment (PPE).

II. Personal Protective Equipment (PPE) Requirements

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the following PPE:

PPE CategorySpecific Requirements
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical safety goggles
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations. The following protocol provides a general guideline; however, always consult your institution's specific waste disposal procedures.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).

    • The container should be made of a material compatible with the compound and securely sealed.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • For solid waste, use a puncture-resistant container with a secure lid.

    • For solutions, use a leak-proof container with a screw cap. Ensure the container is compatible with any solvents used.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • CAS Number: 870480-56-1

      • Accumulation Start Date

      • Principal Investigator/Laboratory Contact Information

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure secondary containment is in place to prevent the spread of material in case of a spill.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Secure: Prevent unauthorized entry to the spill area.

  • Assess: From a safe distance, assess the extent of the spill.

  • Cleanup (if trained): Only personnel trained in hazardous material cleanup should address the spill, using an appropriate spill kit.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate into Designated Waste Container B->C D Securely Seal Container C->D E Label Container Correctly D->E F Store in Hazardous Waste Accumulation Area E->F G Contact EHS for Pickup F->G H Proper Disposal by Licensed Facility G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Bis-5,5-Nortrachelogenin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Bis-5,5-Nortrachelogenin, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data for the closely related compound, (+)-Nortrachelogenin, and should be adapted to your specific laboratory conditions and risk assessments.

Hazard Summary

  • Human Health: Harmful if swallowed.[1]

  • Environmental: Very toxic to aquatic life with long-lasting effects.[1]

Given these hazards, appropriate personal protective equipment (PPE) and handling procedures are mandatory to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided in the table below.

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety goggles or safety glasses with side shields
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area. If dust is generated, use a respirator.

Operational Plan: Step-by-Step Handling Procedures

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder to minimize inhalation of dust particles.

  • Designated Area: Designate a specific area for handling this compound. Ensure the area is clean and uncluttered.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling the compound, put on all required PPE as outlined in the table above.

  • Inspect gloves for any signs of damage before use.

  • Solid Form: When weighing or transferring the solid compound, do so carefully to avoid generating dust. Use a spatula or other appropriate tools.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For solid spills , carefully sweep up the material, avoiding dust generation.[1]

    • For liquid spills , absorb the spill with an inert, non-combustible absorbent material such as diatomite or universal binders.[1]

  • Collection: Collect all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[1]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, such as alcohol. Dispose of all cleaning materials as hazardous waste.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination.

  • Unused Compound: Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.[1]

  • Contaminated Solid Waste: Items lightly contaminated, such as gloves, weighing paper, and paper towels, should be placed in a dedicated, sealed plastic bag or a labeled container for chemically contaminated solid waste.[1]

  • Liquid Waste: Solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled liquid waste container.[1]

  • Empty Containers: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste. After rinsing, deface or remove the original label before disposing of the container as non-hazardous waste.[1]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response risk_assessment Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection eng_controls Prepare Engineering Controls (Fume Hood) ppe_selection->eng_controls don_ppe Don PPE eng_controls->don_ppe handle_compound Handle Compound (Solid or Solution) don_ppe->handle_compound decontaminate Decontaminate Work Area handle_compound->decontaminate spill Spill Occurs handle_compound->spill dispose_waste Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe evacuate Evacuate Area spill->evacuate contain_spill Contain Spill evacuate->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste decontaminate_spill Decontaminate Spill Area collect_waste->decontaminate_spill decontaminate_spill->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.